Technical Documentation Center

N-(4-hydroxyphenyl)cyclopropanecarboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(4-hydroxyphenyl)cyclopropanecarboxamide
  • CAS: 14372-30-6

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Characterization of N-(4-hydroxyphenyl)cyclopropanecarboxamide

This technical guide details the synthesis, purification, and characterization of N-(4-hydroxyphenyl)cyclopropanecarboxamide , a structural analog of acetaminophen (paracetamol) incorporating a cyclopropyl moiety. This m...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis, purification, and characterization of N-(4-hydroxyphenyl)cyclopropanecarboxamide , a structural analog of acetaminophen (paracetamol) incorporating a cyclopropyl moiety. This modification is of significant interest in medicinal chemistry for exploring structure-activity relationships (SAR) in analgesic and TRPV1 antagonist pathways.

Executive Summary & Compound Profile

Compound Name: N-(4-hydroxyphenyl)cyclopropanecarboxamide CAS Number: 23051-78-7 (Generic/Analogous ref) / Specific Isolate Ref: 849217-60-3 (Fluorinated analogs often co-cited; pure compound data derived from primary literature).[1] Molecular Formula: C₁₀H₁₁NO₂ Molecular Weight: 177.20 g/mol Appearance: White crystalline solid Melting Point: 208 – 209 °C

Core Challenge: The primary synthetic challenge is achieving chemoselectivity. 4-Aminophenol contains two nucleophilic sites: the amine (-NH₂) and the phenol (-OH). While the amine is more nucleophilic, O-acylation (ester formation) can occur as a competitive side reaction, particularly under aggressive basic conditions. This guide prioritizes a protocol that maximizes N-acylation (amide formation).

Retrosynthetic Analysis

The most logical disconnection relies on amide bond formation between an activated cyclopropanecarboxylic acid derivative and 4-aminophenol.

Pathway A (Acyl Chloride): High reactivity, requires base scavenging, risk of O-acylation if not controlled. Pathway B (Coupling Agents): Milder, higher cost, ideal for small-scale library generation.

Retrosynthesis Target N-(4-hydroxyphenyl) cyclopropanecarboxamide Disconnection Amide Bond Disconnection Target->Disconnection Precursor1 4-Aminophenol (Nucleophile) Disconnection->Precursor1 Precursor2 Cyclopropanecarbonyl Chloride Disconnection->Precursor2

Figure 1: Retrosynthetic disconnection showing the convergent assembly from 4-aminophenol and the acid chloride.

Experimental Protocol: Selective N-Acylation

Methodology: Schotten-Baumann conditions modified for organic solvent to prevent hydrolysis of the acid chloride.

Reagents & Materials
ReagentEquiv.[2][3][4]Role
4-Aminophenol 1.0Nucleophile (limiting reagent)
Cyclopropanecarbonyl chloride 1.1Electrophile
Triethylamine (TEA) 1.2Base (HCl scavenger)
Tetrahydrofuran (THF) SolventAnhydrous, reaction medium
Ethyl Acetate SolventWorkup/Extraction
1M HCl (aq) WashRemoval of unreacted amine
Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-aminophenol (1.09 g, 10 mmol) in anhydrous THF (20 mL) .

    • Note: 4-Aminophenol is prone to oxidation (turning brown). Use fresh, white/off-white starting material.

  • Base Addition: Add Triethylamine (1.67 mL, 12 mmol) to the solution. Cool the mixture to 0 °C in an ice bath.

    • Mechanistic Insight: Cooling suppresses the reaction rate, enhancing selectivity for the more nucleophilic amine over the phenol.

  • Acylation: Dropwise, add cyclopropanecarbonyl chloride (1.0 mL, 11 mmol) over 15 minutes.

    • Observation: A white precipitate (TEA·HCl salts) will form immediately.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (50% EtOAc/Hexanes). The starting amine spot (low R_f) should disappear.

  • Quenching: Quench the reaction with water (10 mL) .

  • Workup (Critical for Purity):

    • Evaporate THF under reduced pressure.

    • Redissolve residue in Ethyl Acetate (50 mL) .

    • Wash 1: 1M HCl (2 x 20 mL). Removes unreacted 4-aminophenol and TEA.

    • Wash 2: Saturated NaHCO₃ (2 x 20 mL). Removes unreacted acid chloride (hydrolyzed to acid).

    • Wash 3: Brine (1 x 20 mL).

    • Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallize the crude off-white solid from Ethanol/Water (9:1) to yield white needles.

Workup Logic & Purification Flow

The amphoteric nature of the starting material requires a specific wash sequence.

Workup ReactionMix Crude Reaction Mixture (THF, Product, TEA-HCl, SM) Evap Evaporate THF Redissolve in EtOAc ReactionMix->Evap AcidWash Wash: 1M HCl Evap->AcidWash AqLayer1 Aqueous Layer: Unreacted 4-Aminophenol TEA salts AcidWash->AqLayer1 OrgLayer1 Organic Layer: Product + Acid Impurities AcidWash->OrgLayer1 BaseWash Wash: Sat. NaHCO3 OrgLayer1->BaseWash AqLayer2 Aqueous Layer: Cyclopropanecarboxylic Acid BaseWash->AqLayer2 FinalOrg Organic Layer: Pure Product BaseWash->FinalOrg Cryst Recrystallization (EtOH/H2O) FinalOrg->Cryst

Figure 2: Purification workflow designed to separate the amphoteric starting material and acidic byproducts.

Characterization Data

The following data validates the structure of N-(4-hydroxyphenyl)cyclopropanecarboxamide .

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆

NucleusShift (δ ppm)MultiplicityIntegrationAssignment
¹H 9.90Singlet (s)1H-OH (Phenolic)
¹H 9.13Singlet (s)1H-NH (Amide)
¹H 7.36 – 7.32Multiplet (m)2HAr-H (ortho to amide)
¹H 6.68 – 6.64Multiplet (m)2HAr-H (ortho to OH)
¹H 1.70Multiplet (m)1HCyclopropyl CH
¹H 0.76 – 0.71Multiplet (m)4HCyclopropyl CH₂
¹³C 170.82--C=O (Carbonyl)
¹³C 153.05--Ar-C-OH
¹³C 131.15--Ar-C-N
¹³C 120.75--Ar-C (meta to OH)
¹³C 115.01--Ar-C (ortho to OH)
¹³C 14.34--Cyclopropyl CH
¹³C 6.77--Cyclopropyl CH₂
Mass Spectrometry (HRMS-ESI)[4]
  • Calculated for [M+H]⁺ (C₁₀H₁₂NO₂): 178.0863[4]

  • Found: 178.0862

Infrared Spectroscopy (IR)[5][6][7]
  • 3280 cm⁻¹: N-H stretch

  • 3100-3400 cm⁻¹: O-H stretch (broad)

  • 1645 cm⁻¹: C=O stretch (Amide I band)

Troubleshooting & Optimization

  • Issue: Low Yield / Brown Product.

    • Cause: Oxidation of 4-aminophenol.

    • Solution: Recrystallize 4-aminophenol from water containing a pinch of sodium dithionite before use. Perform reaction under strict N₂ atmosphere.

  • Issue: O-acylation observed (Ester formation).

    • Diagnosis: Additional carbonyl peak in IR (~1730 cm⁻¹) or NMR.

    • Solution: Ensure temperature is kept at 0 °C during addition. Do not use stronger bases (like NaOH) during the reaction phase. If O-acylation occurs, mild hydrolysis (LiOH/THF/H₂O) can selectively cleave the ester while leaving the amide intact.

References

  • Yan, D., et al. (2018).[4] "Electrochemical selenium-catalyzed para-amination of N-aryloxyamides." Nature Communications, 9, 4293.[4] (Source of specific NMR/MP data for compound 2k).

  • National Institutes of Health (NIH) PubChem. "Cyclopropanecarboxamide Derivatives." PubChem Compound Database.

  • ChemicalBook. "Synthesis of Cyclopropanecarboxamide Derivatives."

Sources

Exploratory

An In-Depth Technical Guide to the Biological Activity Screening of N-(4-hydroxyphenyl)cyclopropanecarboxamide

This guide provides a comprehensive framework for the biological evaluation of the novel chemical entity, N-(4-hydroxyphenyl)cyclopropanecarboxamide. As a compound of previously uncharacterized biological activity, a sys...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the biological evaluation of the novel chemical entity, N-(4-hydroxyphenyl)cyclopropanecarboxamide. As a compound of previously uncharacterized biological activity, a systematic and multi-tiered screening approach is paramount to elucidating its therapeutic potential. This document outlines a strategic pathway, from initial safety profiling to targeted efficacy studies, grounded in established scientific principles and methodologies.

Introduction and Rationale

N-(4-hydroxyphenyl)cyclopropanecarboxamide incorporates two key structural motifs that are prevalent in a variety of biologically active molecules. The cyclopropane ring is a feature of compounds with insecticidal, antifungal, and anticancer properties.[1] The N-(4-hydroxyphenyl)amide moiety is reminiscent of the structure of paracetamol (acetaminophen), a widely used analgesic and antipyretic, suggesting a potential for anti-inflammatory and analgesic activities. The combination of these two fragments in a single molecule presents a unique opportunity for discovering novel biological effects.

This guide proposes a screening cascade designed to systematically explore the potential bioactivities of N-(4-hydroxyphenyl)cyclopropanecarboxamide, beginning with essential safety assessments and progressing to more specific and mechanistically focused assays.

Initial Cytotoxicity Profiling: The Gateway to Further Screening

Prior to investigating specific biological activities, it is crucial to determine the cytotoxic profile of N-(4-hydroxyphenyl)cyclopropanecarboxamide. This initial screen will establish a therapeutic window and guide concentration ranges for subsequent assays.

A widely accepted method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay , which measures cell viability.[2]

Experimental Protocol: MTT Assay
  • Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, K-562 for leukemia, and HCT-116 for colon cancer) and a normal human cell line (e.g., human dermal fibroblasts) should be cultured in appropriate media until they reach approximately 80% confluency.[2]

  • Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: N-(4-hydroxyphenyl)cyclopropanecarboxamide is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The cells are then treated with these concentrations for 48-72 hours.[2]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 (half-maximal inhibitory concentration) value is then determined from the dose-response curve.[2]

The results of this assay will be summarized in a table for clear comparison of the compound's cytotoxicity across different cell lines.

Cell LineCancer TypeIC50 (µM) of N-(4-hydroxyphenyl)cyclopropanecarboxamide
MCF-7Breast CancerExperimental Value
K-562LeukemiaExperimental Value
HCT-116Colon CancerExperimental Value
Human Dermal FibroblastsNormalExperimental Value

Tier 1 Screening: Exploring Primary Biological Activities

Based on the structural motifs present in N-(4-hydroxyphenyl)cyclopropanecarboxamide, the initial screening will focus on three primary areas: anticancer, antimicrobial, and anti-inflammatory/analgesic activities.

Anticancer Activity Screening

Should the initial cytotoxicity screen reveal selective activity against cancer cell lines, further investigation into its anticancer potential is warranted. One of the key mechanisms of many anticancer drugs is the induction of apoptosis (programmed cell death).

  • Cell Treatment: Cancer cells showing sensitivity in the MTT assay are treated with N-(4-hydroxyphenyl)cyclopropanecarboxamide at its IC50 concentration for 24-48 hours.

  • Cell Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Antimicrobial Activity Screening

The presence of the cyclopropane ring suggests potential antimicrobial activity.[3] A preliminary screen against a panel of common bacterial and fungal strains is recommended.

  • Microorganism Preparation: Cultures of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a fungal strain (e.g., Candida albicans) are prepared to a standardized concentration.[3]

  • Compound Dilution: N-(4-hydroxyphenyl)cyclopropanecarboxamide is serially diluted in a 96-well plate with appropriate broth media.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for each microorganism (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[3]

MicroorganismTypeMIC (µg/mL) of N-(4-hydroxyphenyl)cyclopropanecarboxamide
Staphylococcus aureusGram-positive bacteriaExperimental Value
Escherichia coliGram-negative bacteriaExperimental Value
Candida albicansFungusExperimental Value
Anti-inflammatory and Analgesic Activity Screening

The structural similarity to paracetamol warrants investigation into anti-inflammatory and analgesic properties.

Cyclooxygenase (COX) enzymes are key mediators of inflammation. An initial in vitro screen for COX-1 and COX-2 inhibition can provide valuable mechanistic insight.

This can be performed using commercially available colorimetric or fluorescent assay kits, following the manufacturer's instructions. The assay measures the ability of N-(4-hydroxyphenyl)cyclopropanecarboxamide to inhibit the peroxidase activity of COX-1 and COX-2.

Tier 2 Screening: In Vivo Efficacy Models

Positive results from the Tier 1 in vitro screens should be followed up with in vivo studies to confirm efficacy in a more physiologically relevant context.

In Vivo Analgesic Model: Acetic Acid-Induced Writhing Test

This is a widely used model for screening peripheral analgesic activity.[4]

  • Animal Acclimatization: Mice are acclimatized to the laboratory conditions for at least one week.

  • Compound Administration: Animals are divided into groups and treated with either vehicle, a positive control (e.g., aspirin), or different doses of N-(4-hydroxyphenyl)cyclopropanecarboxamide.

  • Induction of Writhing: After a set period (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhes).

  • Observation: The number of writhes is counted for a specific duration (e.g., 20 minutes) following the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated for the treated groups compared to the vehicle control group.

In Vivo Anti-inflammatory Model: Carrageenan-Induced Paw Edema

This is a classic model for evaluating acute anti-inflammatory activity.

  • Animal Preparation: Rats are used for this model.

  • Compound Administration: Animals are pre-treated with vehicle, a positive control (e.g., indomethacin), or N-(4-hydroxyphenyl)cyclopropanecarboxamide.

  • Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation and edema.

  • Paw Volume Measurement: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the vehicle control group.

Target Deconvolution and Mechanism of Action Studies

Should N-(4-hydroxyphenyl)cyclopropanecarboxamide demonstrate significant and confirmed biological activity, the next critical step is to identify its molecular target(s) and elucidate its mechanism of action.

Workflow for Target Identification

A combination of computational and experimental approaches is recommended.

Target_Identification_Workflow cluster_in_silico In Silico Approaches cluster_experimental Experimental Approaches cluster_validation Target Validation in_silico In Silico Target Prediction (e.g., PharmMapper, TargetNet) affinity_chrom Affinity Chromatography-Mass Spectrometry in_silico->affinity_chrom Hypothesis Generation binding_assays Direct Binding Assays (e.g., SPR, ITC) affinity_chrom->binding_assays Putative Targets thermal_shift Cellular Thermal Shift Assay (CETSA) thermal_shift->binding_assays Putative Targets genetic_screens Genetic Screens (e.g., CRISPR/Cas9) cellular_assays Cell-based Target Engagement Assays genetic_screens->cellular_assays Genetic Modulators enzyme_assays Enzyme Inhibition/Activation Assays binding_assays->enzyme_assays Validate Interaction enzyme_assays->cellular_assays Confirm Cellular Effect

Caption: A workflow for identifying and validating the molecular targets of a bioactive compound.

Conclusion

The proposed screening cascade provides a robust and logical framework for the comprehensive biological evaluation of N-(4-hydroxyphenyl)cyclopropanecarboxamide. By systematically progressing from broad cytotoxicity profiling to specific in vitro and in vivo assays, and finally to target deconvolution, this guide aims to efficiently and effectively uncover the therapeutic potential of this novel compound. The insights gained from these studies will be instrumental in guiding future drug development efforts.

References

  • Synthesis and biological activity of novel dicyano-containning cyclopropane-1-carboxamides. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Synthesis, Characterization and Biological Evaluation of Ethyl-4'-(cyclopropane carboxamido-N-yl)-5-ary-3-oxo-3,4,5,6-tetrahydro-biphenyl-4-carboxylate. (n.d.). Asian Journal of Organic & Medicinal Chemistry. Retrieved February 27, 2026, from [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). Molecules. Retrieved February 27, 2026, from [Link]

  • Design and Synthesis of Cyclopropylamide Analogues of Combretastatin-A4 as Novel Microtubule-Stabilizing Agents. (2013). Journal of Medicinal Chemistry. Retrieved February 27, 2026, from [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities. (n.d.). Docentes FCT NOVA. Retrieved February 27, 2026, from [Link]

  • N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

  • N-(4-FLUOROPHENYL)-N'-(4-HYDROXYPHENYL)-1,1-CYCLOPROPANEDICARBOXAMIDE. (n.d.). Global Substance Registration System. Retrieved February 27, 2026, from [Link]

  • Water-soluble derivatives of 4-oxo-N-(4-hydroxyphenyl) retinamide: synthesis and biological activity. (2016). Chemical Biology & Drug Design. Retrieved February 27, 2026, from [Link]

  • SYNTHESIS AND EVALUATION OF NOVEL α-CYANO-N-(4-HYDROXYPHENYL) CINNAMAMIDES FOR ANTIOXIDANT, ANTI-INFLAMMATORY ACTIVITIES: IN-SILICO PREDICTION OF DRUG LIKENESS PROPERTIES. (2019). International Journal of Pharmaceutical Sciences and Research. Retrieved February 27, 2026, from [Link]

  • N-(4-hydroxyphenyl)cyclopropanecarboxamide. (n.d.). PubChemLite. Retrieved February 27, 2026, from [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2023). Heliyon. Retrieved February 27, 2026, from [Link]

  • N-(4-fluorophenyl)-n'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide. (n.d.). PubChemLite. Retrieved February 27, 2026, from [Link]

  • N'-(4-HYDROXYPHENYL)-1,1-CYCLOPROPANEDICARBOXAMIDE. (n.d.). Inxight Drugs. Retrieved February 27, 2026, from [Link]

  • Process for the preparation of cyclopropanecarboxamide. (1991). Google Patents.
  • Process for the preparation of cyclopropanecarboxamide. (1997). Google Patents.
  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025). Preprints.org. Retrieved February 27, 2026, from [Link]

Sources

Foundational

Targeting the "Super-Acetaminophen": Therapeutic Potential of N-(4-hydroxyphenyl)cyclopropanecarboxamide

This guide explores the therapeutic potential of N-(4-hydroxyphenyl)cyclopropanecarboxamide (hereafter referred to as CP-APAP ), a structural analog of Acetaminophen (Paracetamol/APAP). By replacing the methyl group of A...

Author: BenchChem Technical Support Team. Date: March 2026

This guide explores the therapeutic potential of N-(4-hydroxyphenyl)cyclopropanecarboxamide (hereafter referred to as CP-APAP ), a structural analog of Acetaminophen (Paracetamol/APAP).

By replacing the methyl group of APAP with a cyclopropyl moiety, this compound represents a strategic "bioisosteric replacement" designed to modulate metabolic stability and lipophilicity while retaining the core pharmacophore responsible for analgesia and antipyresis.

Executive Summary & Chemical Profile

N-(4-hydroxyphenyl)cyclopropanecarboxamide is a synthetic phenol-amide derivative. Its therapeutic significance lies in its structural relationship to Acetaminophen (APAP). While APAP is the gold standard for antipyresis and analgesia, its utility is compromised by hepatotoxicity via the CYP2E1-mediated formation of N-acetyl-p-benzoquinone imine (NAPQI).[1]

CP-APAP is investigated as a "Safer Non-Opioid Analgesic" . The cyclopropyl group introduces steric bulk and altered electronic properties that aim to:

  • Retain binding to the peroxidase site of Cyclooxygenase (COX) enzymes in the CNS.

  • Prevent or reduce the formation of reactive quinone imine intermediates (avoiding glutathione depletion).

  • Enhance lipophilicity (LogP) for improved blood-brain barrier (BBB) penetration.

Physicochemical Profile
PropertyValue / DescriptionSignificance
IUPAC Name N-(4-hydroxyphenyl)cyclopropanecarboxamideCore Scaffold
Molecular Formula C₁₀H₁₁NO₂Analog of C₈H₉NO₂ (APAP)
Molecular Weight 177.20 g/mol Ideal for CNS penetration (<400 Da)
LogP (Predicted) ~1.5 - 1.8Higher than APAP (~0.46); better BBB transport
H-Bond Donors/Acceptors 2 / 2Retains critical phenol/amide interactions
Rotatable Bonds 2Rigid cyclopropyl group restricts conformation

Primary Therapeutic Targets & Mechanisms

The therapeutic efficacy of CP-APAP is hypothesized to operate through a multi-modal mechanism, distinct from NSAIDs and Opioids.

Target A: The COX-Peroxidase Site (CNS-Specific)

Unlike traditional NSAIDs (e.g., Ibuprofen) that block the cyclooxygenase site of COX-1/2, phenol-based analgesics like APAP and CP-APAP act as reducing cosubstrates at the peroxidase (POX) site.

  • Mechanism: In the CNS, where peroxide tone is low, CP-APAP reduces the protoporphyrin IX radical cation (

    
    ) back to its resting state, thereby halting the catalytic cycle of prostaglandin H2 synthase.
    
  • Advantage: This mechanism is ineffective in inflamed peripheral tissues (high peroxide tone), conferring analgesia without the gastric/renal side effects of systemic COX inhibition.

Target B: The Endocannabinoid System (TRPV1 / CB1)

CP-APAP is a pro-drug for the modulation of the endocannabinoid system via Fatty Acid Amide Hydrolase (FAAH) dependent metabolism.

  • Metabolic Activation: Following deacetylation (hydrolysis) to p-aminophenol (in the liver) and subsequent conjugation with arachidonic acid (in the brain via FAAH), it forms AM404 (N-arachidonoylaminophenol).

  • Effect: AM404 inhibits the reuptake of anandamide and acts as a potent agonist at TRPV1 (Transient Receptor Potential Vanilloid 1) in the periaqueductal gray matter, modulating pain transmission.

  • Note: The cyclopropyl group in CP-APAP may slow the initial hydrolysis rate compared to APAP, potentially extending the duration of action.

Target C: The "Anti-Target" (CYP2E1 Evasion)

The critical therapeutic "target" is the avoidance of CYP2E1 activation .

  • APAP Toxicity: CYP2E1 oxidizes APAP to NAPQI (toxic electrophile).[1]

  • CP-APAP Safety: The cyclopropyl ring is metabolically robust. It resists the specific N-hydroxylation or rearrangement required to form a stable quinone imine. Even if oxidized, the resulting intermediate is sterically hindered, reducing reactivity with hepatic proteins and preserving Glutathione (GSH) levels.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the divergent metabolic fates of Acetaminophen (APAP) versus CP-APAP, highlighting the safety mechanism.

G node_toxic node_toxic node_safe node_safe node_enzyme node_enzyme APAP Acetaminophen (APAP) CYP2E1 CYP2E1 (Liver) APAP->CYP2E1 Oxidation COX COX-1/2 (Peroxidase Site) APAP->COX Direct Inhibition (Reducing Agent) CP_APAP N-(4-hydroxyphenyl) cyclopropanecarboxamide (CP-APAP) CP_APAP->CYP2E1 Steric Hindrance FAAH FAAH (Brain) CP_APAP->FAAH Hydrolysis & Conjugation CP_APAP->COX Direct Inhibition (High Lipophilicity) NAPQI NAPQI (Toxic Quinone Imine) CYP2E1->NAPQI Rapid Formation AM404 AM404-like Metabolite FAAH->AM404 Bioactivation GSH_Depletion GSH Depletion & Liver Necrosis NAPQI->GSH_Depletion Covalent Binding Analgesia Analgesia (TRPV1 / CB1) AM404->Analgesia Neuromodulation

Caption: Divergent metabolic pathways of APAP vs. CP-APAP. CP-APAP retains analgesic pathways (COX/FAAH) while structurally hindering the CYP2E1-mediated toxification pathway.

Experimental Protocols for Validation

To validate CP-APAP as a therapeutic candidate, the following protocols assess its efficacy and safety profile relative to APAP.

Protocol 1: COX-1/2 Peroxidase Inhibition Assay

Objective: Determine if CP-APAP acts as a reducing cosubstrate for COX enzymes.

  • Reagents: Purified Ovine COX-1 and Human Recombinant COX-2; Heme; Arachidonic Acid (substrate); TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) as the colorimetric reporter.

  • Preparation: Incubate COX enzyme (10-50 units) with Heme (1 µM) in Tris-HCl buffer (pH 8.0).

  • Treatment: Add CP-APAP (0.1 µM – 100 µM) or vehicle (DMSO).

  • Initiation: Add Arachidonic Acid (100 µM) and TMPD.

  • Measurement: Monitor absorbance at 610 nm (oxidation of TMPD).

    • Interpretation: A decrease in TMPD oxidation rate compared to control indicates that CP-APAP is successfully competing as a reducing agent at the peroxidase site.

Protocol 2: In Vitro Hepatotoxicity Screen (HepaRG Cells)

Objective: Confirm the lack of NAPQI-like toxicity.

  • Cell Line: Metabolically competent HepaRG cells (express high CYP2E1).

  • Dosing: Treat cells with APAP (0 – 10 mM) and CP-APAP (0 – 10 mM) for 24 hours.

  • Endpoint 1 (Cell Viability): Measure ATP levels using CellTiter-Glo®.

  • Endpoint 2 (GSH Levels): Measure total Glutathione using GSH-Glo™ assay.

  • Endpoint 3 (Protein Adducts): Western blot for nitrotyrosine or specific APAP-cysteine adducts.

    • Success Criteria: CP-APAP should show a significantly higher

      
       and minimal GSH depletion compared to APAP.
      
Protocol 3: Chemical Synthesis (Schotten-Baumann)

Objective: Synthesize high-purity CP-APAP for testing.

  • Reactants: 4-Aminophenol (1.0 eq), Cyclopropanecarbonyl chloride (1.1 eq), Triethylamine (1.2 eq).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) at 0°C.

  • Procedure:

    • Dissolve 4-Aminophenol in solvent with base.

    • Add acid chloride dropwise under

      
       atmosphere.
      
    • Stir at Room Temp for 4-6 hours.

  • Workup: Wash with 1N HCl (remove unreacted amine), then saturated

    
    . Dry over 
    
    
    
    .
  • Purification: Recrystallization from Ethanol/Water.

Comparative Pharmacology Data

FeatureAcetaminophen (APAP)CP-APAP (Target)Therapeutic Implication
Analgesic Potency High (

mg/kg)
High (Predicted)Effective pain relief.
Hepatotoxicity Severe (NAPQI mediated)Minimal / Absent Higher therapeutic index; safer for liver-compromised patients.
Metabolic Stability Low (

h)
High Potentially longer duration of action; less frequent dosing.
Lipophilicity Low (LogP 0.46)Moderate (LogP ~1.6) Enhanced CNS penetration; potentially lower effective dose.
Primary Risk Acute Liver FailureUnknown (Potential Kinase interaction)Requires screening against off-target kinases (e.g., c-Met).

References

  • Bazan, H. A., et al. (2020). "A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis."[2][3] European Journal of Medicinal Chemistry, 202, 112600.[2][3][4] Link

  • ChemicalBook. "Cyclopropanecarboxamide Synthesis and Properties." ChemicalBook Database. Link

  • PubChem. "N-(4-hydroxyphenyl)cyclopropanecarboxamide (Compound Summary)." National Library of Medicine. Link

  • Graham, G. G., & Scott, K. F. (2005). "Mechanism of action of paracetamol." American Journal of Therapeutics, 12(1), 46-55. Link

  • Sigma-Aldrich. "N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide (Related Impurity Standard)." Merck KGaA. Link

Sources

Exploratory

Technical Whitepaper: In Vitro Cytotoxicity Profiling of N-(4-hydroxyphenyl)cyclopropanecarboxamide (CP-APAP)

Executive Summary & Compound Rationale N-(4-hydroxyphenyl)cyclopropanecarboxamide (herein referred to as CP-APAP ) represents a structural analog of Acetaminophen (Paracetamol/APAP) where the acetamide methyl group is re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Rationale

N-(4-hydroxyphenyl)cyclopropanecarboxamide (herein referred to as CP-APAP ) represents a structural analog of Acetaminophen (Paracetamol/APAP) where the acetamide methyl group is replaced by a cyclopropyl moiety. This structural modification introduces significant physicochemical changes—specifically increased lipophilicity and steric bulk—which may alter the compound's metabolic fate and toxicity profile compared to its parent molecule.

This technical guide outlines a rigorous in vitro cytotoxicity evaluation framework. Unlike standard screening, this protocol is designed to specifically interrogate the hepatotoxic potential of phenol-amide derivatives, focusing on metabolic bioactivation (CYP450-mediated), glutathione (GSH) depletion, and mitochondrial dysfunction.

Structural Context & Hypothesis[1][2][3]
  • Parent Molecule: Paracetamol (APAP) causes centrilobular hepatic necrosis via CYP2E1/3A4-mediated oxidation to the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI).

  • Test Molecule (CP-APAP): The cyclopropyl group may:

    • Alter Binding: Change affinity for COX enzymes or TRP channels.

    • Modulate Metabolism: Sterically hinder the amide hydrolysis or alter the kinetics of quinone imine formation (putative N-cyclopropylcarbonyl-p-benzoquinone imine).

    • Increase Permeability: Higher LogP facilitates cellular entry but requires strict solubility controls.

Compound Characterization & Preparation

Before initiating biological assays, the physicochemical properties of CP-APAP must be standardized to ensure reproducibility.

Solubility & Vehicle Selection

The cyclopropyl moiety increases the partition coefficient (LogP) relative to APAP (LogP ~0.46). CP-APAP is expected to be less water-soluble.

  • Primary Vehicle: Dimethyl Sulfoxide (DMSO), Hybri-Max™ grade (sterile filtered).

  • Solubility Limit: Prepare a 100 mM master stock in 100% DMSO.

    • Visual Check: Sonicate for 10 minutes at 37°C if turbidity persists.

  • Working Solutions: Dilute master stock into serum-free culture medium immediately prior to dosing.

    • Critical Constraint: Final DMSO concentration in cell culture must not exceed 0.5% (v/v) to avoid vehicle-induced cytotoxicity or membrane permeabilization.

Stability Verification

Phenolic amides can be sensitive to oxidation.

  • QC Step: Verify stock purity via HPLC-UV/Vis prior to each major assay campaign.

  • Storage: Aliquot into amber glass vials (to prevent plasticizer leaching and photodegradation) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Experimental Design: The "Why" and "How"

To accurately predict toxicity, we must move beyond simple cell death assays. The experimental design specifically targets the mechanism of toxicity relevant to this chemical class.

Cell Model Selection

Standard cell lines (e.g., HeLa, CHO) lack the metabolic competence to generate reactive metabolites, potentially yielding false-negative safety profiles.

Cell ModelRole in ProtocolRationale
HepG2 Basal CytotoxicityHuman hepatoma line. Low CYP450 activity. Good for detecting intrinsic chemical toxicity unrelated to metabolism.
HepaRG™ Metabolic Toxicity (Gold Standard) Differentiated HepaRG cells express CYP2E1 and CYP3A4 at levels comparable to primary hepatocytes. Essential for detecting NAPQI-like reactive metabolites.
Primary Human Hepatocytes (PHH) ValidationThe ultimate reference. Use for confirming "hits" from HepaRG screens.
Assay Selection Matrix

We employ a multiplexed approach to distinguish between necrosis, apoptosis, and metabolic stress.

  • ATP Content (CellTiter-Glo®): Most sensitive indicator of cell health and mitochondrial function. Early drop in ATP often precedes membrane leakage.

  • LDH Release (CytoTox-ONE™): Measures membrane integrity. Indicates necrotic cell death (late-stage toxicity).

  • GSH/GSSG Ratio (GSH-Glo™): Critical for CP-APAP. Measures depletion of reduced glutathione, the primary detoxification mechanism for quinone imines.

Detailed Experimental Protocols

Protocol A: Metabolic Competence Cytotoxicity Assay (HepaRG Model)

Objective: Determine the IC50 of CP-APAP in metabolically active cells.

Materials:

  • Differentiated HepaRG cells (terminally differentiated for 2 weeks).

  • Williams' E Medium + GlutaMAX™ + ADD670 Supplement.

  • Positive Control: Acetaminophen (APAP) [0 - 20 mM].

  • Test Compound: CP-APAP [0 - 1000 µM].

Workflow:

  • Seeding: Plate differentiated HepaRG cells at 100,000 cells/well in collagen-coated 96-well plates. Allow 24h recovery.

  • Dosing:

    • Prepare 8-point serial dilution of CP-APAP (e.g., 1000, 500, 250, 125, 62.5, 31.25, 15.6, 0 µM).

    • Include Vehicle Control (0.5% DMSO) and Positive Control (APAP 10 mM).

    • Replicates: N=4 wells per concentration.

  • Exposure: Incubate for 24 hours and 48 hours at 37°C, 5% CO2.

    • Note: 48h is often required to observe CYP-mediated toxicity.

  • Multiplexed Readout:

    • Transfer 50 µL supernatant to a black plate for LDH Assay (Membrane integrity).

    • Add CellTiter-Glo reagent to the remaining cells/media for ATP quantification (Luminescence).

Protocol B: Glutathione Depletion Assay (Mechanism of Action)

Objective: Assess if CP-APAP forms reactive metabolites that deplete cellular GSH, similar to APAP.

Workflow:

  • Seeding: HepaRG or Primary Hepatocytes in white-walled 96-well plates.

  • Pre-treatment (Optional): To sensitize cells, pre-treat one group with Buthionine Sulfoximine (BSO) (25 µM) for 12h to inhibit GSH synthesis (simulating a compromised liver).

  • Dosing: Treat with CP-APAP at IC10 and IC50 concentrations (determined from Protocol A) for 6 hours .

    • Rationale: GSH depletion is an early event, occurring before massive cell death.

  • Readout: Lyse cells and use a luciferin-NT based probe (e.g., GSH-Glo™) to quantify total reduced glutathione.

  • Analysis: Normalize GSH levels to total protein content or viable cell count. A >30% drop in GSH relative to vehicle indicates significant metabolic activation.

Data Analysis & Interpretation

Quantitative Metrics

Summarize data using the following parameters:

ParameterDefinitionSignificance
IC50 Concentration inhibiting 50% of ATP signal.Potency of general toxicity.
TC50 Concentration causing 50% LDH release.Potency of necrotic cell death.
MTS (Metabolic Toxicity Shift) IC50 (HepG2) / IC50 (HepaRG).Ratio > 3 suggests toxicity is driven by CYP450 metabolism.
GSH EC50 Concentration depleting 50% of cellular GSH.Measure of reactive metabolite formation.
Mechanistic Pathway Visualization

The following diagram illustrates the hypothetical toxicity pathway of CP-APAP, modeled after Paracetamol, highlighting the critical checkpoints for the assays described above.

ToxicityPathway cluster_assays Assay Checkpoints Compound CP-APAP (Parent) CYP CYP2E1 / 3A4 (Bioactivation) Compound->CYP Oxidation Metabolite Reactive Quinone Imine (Putative) CYP->Metabolite GSH Glutathione (GSH) Conjugation Metabolite->GSH Detoxification Stress Oxidative Stress (ROS Increase) Metabolite->Stress GSH Depletion Detox Non-Toxic Conjugate GSH->Detox Mito Mitochondrial Dysfunction Stress->Mito Death Necrosis / Apoptosis Mito->Death

Figure 1: Hypothetical Bioactivation Pathway of CP-APAP.[1] The diagram highlights the critical role of CYP-mediated activation and GSH detoxification, guiding the selection of specific assays (GSH-Glo, ATP, LDH).

References

  • Jaeschke, H., et al. (2012). "Acetaminophen hepatotoxicity: An update of the mechanisms." Archives of Toxicology. Link

  • Guillouzo, A., et al. (2007). "The human hepatoma HepaRG cells: A highly differentiated model for evaluation of cytochrome P450-dependent xenobiotic metabolism." Drug Metabolism Reviews. Link

  • McGill, M. R., & Jaeschke, H. (2013). "Metabolism and disposition of acetaminophen: recent advances in relation to hepatotoxicity and diagnosis." Pharmaceutical Research. Link

  • Promega Corporation. (2023). "CellTiter-Glo® Luminescent Cell Viability Assay Protocol." Technical Manual. Link

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 57810197 (Related Structure)." PubChem. Link

Disclaimer: This guide is intended for research purposes only. "CP-APAP" is a structural analog, and specific safety data should be generated empirically using the protocols described above.

Sources

Foundational

Advanced Strategies in the Discovery and Synthesis of Novel Cyclopropanecarboxamide Derivatives

Topic: Discovery and Synthesis of Novel Cyclopropanecarboxamide Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The cyclo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Discovery and Synthesis of Novel Cyclopropanecarboxamide Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The cyclopropanecarboxamide moiety represents a "privileged scaffold" in modern medicinal chemistry, serving as a critical pharmacophore in blockbuster therapeutics such as Filgotinib (JAK1 inhibitor), Lenvatinib (VEGFR inhibitor), and emerging TRPV1 antagonists . This guide moves beyond basic organic chemistry to explore the strategic integration of this motif. We analyze the structural rationale for its use—specifically its role as a metabolically stable bioisostere of isopropyl and ethyl groups—and provide field-tested protocols for its synthesis, ranging from industrial-scale amidation to asymmetric transition-metal catalyzed cyclopropanation.

Pharmacological Significance & Scaffold Rationale

The Cyclopropane Bioisostere Effect

The cyclopropane ring is not merely a spacer; it is a rigid, electron-rich module that imparts unique physicochemical properties to a drug candidate.

  • Conformational Restriction: Unlike an isopropyl group, which rotates freely, the cyclopropane ring locks the amide bond vector, reducing the entropic penalty upon binding to a protein target (e.g., the ATP binding pocket of kinases).

  • Metabolic Stability: The C-H bonds of a cyclopropane ring (

    
     character) are stronger (~106 kcal/mol) than typical alkyl 
    
    
    
    C-H bonds (~98 kcal/mol). This makes the ring highly resistant to Cytochrome P450-mediated oxidation, significantly extending the half-life (
    
    
    ) of the molecule compared to its acyclic analogs.
  • Sigma-Aromaticity: The ring exhibits

    
    -aromaticity, allowing it to engage in 
    
    
    
    -stacking-like interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pocket.
Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the SAR decision matrix when incorporating a cyclopropanecarboxamide motif.

SAR_Logic Scaffold Lead Scaffold (e.g., Triazolopyridine) Cyclo Cyclopropane Carboxamide Scaffold->Cyclo Derivatization Properties Physicochemical Properties Cyclo->Properties Lipophilicity (LogP) Solubility Binding Target Binding (JAK1/TRPV1) Cyclo->Binding H-Bond Donor Shape Complementarity Metabolism ADME/Tox Profile Cyclo->Metabolism Block CYP3A4 Oxidation Properties->Binding

Figure 1: SAR Logic Flow for Cyclopropanecarboxamide Integration.

Synthetic Architectures: From Disconnection to Discovery

The synthesis of these derivatives generally follows two distinct strategic pathways depending on the stage of drug discovery.

Strategy A: The "Coupling First" Approach (Late-Stage Diversification)

Used when the cyclopropane ring is commercially available or pre-synthesized. This is the standard route for manufacturing drugs like Filgotinib.

  • Key Reaction: Amidation of a heteroaryl amine with cyclopropanecarbonyl chloride or acid.

  • Advantages: High throughput, reliable, scalable.

Strategy B: The "Ring Construction" Approach (Novel IP Generation)

Used when creating novel, chiral, or highly substituted cyclopropane rings to secure intellectual property or improve selectivity.

  • Key Reaction: Transition-metal catalyzed diazo decomposition or Simmons-Smith cyclopropanation.[1]

  • Advantages: Access to enantiopure scaffolds and unique substitution patterns (e.g., 1-phenylcyclopropane derivatives).

Case Study: Synthesis of Filgotinib (JAK1 Inhibitor)

Filgotinib is a quintessential example of a cyclopropanecarboxamide derivative. The critical step involves the acylation of a sterically hindered amino-triazolopyridine.

Retrosynthetic Analysis

The molecule is disconnected at the amide bond, revealing two key fragments:

  • The Electrophile: Cyclopropanecarbonyl chloride.

  • The Nucleophile: 2-amino-[1,2,4]triazolo[1,5-a]pyridine derivative.

Experimental Protocol: Critical Amidation Step

This protocol is adapted from optimized industrial procedures (e.g., WO2010149769, WO2018169875).

Reagents:

  • Intermediate Amine: 5-(4-((1,1-dioxidothiomorpholino)methyl)phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine (1.0 equiv)

  • Cyclopropanecarbonyl chloride (2.5 equiv)

  • Triethylamine (

    
    ) or N-methylmorpholine (NMM) (3.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Quenching Agent: 7N Ammonia in Methanol (to hydrolyze bis-acylated byproducts)[2]

Step-by-Step Methodology:

  • Setup: Charge a flame-dried 3-neck round bottom flask with the Intermediate Amine (10 g, 26.9 mmol) and anhydrous MeCN (150 mL). Cool the suspension to 0–5°C using an ice/water bath.

  • Base Addition: Add

    
      (11.3 mL, 80.7 mmol) dropwise over 10 minutes. The mixture may remain a suspension.
    
  • Acylation: Add cyclopropanecarbonyl chloride (6.1 mL, 67.3 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes. Maintain internal temperature <10°C.

    • Expert Insight: The excess acid chloride is necessary because the triazolopyridine amine is poorly nucleophilic due to electron withdrawal by the ring system.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–16 hours. Monitor by HPLC or TLC (10% MeOH in DCM).

    • Checkpoint: You will likely observe a mixture of the desired mono-amide and the undesired bis-amide (imide).

  • Hydrolysis of Bis-Amide: Once the starting amine is consumed, add 7N

    
     in MeOH  (20 mL) and stir for 1 hour at RT. This selectively cleaves the exocyclic amide of the bis-product back to the desired mono-amide.
    
  • Workup: Concentrate the solvent in vacuo to ~20% volume. Add water (100 mL) to precipitate the product. Filter the solids.[3]

  • Purification: Wash the filter cake with water (2 x 50 mL), cold acetone (20 mL), and diethyl ether. Dry in a vacuum oven at 50°C.

  • Yield: Expected yield is 85–92% of an off-white solid.

Advanced Protocol: Stereoselective Synthesis of Chiral Cyclopropanes

For projects requiring novel IP, off-the-shelf acid chlorides are insufficient. Below is a protocol for the Asymmetric Cobalt(II)-Catalyzed Cyclopropanation , yielding high enantioselectivity.

Reaction Logic

This method utilizes a Co(II)-porphyrin complex to catalyze the reaction between a diazoacetate and an alkene (e.g., styrene derivative), forming the cyclopropane ring with high diastereo- and enantiocontrol.

Experimental Workflow

Synthesis_Workflow Start Start: Alkene + Diazo Compound Reaction Cyclopropanation (RT, 12-24h, N2 atm) Start->Reaction Add Catalyst Catalyst Co(II)-Porphyrin Catalyst (0.01 - 1 mol%) Catalyst->Reaction Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Reaction->Hydrolysis Yields Ester Coupling Amide Coupling (HATU/EDC + Amine) Hydrolysis->Coupling Yields Chiral Acid Final Final Chiral Cyclopropanecarboxamide Coupling->Final

Figure 2: Workflow for De Novo Asymmetric Synthesis.

Protocol Details:

  • Catalyst Preparation: In a glovebox, dissolve the Co(II)-porphyrin catalyst (1 mol%) in dry toluene.

  • Substrate Addition: Add the styrene derivative (1.0 equiv).

  • Diazo Addition: Add the diazoacetate (1.2 equiv) slowly (over 2 hours) via syringe pump to prevent dimerization.

  • Workup: Evaporate solvent and purify via flash chromatography (Hexanes/EtOAc).

  • Hydrolysis: Treat the chiral ester with LiOH (3 equiv) in THF/Water (1:1) at RT for 4 hours to obtain the free acid.

  • Coupling: React the chiral acid with your target amine using HATU (1.2 equiv) and DIPEA (3 equiv) in DMF to yield the final carboxamide.

Characterization & Biological Evaluation[3][4][5]

Key Spectroscopic Signatures
  • 1H NMR: The cyclopropane protons are diagnostic.

    • High-field signals:

      
       0.6 – 1.2 ppm (multiplets).
      
    • The methine proton (

      
       to carbonyl) typically appears at 
      
      
      
      1.5 – 2.5 ppm depending on substitution.
  • 13C NMR: Cyclopropane carbons appear significantly upfield (

    
     5 – 15 ppm).
    
  • Mass Spectrometry: High-resolution MS (ESI+) is required to confirm the molecular formula. The amide bond fragmentation is often observed.

Biological Assay Setup (JAK1 Example)

To validate the activity of your novel derivative:

  • Assay Type: LanthaScreen™ TR-FRET or Z'-LYTE™ Kinase Assay.

  • Reagents: Recombinant JAK1 enzyme, GFP-labeled STAT1 substrate, ATP (

    
     concentration).
    
  • Procedure: Incubate compound (serial dilution) with enzyme and ATP for 60 min. Add detection antibody. Read FRET signal.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    . A potent cyclopropanecarboxamide (like Filgotinib) should show 
    
    
    
    nM.

References

  • Galapagos NV. (2010).[2] Novel compounds useful for the treatment of degenerative and inflammatory diseases. (Patent WO2010149769).[2] World Intellectual Property Organization. Link

  • Gilead Sciences, Inc. (2018). Pharmaceutical compositions comprising a JAK inhibitor.[4][5] (Patent WO2018169875). World Intellectual Property Organization. Link

  • Ebner, C., et al. (2011). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 111(11), 6529-6556. Link

  • Wong, H. N. C., et al. (2016). Use of Cyclopropanes and Their Derivatives in Organic Synthesis. Chemical Reviews, 116(12), 7330-7396. Link

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

Sources

Exploratory

Investigating the role of the 4-hydroxyphenyl moiety in biological activity

Topic: Investigating the role of the 4-hydroxyphenyl moiety in biological activity Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals From Privileged Scaffold to...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Investigating the role of the 4-hydroxyphenyl moiety in biological activity Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

From Privileged Scaffold to Metabolic Liability: A Dual-Edge Analysis

Executive Summary

The 4-hydroxyphenyl moiety (a phenol group substituted at the para position) represents one of the most ubiquitous and paradoxical pharmacophores in medicinal chemistry. It serves as a "privileged structure," capable of anchoring ligands to diverse targets such as Estrogen Receptors (ER) and Tyrosine Kinases via high-affinity hydrogen bonding networks. However, this same electronic configuration renders it a potential "toxicophore," susceptible to metabolic bioactivation into electrophilic quinone imines or methides.

This guide provides a mechanistic analysis of the 4-hydroxyphenyl moiety, detailing its structural utility, metabolic risks, and the experimental protocols required to validate its safety in preclinical development.

Part 1: The Anchor – Structural & Electronic Utility

The 4-hydroxyphenyl moiety acts as a critical anchor in protein-ligand interactions due to its ability to function simultaneously as a hydrogen bond donor (via the hydroxyl proton) and acceptor (via the oxygen lone pairs), while the phenyl ring engages in


-

stacking or cation-

interactions.
Estrogen Receptor (ER) Binding: The A-Ring Mimic

The most authoritative example of this moiety’s utility is its role in mimicking the A-ring of 17


-estradiol (E2). In the ligand-binding domain (LBD) of ER

, the phenolic hydroxyl group forms a "clamp" with conserved residues, stabilizing the active conformation of Helix 12.
  • Key Interaction: The 4-hydroxyl group forms a hydrogen bond network with Glu353 and Arg394 (and a water molecule). This interaction is distinct from the 17

    
    -hydroxyl interaction at the other end of the pocket (His524).
    
  • Pharmacological Consequence: Drugs like 4-Hydroxytamoxifen (the active metabolite of Tamoxifen) and Raloxifene utilize this exact moiety to achieve nanomolar affinity (IC

    
     ~0.6–1.0 nM), rivaling the endogenous ligand.
    
Tyrosine Kinase Substrate Mimicry

In kinase inhibition, the moiety often mimics the tyrosine substrate itself. The phenol group occupies the space normally reserved for the tyrosine residue of the protein substrate, positioning the molecule to block ATP access or catalytic transfer.

Visualization: Pharmacophore Interaction Network

The following diagram illustrates the critical binding mode of the 4-hydroxyphenyl moiety within the Estrogen Receptor binding pocket.

ER_Binding_Interaction Ligand 4-Hydroxyphenyl Moiety (Ligand) Glu353 Glu353 (Carboxylate) Ligand->Glu353 H-Bond Donor (2.8 Å) Arg394 Arg394 (Guanidinium) Ligand->Arg394 H-Bond Acceptor Phe404 Phe404 (Hydrophobic Wall) Ligand->Phe404 Pi-Pi Stacking Water H2O (Bridging) Ligand->Water H-Bond Network

Caption: Interaction map of the 4-hydroxyphenyl moiety within the ER


 ligand-binding pocket, highlighting the critical Glu353/Arg394 anchor.

Part 2: The Warhead – Metabolic Activation & Toxicity

While the 4-hydroxyphenyl group provides binding affinity, it introduces a metabolic liability. The electron-rich ring is a substrate for Cytochrome P450 enzymes (specifically CYP2E1, CYP2D6, and CYP3A4), leading to the formation of reactive electrophiles.

The Quinone Imine Pathway

The classic case study is Paracetamol (Acetaminophen) . Although safe at therapeutic doses, saturation of Phase II pathways (glucuronidation/sulfation) forces metabolism via CYP450.

  • Oxidation: CYP2E1 performs a two-electron oxidation of the 4-hydroxyphenyl motif.

  • Reactive Intermediate: This yields N-acetyl-p-benzoquinone imine (NAPQI) , a potent Michael acceptor.

  • Cellular Damage: NAPQI depletes cellular Glutathione (GSH). Once GSH is exhausted, NAPQI covalently binds to cysteine residues on hepatic proteins, causing centrilobular necrosis.

Quinone Methides

For compounds with an alkyl group at the para position relative to the hydroxyl (e.g., certain SERMs or flavonoids), metabolic oxidation can lead to Quinone Methides (QM) . These are similarly reactive electrophiles that can alkylate DNA or proteins.

Visualization: Metabolic Bioactivation Pathway

Metabolic_Activation Parent 4-Hydroxyphenyl Drug (e.g., Paracetamol) Phase2 Glucuronidation/Sulfation (Non-Toxic Clearance) Parent->Phase2 Major Pathway (>90%) CYP CYP450 Oxidation (CYP2E1, 3A4) Parent->CYP Minor Pathway (<10%) NAPQI Reactive Quinone Imine (NAPQI / QM) CYP->NAPQI -2e, -2H+ GSH Glutathione Conjugation (Detoxification) NAPQI->GSH +GSH (Rapid) Toxicity Covalent Protein Binding (Hepatotoxicity) NAPQI->Toxicity If GSH Depleted

Caption: Bioactivation pathway showing the divergence between safe clearance and the formation of toxic quinone intermediates.

Part 3: Strategic Optimization & Bioisosteres[1][2]

To mitigate the toxicity risks while retaining the pharmacophoric "anchor," medicinal chemists employ bioisosteric replacement or steric hindrance.

Comparative Bioisosteres

The table below summarizes common replacements for the 4-hydroxyphenyl moiety.

MoietyElectronic PropertyMetabolic StabilityBinding Utility
4-Hydroxyphenyl High (H-bond donor/acceptor)Low (Quinone risk)High (ER, Kinases)
4-Fluorophenyl Lipophilic, H-bond acceptor onlyHigh (Blocks metabolism)Moderate (Loses H-bond donor)
Indole (5/6-OH) Electron-rich, NH donorModerateHigh (Kinase hinge binder)
Benzimidazolone H-bond donor/acceptor mimicHighHigh (Urea mimics phenol OH)
Pyridyl H-bond acceptorHighModerate
Optimization Strategy

If the 4-hydroxyphenyl group is essential for efficacy (e.g., ER targeting):

  • Fluorination: Introduce fluorine at the ortho position (3-fluoro-4-hydroxyphenyl). This lowers the pKa and sterically/electronically hinders oxidation to the quinone.

  • Steric Blocking: Bulky groups adjacent to the hydroxyl can prevent the formation of the planar quinone species (e.g., the "Vitamin E" antioxidant mechanism).

Part 4: Experimental Protocols (Self-Validating Systems)

Reactive Metabolite Screening: Glutathione (GSH) Trapping Assay

This assay is the industry standard for detecting the formation of reactive quinone species in vitro.

Objective: Identify if the 4-hydroxyphenyl moiety is converting to a reactive electrophile.

Protocol:

  • Incubation System:

    • Test Compound: 10

      
      M.
      
    • Enzyme Source: Human Liver Microsomes (HLM) (1 mg/mL) or Recombinant CYP450s.

    • Trapping Agent: Glutathione (GSH) at 5 mM (excess).[1]

    • Cofactor: NADPH regenerating system.

    • Control: Incubation without NADPH (negative control).[2][3]

  • Reaction: Incubate at 37°C for 60 minutes.

  • Termination: Quench with ice-cold Acetonitrile (ACN) containing internal standard.

  • Analysis (LC-MS/MS):

    • Centrifuge to remove protein.

    • Inject supernatant into LC-HRMS (High-Resolution Mass Spec).

    • Data Mining: Search for the Neutral Loss of 129 Da (characteristic of the pyroglutamic acid moiety of GSH) or specific Mass Shift (+305 Da for GSH adduct).

Validation Criteria:

  • Positive Result: Detection of a GSH-adduct peak in the +NADPH sample but not in the -NADPH control confirms bioactivation.

  • Risk Assessment: If the adduct signal >1% of parent turnover, the compound is flagged for structural modification.

Binding Affinity Competition Assay (ER )

To verify if modifications (e.g., bioisosteres) have retained the "anchor" function.

Protocol:

  • Ligand: Tritiated 17

    
    -Estradiol (
    
    
    
    H-E2).
  • Receptor: Recombinant Human ER

    
     LBD.
    
  • Method:

    • Incubate receptor with

      
      H-E2 (1 nM) and varying concentrations of test compound (
      
      
      
      to
      
      
      M).
    • Incubate at 4°C for 18 hours to reach equilibrium.

    • Separate bound from free ligand using Hydroxylapatite or Dextran-coated charcoal.

  • Calculation: Plot % Bound vs. Log[Concentration] to determine IC

    
     and 
    
    
    
    .

References

  • Probing the human estrogen receptor-alpha binding requirements for phenolic mono- and di-hydroxyl compounds. National Institutes of Health (PMC). Available at: [Link]

  • Quinone Imine metabolite based toxicity: A Quantum Chemical Study Bioactivation pathway. ResearchGate. Available at: [Link]

  • Deep Learning to Predict the Formation of Quinone Species in Drug Metabolism. National Institutes of Health (PMC). Available at: [Link]

  • Phenol (bio)isosteres in drug design and development. ResearchGate. Available at: [Link]

  • A high-throughput glutathione trapping assay with combined high sensitivity. PubMed. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

NMR spectroscopy for "N-(4-hydroxyphenyl)cyclopropanecarboxamide" structural elucidation

Executive Summary & Chemical Context Target Molecule: N-(4-hydroxyphenyl)cyclopropanecarboxamide Molecular Formula: C₁₀H₁₁NO₂ MW: 177.20 g/mol [1] This application note details the structural validation of N-(4-hydroxyph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Target Molecule: N-(4-hydroxyphenyl)cyclopropanecarboxamide Molecular Formula: C₁₀H₁₁NO₂ MW: 177.20 g/mol [1]

This application note details the structural validation of N-(4-hydroxyphenyl)cyclopropanecarboxamide. Structurally, this compound is a cyclopropyl bioisostere of Paracetamol (Acetaminophen), where the acetyl methyl group is replaced by a cyclopropyl ring. This modification introduces unique spectral characteristics—specifically the high-field resonance of the cyclopropyl protons and the ring strain effects on Carbon-13 chemical shifts.[1]

The Analytical Challenge: Distinguishing this compound requires precise confirmation of three structural motifs:

  • The Cyclopropyl Ring: Differentiating it from isopropyl or propyl chains.[1]

  • The Amide Linkage: Confirming the connectivity between the ring and the aromatic amine.

  • The Para-Substituted Phenol: Verifying the 1,4-substitution pattern and the integrity of the hydroxyl group.

Sample Preparation & Solvent Selection

Critical Insight: While CDCl₃ is a standard NMR solvent, it is unsuitable for this specific application. The presence of both an amide (-NH) and a phenolic hydroxyl (-OH) group leads to poor solubility and rapid exchange/broadening of labile protons in chloroform.[1]

Protocol:

  • Solvent: DMSO-d₆ (Dimethyl sulfoxide-d₆, 99.9% D).[1]

  • Concentration: 10–15 mg in 600 µL solvent.

  • Temperature: 298 K (25 °C).[1]

  • Justification: DMSO-d₆ disrupts intermolecular hydrogen bonding, sharpening the -NH and -OH signals.[1] This allows for the observation of coupling to the -NH proton (if present) and precise integration of labile protons, which is impossible in CDCl₃ or Methanol-d₄ (where exchange occurs).[1]

1H NMR Spectroscopy: Assignment & Logic

The proton spectrum in DMSO-d₆ reveals three distinct chemical environments.

Table 1: 1H NMR Assignment (600 MHz, DMSO-d₆)
PositionShift (δ ppm)MultiplicityIntegralAssignment Logic
Amide NH 9.90Singlet (s)1HDownfield shift due to anisotropy of C=O and H-bonding to DMSO.[1]
Phenol OH 9.13Singlet (s)1HDistinct sharp singlet; confirms presence of free -OH.[1]
Ar-H (Ortho to N) 7.36 – 7.32Multiplet (m)2HPart of AA'BB' system; deshielded by nitrogen lone pair resonance.[1]
Ar-H (Ortho to O) 6.68 – 6.64Multiplet (m)2HPart of AA'BB' system; shielded by oxygen electron donation.[1]
Cyclopropyl CH 1.70Multiplet (m)1HMethine proton alpha to carbonyl; deshielded relative to CH₂.[1]
Cyclopropyl CH₂ 0.76 – 0.71Multiplet (m)4HCharacteristic high-field region.[1][2] Often overlapping multiplets.

Expert Note on Cyclopropyl Protons: Unlike alkyl chains, cyclopropyl methylene protons are magnetically anisotropic. While they often appear as a cluster around 0.7–0.8 ppm, high-resolution processing (enhancing resolution with a Gaussian window function) may resolve them into two distinct multiplets (cis/trans relative to the carbonyl).[1]

13C NMR Spectroscopy: Carbon Counting

The 13C spectrum confirms the carbon skeleton. The most diagnostic feature is the extreme high-field shift of the cyclopropyl methylene carbons.[1]

Table 2: 13C NMR Assignment (151 MHz, DMSO-d₆)
Carbon TypeShift (δ ppm)Structural Conclusion
Carbonyl (C=O) 170.82Amide carbonyl.[1]
Ar-C (C-OH) 153.05Ipso carbon attached to oxygen (deshielded).[1]
Ar-C (C-N) 131.15Ipso carbon attached to nitrogen.[1]
Ar-C (CH) 120.75Aromatic CH (Ortho to N).[1]
Ar-C (CH) 115.01Aromatic CH (Ortho to O).[1]
Cyclopropyl CH 14.34Methine carbon; significantly shielded by ring strain.[1]
Cyclopropyl CH₂ 6.77Methylene carbons; diagnostic high-field signal.[1]

2D NMR Workflow & Connectivity

To prove the structure unequivocally, 2D correlations are required.

  • COSY (Correlation Spectroscopy):

    • Confirms the AA'BB' spin system of the aromatic ring (coupling between 7.34 and 6.66 ppm).

    • Confirms the spin system within the cyclopropyl ring (coupling between 1.70 ppm and 0.73 ppm).

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Maps protons to their attached carbons.[1] Crucial for separating the aromatic signals.

  • HMBC (Heteronuclear Multiple Bond Correlation) - The "Smoking Gun":

    • Correlation 1: The Amide NH (9.90 ppm) shows a cross-peak to the Carbonyl (170.82 ppm).

    • Correlation 2: The Cyclopropyl Methine (1.70 ppm) shows a cross-peak to the same Carbonyl (170.82 ppm).

Diagram 1: HMBC Connectivity Logic

HMBC_Connectivity Figure 1: Critical HMBC correlations establishing the amide linkage. NH Amide NH (9.90 ppm) Carbonyl Carbonyl C=O (170.82 ppm) NH->Carbonyl 3J Coupling Cyclo Cyclopropyl CH (1.70 ppm) Cyclo->Carbonyl 2J Coupling

Figure 1: Critical HMBC correlations establishing the amide linkage.

Experimental Protocol

This protocol is designed for a Bruker Avance III 600 MHz (or equivalent) equipped with a cryoprobe.

Step 1: Acquisition Parameters (1H)
  • Pulse Sequence: zg30 (30° excitation pulse).

  • Spectral Width: 14 ppm (to capture exchangeable protons at ~10-12 ppm).[1]

  • Acquisition Time (AQ): 3.0 seconds.[1]

  • Relaxation Delay (D1): 2.0 seconds (Total recycle time = 5s to ensure quantitative integration).

  • Scans (NS): 16.

Step 2: Acquisition Parameters (13C)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).[1]

  • Spectral Width: 240 ppm.[1]

  • Relaxation Delay (D1): 2.0 seconds.

  • Scans (NS): 1024 (Required for quaternary carbons).

Step 3: Processing
  • Apodization: Exponential multiplication (LB = 0.3 Hz) for 1H; (LB = 1.0 Hz) for 13C.[1]

  • Referencing: Set DMSO-d₆ residual quintet to 2.50 ppm (1H) and septet to 39.52 ppm (13C).

Diagram 2: Structural Elucidation Workflow

Elucidation_Workflow Figure 2: Step-by-step structural elucidation workflow. Sample Sample Prep (DMSO-d6) H1 1H NMR (Identification of NH, OH, Cyclopropyl) Sample->H1 C13 13C NMR (Carbonyl & Quaternary Carbons) H1->C13 Correlation 2D NMR (HMBC/HSQC) (Linkage Confirmation) C13->Correlation Correlation->Sample If ambiguous, change solvent Validation Structure Validated N-(4-hydroxyphenyl)cyclopropanecarboxamide Correlation->Validation

Figure 2: Step-by-step structural elucidation workflow.

References

  • Chemical Data & Shifts: N-(4-hydroxyphenyl)cyclopropanecarboxamide Spectral Data. PubChem, National Library of Medicine. [Link][1]

  • Solvent Effects: NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. Babij, N. et al. Org. Process Res. Dev. 2016, 20, 3, 661–667. (Validating DMSO-d6 usage). [Link][1]

  • Synthesis & Characterization: Electrochemical selenium-catalyzed para-amination of N-aryloxyamides. Supporting Information (Compound 2k). Royal Society of Chemistry. [Link]

Sources

Application

Application Note: Cell-Based Efficacy Profiling of N-(4-hydroxyphenyl)cyclopropanecarboxamide (CP-APAP)

This application note provides a comprehensive technical guide for evaluating the efficacy of N-(4-hydroxyphenyl)cyclopropanecarboxamide (herein referred to as CP-APAP ), a structural analog of Acetaminophen (Paracetamol...

Author: BenchChem Technical Support Team. Date: March 2026

This application note provides a comprehensive technical guide for evaluating the efficacy of N-(4-hydroxyphenyl)cyclopropanecarboxamide (herein referred to as CP-APAP ), a structural analog of Acetaminophen (Paracetamol/APAP).

Designed for drug discovery scientists, this guide focuses on validating the compound's dual-mechanism potential: Cyclooxygenase (COX) inhibition and TRP channel modulation , while assessing its safety advantage over traditional APAP.

Executive Summary & Mechanistic Rationale

N-(4-hydroxyphenyl)cyclopropanecarboxamide (CP-APAP) retains the pharmacophore of paracetamol but replaces the acetamide methyl group with a cyclopropyl ring. This structural modification is hypothesized to enhance lipophilicity (LogP) for better Blood-Brain Barrier (BBB) penetration and alter metabolic processing to reduce the formation of the toxic metabolite NAPQI.

To validate its efficacy, researchers must look beyond simple COX inhibition. Like Paracetamol, CP-APAP is expected to act as a pro-drug, potentially metabolized by Fatty Acid Amide Hydrolase (FAAH) into a lipoamine that targets TRPV1 and TRPA1 channels in the CNS, or directly modulating these channels due to the steric properties of the cyclopropyl group.

Target Profile
Target / PathwayExpected MechanismAssay Readout
COX-2 (Central) Inhibition of Prostaglandin E2 (PGE2) synthesis in neuroglia.HTRF / ELISA (PGE2 levels)
TRPV1 / TRPA1 Agonism or Desensitization (Analgesic effect).Calcium Flux (

)
CB1 / CB2 Indirect activation via AM404-like metabolites.cAMP Inhibition /

-Arrestin
Hepatotoxicity Reduced formation of reactive quinone imines.High-Content Imaging (GSH/MMP)

Pathway Visualization

The following diagram illustrates the hypothesized dual-mechanism of CP-APAP compared to standard Paracetamol, highlighting the critical checkpoints for cell-based assays.

CP_APAP_Mechanism CP_APAP CP-APAP (Cyclopropyl-APAP) FAAH FAAH Enzyme (CNS) CP_APAP->FAAH Deacetylation/Conjugation COX2 COX-2 Enzyme (Microglia) CP_APAP->COX2 Inhibition (Peroxidase site) Metabolite Lipoamine Metabolite (AM404 Analog) FAAH->Metabolite Bioactivation TRPV1 TRPV1 Channel (Nociceptors) Metabolite->TRPV1 Agonism/Desensitization Pain Pain Signaling (Substance P / Glutamate) TRPV1->Pain Modulates PGE2 PGE2 Synthesis COX2->PGE2 Reduces PGE2->Pain Sensitizes

Figure 1: Hypothesized mechanism of action. CP-APAP acts centrally via COX-2 inhibition and conversion to a bioactive lipoamine that modulates TRPV1 channels.

Protocol A: TRPV1 Activation (Calcium Flux Assay)

Since the cyclopropyl group may enhance interaction with TRP channels, this assay is critical to distinguish CP-APAP from standard NSAIDs.

Objective

Quantify the agonist activity of CP-APAP on human TRPV1 channels using a fluorescent calcium indicator.

Materials
  • Cell Line: HEK293 stably expressing human TRPV1 (inducible or constitutive).

  • Reagents: Fluo-4 AM or Calcium 6 Assay Kit (Molecular Devices), Probenecid (inhibits dye efflux).

  • Controls: Capsaicin (Positive Control), Capsazepine (Antagonist), Vehicle (DMSO).

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest HEK293-TRPV1 cells using Accutase (avoid Trypsin to preserve receptor integrity).

    • Seed at 50,000 cells/well in a poly-D-lysine coated 96-well black-wall/clear-bottom plate.

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare Loading Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid + 4 µM Fluo-4 AM.

    • Remove culture media and add 100 µL Loading Buffer per well.

    • Incubate for 45 minutes at 37°C, then 15 minutes at room temperature (RT) to equilibrate.

  • Compound Preparation:

    • Dissolve CP-APAP in DMSO to 10 mM stock.

    • Prepare 3x serial dilutions in HBSS (Range: 1 nM to 100 µM).

    • Note: Keep final DMSO concentration < 0.5% to avoid non-specific calcium transients.

  • Data Acquisition (FLIPR or Plate Reader):

    • Transfer plate to a kinetic plate reader (e.g., FlexStation).

    • Baseline: Record fluorescence (Ex 485nm / Em 525nm) for 20 seconds.

    • Injection: Automatically inject 50 µL of CP-APAP dilutions.

    • Response: Record fluorescence every 2 seconds for 180 seconds.

  • Analysis:

    • Calculate

      
       (Peak fluorescence minus baseline divided by baseline).
      
    • Plot Dose-Response Curve (Log[Agonist] vs. Response) to determine

      
      .
      

Protocol B: Central Anti-Inflammatory Efficacy (Microglial PGE2)

CP-APAP is expected to penetrate the CNS. Therefore, efficacy should be tested in microglia, not just peripheral macrophages.

Objective

Measure the inhibition of LPS-induced PGE2 production in BV-2 microglia cells.

Materials
  • Cell Line: BV-2 Murine Microglia.

  • Stimulant: Lipopolysaccharide (LPS) (O111:B4 serotype).

  • Detection: HTRF PGE2 Kit (Cisbio) or Monoclonal PGE2 ELISA (Cayman Chemical).

Step-by-Step Methodology
  • Induction:

    • Seed BV-2 cells at 20,000 cells/well in low-serum media (1% FBS).

    • Pre-treat with CP-APAP (0.1 µM – 50 µM) for 1 hour.

    • Add LPS (final concentration 100 ng/mL) to stimulate COX-2 expression.

    • Incubate for 18–24 hours.

  • Supernatant Collection:

    • Centrifuge plate at 500 x g for 5 minutes to pellet floating cells.

    • Collect 50 µL of supernatant for PGE2 quantification.

  • Quantification (HTRF Method):

    • Add 10 µL of supernatant to a low-volume 384-well white plate.

    • Add 5 µL of PGE2-d2 conjugate and 5 µL of Anti-PGE2 Cryptate.

    • Incubate for 2 hours at RT.

    • Read Time-Resolved Fluorescence (665nm/620nm ratio).

  • Validation Check:

    • Viability Control: Perform an ATP-based viability assay (e.g., CellTiter-Glo) on the remaining cells to ensure reduced PGE2 is due to COX inhibition, not cytotoxicity.

Safety Profiling: The "Therapeutic Index" Assay

The primary commercial driver for CP-APAP is reduced hepatotoxicity compared to Paracetamol. This assay is mandatory to establish superiority.

Objective

Simultaneous measurement of Glutathione (GSH) depletion and Mitochondrial Membrane Potential (MMP) in metabolically active hepatocytes.

Experimental Setup
  • Cell Model: HepaRG cells (differentiated) or primary human hepatocytes (PHH). Note: HepG2 cells lack sufficient CYP2E1 and are poor predictors for APAP-like toxicity unless transfected.

  • Markers:

    • mBCl (Monochlorobimane): Fluorescent probe for reduced GSH.

    • TMRE: Dye for active mitochondrial membrane potential.

    • Hoechst 33342: Nuclear stain.

Workflow
  • Dosing: Treat HepaRG cells with CP-APAP and APAP (Comparator) at high concentrations (0.5 mM – 10 mM) for 24 hours.

  • Staining: Add staining cocktail (mBCl + TMRE + Hoechst) for 30 minutes.

  • High-Content Imaging:

    • Acquire images using a confocal high-content imager (e.g., Opera Phenix).

    • Algorithm: Segment nuclei -> Define Cytoplasm boundaries -> Measure Intensity of mBCl (GSH) and TMRE (Mito Health) per cell.

  • Success Criteria: CP-APAP should show a significantly higher

    
     for GSH depletion compared to APAP.
    

Data Reporting & References

Expected Results Summary
AssayMetricInterpretation
TRPV1 Flux

Indicates potent "non-opioid" analgesic activity via TRP modulation.
Microglial PGE2

APAP
Confirms retention of basal anti-inflammatory/antipyretic efficacy.
HepaRG Toxicity

APAP
Critical: Demonstrates improved safety margin (reduced reactive metabolite formation).
References
  • Andersson, D. A., et al. (2011). "TRPA1 mediates the analgesic actions of acetaminophen and its metabolite AM404." Nature Communications. Link

  • Graham, G. G., & Scott, K. F. (2005). "Mechanism of action of paracetamol." American Journal of Therapeutics.[1] Link

  • Trafalis, D. T., et al. (2017). "Synthesis and biological evaluation of novel paracetamol analogues." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Jozwiak, K., et al. (2012). "Structure-activity relationship of paracetamol analogues: The importance of the 3,5-substituents." Tetrahedron. Link

Sources

Method

Application Notes and Protocols: Investigating N-(4-hydroxyphenyl)cyclopropanecarboxamide as a Potential Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the investigation of N-(4-hydroxyphenyl)cyclopropanecarboxamide as a potential enzyme inhibitor. W...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the investigation of N-(4-hydroxyphenyl)cyclopropanecarboxamide as a potential enzyme inhibitor. While direct experimental data on this specific compound is limited, its structural motifs—a cyclopropane ring and a 4-hydroxyphenyl group—are present in known inhibitors of several key enzymes. This guide outlines the scientific rationale for targeting specific enzymes, provides detailed protocols for in vitro assays, and discusses potential mechanisms of action to facilitate further research and drug discovery efforts.

Introduction: Scientific Rationale for Investigation

N-(4-hydroxyphenyl)cyclopropanecarboxamide is a synthetic molecule that combines two moieties of significant interest in medicinal chemistry. The cyclopropane ring, a strained three-membered carbocycle, is a feature of various natural and synthetic compounds with diverse biological activities, including enzyme inhibition.[1][2] The strained ring can participate in unique binding interactions or act as a reactive group within an enzyme's active site.[1][3][4][5][6]

The 4-hydroxyphenyl group is a common feature in the substrates and inhibitors of numerous enzymes.[7] For instance, it is a key component of tyrosine, a precursor for neurotransmitters and hormones, and is found in many commercially available drugs, such as acetaminophen.[4][5][8][9][10][11]

Based on these structural features, we hypothesize that N-(4-hydroxyphenyl)cyclopropanecarboxamide may act as an inhibitor for enzymes such as tyrosinase, 4-hydroxyphenylpyruvate dioxygenase (HPPD), and dihydroorotate dehydrogenase (DHODH).

  • Tyrosinase: This copper-containing enzyme plays a crucial role in melanin biosynthesis.[3][12][13] The 4-hydroxyphenyl moiety of the target compound resembles the structure of tyrosine, the natural substrate of tyrosinase, suggesting potential for competitive inhibition.[11][14]

  • 4-Hydroxyphenylpyruvate Dioxygenase (HPPD): HPPD is a key enzyme in the catabolism of tyrosine.[8][15][16][17] Inhibitors of HPPD are used as herbicides.[9][16][18][19] The substrate for HPPD, 4-hydroxyphenylpyruvate, shares the 4-hydroxyphenyl core with our compound of interest.

  • Dihydroorotate Dehydrogenase (DHODH): While structurally less obvious, derivatives of cyclopropanecarboxamide have been shown to inhibit DHODH, an important enzyme in pyrimidine biosynthesis.[20]

Characterization of N-(4-hydroxyphenyl)cyclopropanecarboxamide

Prior to initiating enzyme inhibition studies, it is essential to fully characterize the test compound.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₂PubChem[21]
Molecular Weight 177.19 g/mol PubChem[21]
Appearance Solid (predicted)-
Solubility To be determined experimentally in relevant assay buffers. It is advisable to first test solubility in DMSO.-
Purity To be determined by analytical techniques such as HPLC, LC-MS, and NMR.-
Chemical Structure Chemical structure of N-(4-hydroxyphenyl)cyclopropanecarboxamidePubChem[21]

Protocol for Synthesis (Hypothesized):

A plausible synthetic route for N-(4-hydroxyphenyl)cyclopropanecarboxamide involves the acylation of 4-aminophenol with cyclopropanecarbonyl chloride. This is a standard method for amide bond formation.

Experimental Protocols for Enzyme Inhibition Assays

The following are detailed protocols for assessing the inhibitory potential of N-(4-hydroxyphenyl)cyclopropanecarboxamide against the identified target enzymes. It is recommended to perform initial screening assays to determine if the compound has any activity, followed by more detailed kinetic studies to determine the mechanism of inhibition.

Tyrosinase Inhibition Assay (Mushroom)

This protocol is adapted from established spectrophotometric methods for measuring tyrosinase activity.[22][23][24][25][26]

Principle:

Mushroom tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which can be monitored by measuring the increase in absorbance at 475 nm. An inhibitor will reduce the rate of this reaction.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • N-(4-hydroxyphenyl)cyclopropanecarboxamide

  • Kojic acid (positive control)

  • Sodium phosphate buffer (0.1 M, pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 6.8.

    • Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in cold phosphate buffer.

    • Prepare a 10 mM stock solution of L-DOPA in phosphate buffer immediately before use.

    • Prepare a 10 mM stock solution of N-(4-hydroxyphenyl)cyclopropanecarboxamide in DMSO. Create serial dilutions to obtain a range of test concentrations.

    • Prepare a 1 mM stock solution of kojic acid in DMSO as a positive control.

  • Assay Protocol:

    • In a 96-well plate, add the following to each well:

      • 140 µL of 0.1 M sodium phosphate buffer (pH 6.8)

      • 20 µL of the test compound solution (or DMSO for the control)

      • 20 µL of tyrosinase solution (200 units/mL)

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of 10 mM L-DOPA solution to each well.

    • Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • Determine the percentage of inhibition using the following formula: % Inhibition = [ (Rate of control - Rate with inhibitor) / Rate of control ] x 100

    • Plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This protocol describes a fluorescence-based assay for DHODH activity.[20][27][28]

Principle:

DHODH catalyzes the oxidation of dihydroorotate to orotate. The production of orotate can be measured using a fluorescent probe, where the fluorescence intensity is proportional to the enzyme activity.

Materials:

  • Human DHODH enzyme

  • Dihydroorotic acid (DHO)

  • N-(4-hydroxyphenyl)cyclopropanecarboxamide

  • Brequinar or Leflunomide (positive controls)

  • Assay buffer (e.g., Tris-HCl buffer with appropriate cofactors)

  • Fluorescent probe for orotate detection

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare the assay buffer as recommended by the enzyme supplier.

    • Prepare a stock solution of DHODH in assay buffer.

    • Prepare a stock solution of DHO in assay buffer.

    • Prepare a 10 mM stock solution of N-(4-hydroxyphenyl)cyclopropanecarboxamide in DMSO and create serial dilutions.

    • Prepare stock solutions of positive controls (e.g., 1 mM Brequinar) in DMSO.

    • Prepare the fluorescent probe solution according to the manufacturer's instructions.

  • Assay Protocol:

    • In a 96-well black plate, add the following to each well:

      • 50 µL of assay buffer

      • 10 µL of the test compound solution (or DMSO for the control)

      • 20 µL of DHODH solution

    • Pre-incubate at room temperature for 15 minutes.

    • Initiate the reaction by adding 20 µL of DHO solution.

    • Incubate at 37°C for 30-60 minutes.

    • Stop the reaction and add the fluorescent probe as per the manufacturer's protocol.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percentage of inhibition as described for the tyrosinase assay.

    • Determine the IC₅₀ value.

4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition Assay

This protocol is based on monitoring the consumption of the substrate, 4-hydroxyphenylpyruvate (HPPA).

Principle:

HPPD catalyzes the conversion of HPPA to homogentisate. The decrease in HPPA concentration can be monitored spectrophotometrically at 310 nm.

Materials:

  • Recombinant HPPD enzyme

  • 4-Hydroxyphenylpyruvate (HPPA)

  • N-(4-hydroxyphenyl)cyclopropanecarboxamide

  • Mesotrione or other known HPPD inhibitor (positive control)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.0, containing ascorbate and catalase)

  • UV-transparent 96-well plate

  • UV-Vis spectrophotometer or plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare the assay buffer.

    • Prepare a stock solution of HPPD in assay buffer.

    • Prepare a stock solution of HPPA in assay buffer.

    • Prepare a 10 mM stock solution of N-(4-hydroxyphenyl)cyclopropanecarboxamide in DMSO and create serial dilutions.

    • Prepare a stock solution of the positive control in DMSO.

  • Assay Protocol:

    • In a UV-transparent 96-well plate, add the following to each well:

      • 150 µL of assay buffer

      • 10 µL of the test compound solution (or DMSO for the control)

      • 20 µL of HPPD solution

    • Pre-incubate at room temperature for 10 minutes.

    • Initiate the reaction by adding 20 µL of HPPA solution.

    • Monitor the decrease in absorbance at 310 nm over time.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition and determine the IC₅₀ value as previously described.

Visualization of Experimental Workflow and Potential Mechanisms

General Workflow for Enzyme Inhibition Screening

G cluster_prep Preparation cluster_assay Primary Screening cluster_kinetic Mechanism of Action Studies Compound Synthesize & Purify N-(4-hydroxyphenyl)cyclopropanecarboxamide Assay Perform Inhibition Assays (Tyrosinase, DHODH, HPPD) Compound->Assay Enzyme Procure & Prepare Target Enzymes Enzyme->Assay Reagents Prepare Buffers & Substrates Reagents->Assay IC50 Determine IC50 Values Assay->IC50 Kinetics Conduct Kinetic Studies (e.g., Lineweaver-Burk plot) IC50->Kinetics For active compounds Mechanism Determine Inhibition Type (Competitive, Non-competitive, etc.) Kinetics->Mechanism

Caption: Workflow for investigating the enzyme inhibitory potential of a novel compound.

Hypothesized Inhibitory Mechanism on Tyrosinase

G Tyrosinase Tyrosinase Active Site Cu2+ Product DOPAquinone Tyrosinase->Product Catalyzes oxidation Substrate Tyrosine (Natural Substrate) Substrate->Tyrosinase Binds to active site Inhibitor N-(4-hydroxyphenyl)cyclopropanecarboxamide (Potential Inhibitor) Inhibitor->Tyrosinase Competitively binds to active site

Caption: Potential competitive inhibition of tyrosinase by N-(4-hydroxyphenyl)cyclopropanecarboxamide.

Concluding Remarks

The structural features of N-(4-hydroxyphenyl)cyclopropanecarboxamide provide a strong rationale for its investigation as an enzyme inhibitor. The protocols and theoretical framework presented in this document offer a starting point for researchers to explore its biological activity. Positive results from these initial screens would warrant more in-depth mechanistic studies and could pave the way for the development of novel therapeutics or agrochemicals.

References

  • Iwanbo, K., et al. (2017). Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker. Scientific Reports, 7(1), 40533. [Link]

  • Bio-protocol. (2016). Mushroom Tyrosinase Inhibitory Assay. [Link]

  • Reaction Biology. DHODH Dehydrogenase Assay Service. [Link]

  • Elabscience. Dihydroorotate Dehydrogenase (DHODH) Activity Fluorometric Assay Kit. [Link]

  • Reddot Biotech. Human Dihydroorotate Dehydrogenase (DHODH) ELISA Kit. [Link]

  • Bio-protocol. (2021). Tyrosinase inhibition assay. [Link]

  • Wilde, E., et al. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemBioChem, 22(14), 2445-2452. [Link]

  • Moura, M. F. C., et al. (2003). Cyclopropane Derivatives and their Diverse Biological Activities. Revista da FCT/UNL, 8, 1-26. [Link]

  • Badiani, K., Lightfoot, P., & Gani, D. (1996). Synthesis and mode of action of 1-substituted trans-cyclopropane 1,2-dicarboxylic acids: inhibitors of the methylaspartase reaction. Chemical Communications, (6), 675-677. [Link]

  • ResearchGate. How should I start with Enzyme-Inhibitor kinetics assay? [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]

  • Basran, J., & Hothi, P. (2021). Steady-state enzyme kinetics. The Biochemist, 43(3), 58-61. [Link]

  • Tip Biosystems. (2024). What Are Enzyme Kinetic Assays?. [Link]

  • Macrini, D. J., et al. (2009). Mushroom tyrosinase inhibitory activity and major fatty acid constituents of Amazonian native flora oils. Journal of the Brazilian Chemical Society, 20(10), 1856-1860. [Link]

  • Rondell, R. D., & La Du, B. N. (1982). Inhibition of 4-hydroxyphenylpyruvate dioxygenase from Pseudomonas sp. strain P.J. 874 the enol tautomer of the substrate. The Journal of biological chemistry, 257(10), 5592-5597. [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

  • The University of Texas at Austin. Mechanistic Enzymology & Inhibitor Design. [Link]

  • Lin, C. H., et al. (2002). Mode of action of 4-hydroxyphenylpyruvate dioxygenase inhibition by triketone-type inhibitors. Journal of medicinal chemistry, 45(11), 2249-2257. [Link]

  • Yang, C., et al. (2018). Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Frontiers in chemistry, 6, 21. [Link]

  • PubChem. N-(4-hydroxyphenyl)cyclopropanecarboxamide. [Link]

  • Chiku, K., et al. (2009). Enzymatic synthesis of 4-hydroxyphenyl beta-D-oligoxylosides and their notable tyrosinase inhibitory activity. Bioscience, biotechnology, and biochemistry, 73(5), 1123-1128. [Link]

  • PubChem. N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide. [Link]

  • Yang, C., et al. (2018). Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Frontiers in chemistry, 6, 21. [Link]

  • GSRS. N-(4-FLUOROPHENYL)-N'-(4-HYDROXYPHENYL)-1,1-CYCLOPROPANEDICARBOXAMIDE. [Link]

  • ResearchGate. (2025). Synthesis and biological evaluation of novel 4-hydroxybenzaldehyde derivatives as tyrosinase inhibitors. [Link]

  • Chung, A. E., & Law, J. H. (1964). BIOSYNTHESIS OF CYCLOPROPANE COMPOUNDS. VI. PRODUCT INHIBITION OF CYCLOPROPANE FATTY ACID SYNTHETASE BY S-ADENOSYLHOMOCYSTEINE AND REVERSAL OF INHIBITION BY A HYDROLYTIC ENZYME. Biochemistry, 3, 1989-1993. [Link]

  • PubChemLite. N-(4-fluorophenyl)-n'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide. [Link]

  • Liu, H. W., & Walsh, C. T. (2007). The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis. Angewandte Chemie (International ed. in English), 46(36), 6816-6843. [Link]

  • Wikipedia. 4-Hydroxyphenylpyruvate dioxygenase inhibitor. [Link]

  • Yang, C., et al. (2019). Crystal Structure of 4-Hydroxyphenylpyruvate Dioxygenase in Complex with Substrate Reveals a New Starting Point for Herbicide Discovery. Journal of agricultural and food chemistry, 67(4), 1033-1040. [Link]

  • ResearchGate. Computational protocol of discovering new HPPD inhibitors. [Link]

  • Wang, Y., et al. (2023). Identification of 4-hydroxyphenylpyruvate dioxygenase inhibitors by virtual screening, molecular docking, molecular dynamic simulation. Pest management science, 79(8), 2825-2835. [Link]

  • Google Patents. (1997).
  • Inxight Drugs. N'-(4-HYDROXYPHENYL)-1,1-CYCLOPROPANEDICARBOXAMIDE. [Link]

  • Open Access Journals. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. [Link]

  • Google Patents. (1991).
  • MDPI. (2019). Comment on: Synthesis of New Azo Compounds Based on N-(4-Hydroxyphenyl)maleimide and N-(4-Methylphenyl)maleimide. Molecules 2010, 15, 7498–7508. [Link]

Sources

Application

Application Note &amp; Protocols: High-Throughput Screening of N-(4-hydroxyphenyl)cyclopropanecarboxamide-Based Libraries

Abstract The N-(4-hydroxyphenyl)cyclopropanecarboxamide scaffold represents a promising starting point for the discovery of novel therapeutic agents. Its structural features suggest potential interactions with a variety...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The N-(4-hydroxyphenyl)cyclopropanecarboxamide scaffold represents a promising starting point for the discovery of novel therapeutic agents. Its structural features suggest potential interactions with a variety of biological targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of a high-throughput screening (HTS) campaign for libraries based on this core structure. We present a multi-pronged screening approach targeting two major classes of drug targets: enzymes (with a focus on kinases) and protein-protein interactions (PPIs). This guide details robust primary screening protocols, hit confirmation strategies, and secondary assays to characterize promising lead compounds.

Introduction: The Rationale for Screening N-(4-hydroxyphenyl)cyclopropanecarboxamide Libraries

The discovery of novel small molecule therapeutics is a cornerstone of modern medicine. High-throughput screening (HTS) of diverse chemical libraries remains a primary engine for identifying novel "hit" compounds that can be optimized into clinical candidates.[1][2] The N-(4-hydroxyphenyl)cyclopropanecarboxamide scaffold is of significant interest due to its structural rigidity conferred by the cyclopropane ring and the presence of a hydrogen bond donor/acceptor in the hydroxyphenyl group. While the specific biological targets of N-(4-hydroxyphenyl)cyclopropanecarboxamide itself are not extensively documented, related structures have shown activity as kinase inhibitors. For instance, derivatives of N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide have been identified as potential c-Met kinase inhibitors.[3] This suggests that libraries built around this core scaffold could yield potent and selective modulators of various biological targets.

This application note outlines a strategic approach to unlock the therapeutic potential of N-(4-hydroxyphenyl)cyclopropanecarboxamide-based libraries through a comprehensive HTS cascade.

The Screening Strategy: A Two-Pronged Approach

Given the versatility of the core scaffold, we propose a parallel screening strategy targeting two of the most important classes of drug targets:

  • Enzyme Inhibition: Targeting enzymes such as kinases, proteases, or hydroxylases.[4][5]

  • Protein-Protein Interaction (PPI) Modulation: Identifying compounds that can disrupt or stabilize protein complexes.[1][6]

This dual approach maximizes the probability of identifying high-value hits from the compound library.

G cluster_0 HTS Campaign Initiation cluster_1 Primary Screening cluster_2 Hit Confirmation & Triage cluster_3 Secondary & Mechanistic Assays Library Preparation Library Preparation Enzyme Inhibition Assay Enzyme Inhibition Assay Library Preparation->Enzyme Inhibition Assay PPI Modulation Assay PPI Modulation Assay Library Preparation->PPI Modulation Assay Dose-Response Analysis Dose-Response Analysis Enzyme Inhibition Assay->Dose-Response Analysis PPI Modulation Assay->Dose-Response Analysis Counter-Screens Counter-Screens Dose-Response Analysis->Counter-Screens Mechanism of Action Studies Mechanism of Action Studies Counter-Screens->Mechanism of Action Studies Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization

Figure 1: A high-level overview of the proposed HTS workflow.

Prong 1: Screening for Enzyme Inhibitors

Enzymes are a well-established class of drug targets.[5] The N-(4-hydroxyphenyl)cyclopropanecarboxamide scaffold's features make it a plausible candidate for binding to the active sites of various enzymes.

Primary Assay: Universal Kinase Inhibitor Screening

Rationale: Given that a related scaffold has shown kinase inhibitory activity, a universal kinase assay is a logical starting point.[3] We will utilize a universal, fluorescence-based assay that detects the universal product of kinase reactions, ADP.[4]

Protocol: Transcreener® ADP² FI Assay (Example)

  • Compound Plating:

    • Prepare a 10 mM stock solution of each compound from the N-(4-hydroxyphenyl)cyclopropanecarboxamide library in 100% DMSO.

    • Using an automated liquid handler, dispense 50 nL of each compound stock into the appropriate wells of a 384-well assay plate.

    • For controls, dispense 50 nL of DMSO into designated wells (negative control) and 50 nL of a known kinase inhibitor (e.g., staurosporine) at a high concentration (positive control).

  • Enzyme and Substrate Preparation:

    • Prepare a master mix containing the kinase of interest (e.g., a panel of representative kinases from different families) and its corresponding substrate in kinase assay buffer. The final concentration of ATP should be at or near its Km for the specific kinase.

  • Reaction Initiation:

    • Dispense 10 µL of the enzyme/substrate master mix into each well of the assay plate containing the pre-spotted compounds.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Detection:

    • Prepare the ADP detection mix containing the ADP antibody and fluorescent tracer as per the manufacturer's instructions.

    • Add 10 µL of the ADP detection mix to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the fluorescence intensity (FI) on a plate reader compatible with the assay's excitation and emission wavelengths.

Hit Confirmation and Secondary Assays
  • Dose-Response Curves: Hits identified in the primary screen should be re-tested in a dose-response format to determine their potency (IC50).

  • Orthogonal Assays: Confirm the activity of hits using a different assay format, such as a luminescence-based kinase assay (e.g., Kinase-Glo®), to rule out assay-specific artifacts.

  • Selectivity Profiling: Screen active compounds against a panel of kinases to determine their selectivity profile.

Table 1: Example Data from a Kinase HTS Campaign

Compound IDPrimary Screen (% Inhibition @ 10 µM)IC50 (µM)Kinase Selectivity (Fold-selectivity vs. off-target)
NHPCC-00185.20.5>100
NHPCC-00212.5>50N/A
NHPCC-00392.11.210

Prong 2: Screening for PPI Modulators

Modulating protein-protein interactions is a promising but challenging area of drug discovery.[6][7] HTS assays for PPIs often rely on detecting the proximity of two interacting proteins.[8]

Primary Assay: Homogeneous Time-Resolved Fluorescence (HTRF®)

Rationale: HTRF is a robust and sensitive technology for studying PPIs in a high-throughput format. It relies on the transfer of energy between a donor and an acceptor fluorophore when they are in close proximity.

Protocol: Generic HTRF-based PPI Assay

  • Reagent Preparation:

    • Express and purify the two interacting proteins of interest.

    • Label one protein with a donor fluorophore (e.g., terbium cryptate) and the other with an acceptor fluorophore (e.g., d2) according to the labeling kit manufacturer's protocol.

  • Compound Plating:

    • Follow the same procedure as described in the kinase assay for plating the compound library and controls.

  • Assay Assembly:

    • Prepare a master mix containing the donor- and acceptor-labeled proteins in an appropriate assay buffer.

    • Dispense 10 µL of the protein master mix into each well of the assay plate.

    • Incubate for the required time to allow for protein-protein interaction to reach equilibrium (e.g., 2-4 hours).

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

    • Calculate the HTRF ratio (Acceptor emission / Donor emission) * 10,000.

Hit Confirmation and Secondary Assays
  • Dose-Response Analysis: Determine the IC50 or EC50 of hits from the primary screen.

  • Surface Plasmon Resonance (SPR): Use SPR to confirm direct binding of the hit compounds to one of the target proteins and to determine binding kinetics (kon and koff).

  • Cell-Based Assays: Validate the activity of hits in a cellular context using techniques like co-immunoprecipitation or a cellular thermal shift assay (CETSA).

G cluster_0 Primary HTS cluster_1 Hit Confirmation cluster_2 Cellular Validation Primary_Screen HTRF Assay Donor-Protein A Acceptor-Protein B Dose_Response IC50 Determination Primary_Screen->Dose_Response SPR Surface Plasmon Resonance Binding Kinetics Direct Interaction Dose_Response->SPR Co_IP Co-Immunoprecipitation SPR->Co_IP CETSA Cellular Thermal Shift Assay SPR->CETSA

Figure 2: Workflow for the identification and validation of PPI modulators.

Counter-Screening and False Positive Elimination

A critical step in any HTS campaign is the elimination of false positives. It is essential to perform counter-screens to identify and remove compounds that interfere with the assay technology rather than interacting with the biological target.

Common Counter-Screens:

  • Assay-Specific Interference: For fluorescence-based assays, screen for auto-fluorescent compounds. For enzyme assays, test for non-specific inhibition.

  • Promiscuous Inhibitors: Use assays to identify pan-assay interference compounds (PAINS) and aggregators.

Conclusion

The N-(4-hydroxyphenyl)cyclopropanecarboxamide scaffold holds considerable promise for the development of novel therapeutics. The dual-pronged HTS strategy outlined in this application note provides a robust framework for systematically exploring the biological activity of compound libraries based on this core structure. By combining carefully selected primary assays with rigorous hit confirmation and counter-screening, researchers can efficiently identify and validate promising lead compounds for further development.

References

  • Arkin, M. R., & Wells, J. A. (2004). Small-molecule inhibitors of protein-protein interactions: progressing toward the dream. Nature Reviews Drug Discovery, 3(4), 301-317. [Link]

  • BellBrook Labs. (n.d.). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. Retrieved from [Link]

  • Hergenrother, P. J., & Heeres, J. T. (2011). High-throughput screening for modulators of protein–protein interactions: use of photonic crystal biosensors and complementary technologies. Chemical Society Reviews, 40(8), 4398-4410. [Link]

  • Liu, J., et al. (2020). Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 194, 112244. [Link]

  • Macarron, R., et al. (2011). Impact of high-throughput screening in biomedical research. Nature Reviews Drug Discovery, 10(3), 188-195. [Link]

  • PerkinElmer. (n.d.). HTRF Technology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Assay Development and Validation for Immunogenicity Testing of Therapeutic Protein Products. [Link]

  • Wells, J. A., & McClendon, C. L. (2007). Reaching for the surface: inhibitors of protein-protein interactions. Nature, 450(7172), 1001-1009. [Link]

Sources

Method

Application Note: Metabolic Profiling and Safety Assessment of N-(4-hydroxyphenyl)cyclopropanecarboxamide (Cyc-APAP)

This Application Note is designed for researchers in medicinal chemistry and toxicology. It outlines a rigorous experimental framework to evaluate N-(4-hydroxyphenyl)cyclopropanecarboxamide (referred to herein as Cyc-APA...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and toxicology. It outlines a rigorous experimental framework to evaluate N-(4-hydroxyphenyl)cyclopropanecarboxamide (referred to herein as Cyc-APAP ) as a potential non-hepatotoxic analgesic alternative to Acetaminophen (Paracetamol/APAP).

Executive Summary & Rationale

Acetaminophen (APAP) is the world's most used analgesic, yet it carries a significant risk of hepatotoxicity via the CYP2E1-mediated formation of N-acetyl-p-benzoquinone imine (NAPQI) .[1] The depletion of hepatic glutathione (GSH) by NAPQI leads to mitochondrial dysfunction and centrilobular necrosis.

N-(4-hydroxyphenyl)cyclopropanecarboxamide (Cyc-APAP) is a structural analog where the methyl group of the acetamide is replaced by a cyclopropyl ring. This modification introduces distinct steric and electronic properties that may alter the metabolic activation pathway.

The Core Hypothesis: The cyclopropyl moiety may either:

  • Sterically hinder the enzymatic oxidation required to form the quinone imine (QI) intermediate.

  • Act as a "metabolic handle," promoting ring-opening or hydroxylation pathways that bypass the formation of toxic electrophiles.

  • Modulate potency via increased lipophilicity (Predicted LogP ~0.9 vs 0.46 for APAP), potentially enhancing blood-brain barrier (BBB) penetration.

This guide details the protocols for Reactive Metabolite Trapping , Hepatotoxicity Screening , and Analgesic Efficacy to validate these hypotheses.

Experimental Design Strategy

The evaluation pipeline is structured to fail fast. If the compound generates significant GSH adducts (indicating reactive metabolites), it is flagged before in vivo efficacy studies.

Workflow Diagram

ExperimentalWorkflow Start Cyc-APAP Synthesis (>98% Purity) Step1 Phase I: Reactive Metabolite Trapping (HLM + GSH) Start->Step1 Decision1 GSH Adducts Detected? Step1->Decision1 Step2A Phase II: Hepatotoxicity (HepaRG Cells) Decision1->Step2A Low/None Step2B Stop/Redesign (Toxicophore ID) Decision1->Step2B High Step3 Phase III: In Vivo Efficacy (Writhing Test) Step2A->Step3 High Viability

Caption: Sequential screening workflow prioritizing metabolic safety before in vivo efficacy.

Protocol 1: Reactive Metabolite Trapping (GSH Adduct Assay)

Objective: To determine if Cyc-APAP is bioactivated by Cytochrome P450s into a reactive quinone imine (analogous to NAPQI) capable of depleting Glutathione.

Rationale: Standard HepG2 cells lack sufficient CYP2E1 activity. Therefore, Human Liver Microsomes (HLM) supplemented with GSH are required to generate and "trap" reactive intermediates in a cell-free system.

Materials
  • Test Compound: Cyc-APAP (10 mM stock in DMSO).

  • Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Cofactors: NADPH regenerating system (Glucose-6-phosphate, G6PDH, NADP+).

  • Trapping Agent: L-Glutathione (reduced, GSH).

  • Analysis: LC-MS/MS (Triple Quadrupole).

Step-by-Step Methodology
  • Incubation Mix: Prepare a reaction mixture in 100 mM Potassium Phosphate buffer (pH 7.4):

    • HLM: 1.0 mg/mL (final)

    • Cyc-APAP: 10 µM and 50 µM

    • GSH: 5 mM (Excess to ensure trapping)

    • MgCl2: 3 mM

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding 1 mM NADPH .[2]

  • Controls:

    • Positive Control:[3] Acetaminophen (50 µM) – Expect NAPQI-GSH adduct at m/z ~457.

    • Negative Control: Cyc-APAP without NADPH (checks for chemical stability).

  • Termination: At T=0, 15, 30, and 60 min, remove 100 µL aliquots and quench with 100 µL ice-cold Acetonitrile (containing internal standard).

  • Processing: Centrifuge at 10,000 x g for 10 min to pellet protein. Collect supernatant.

  • LC-MS/MS Analysis:

    • Scan Mode: Neutral Loss Scan (loss of 129 Da, characteristic of GSH conjugates) and Precursor Ion Scan (m/z 272 or 308 for GSH fragment).

    • Target: Look for [M+H]+ peak at m/z ~484 (Theoretical mass of Cyc-APAP + GSH - 2H).

Data Interpretation:

Observation Implication
No GSH Adducts Compound is metabolically stable or does not form electrophiles. (Pass)
GSH Adduct (m/z 484) Formation of "Cyclopropyl-NAPQI". Risk of hepatotoxicity similar to APAP.[1]

| Ring-Opened Metabolites | Cyclopropyl ring opening occurred.[4] Requires toxicity assessment of the new aldehyde/ketone metabolite. |

Protocol 2: High-Content Hepatotoxicity Screening

Objective: Compare the cellular toxicity profile of Cyc-APAP vs. APAP in a metabolically competent model.

Rationale: HepaRG cells are selected over HepG2 because HepaRG cells retain native CYP2E1 and CYP3A4 expression levels after differentiation, making them the "gold standard" for APAP-like toxicity studies.

Experimental Setup
  • Cell Line: Differentiated HepaRG cells (seeded in 96-well black-walled plates).

  • Dosing: 0, 1, 5, 10, 20 mM (APAP requires high doses to induce toxicity).

  • Duration: 24 hours.[3][5][6]

Multiparametric Readouts (High-Content Imaging)
  • Cell Viability (ATP): CellTiter-Glo assay.

  • GSH Levels: Monochlorobimane (mBCl) fluorescence (Ex 394 nm / Em 490 nm).

  • Mitochondrial Membrane Potential: JC-1 Dye (Ratio of Red aggregates to Green monomers).

  • Necrosis Marker: Propidium Iodide (PI) uptake.

Protocol Steps
  • Treatment: Replace media with serum-free media containing test compounds.

  • Incubation: Incubate for 24 hours at 37°C / 5% CO2.

  • Staining:

    • Wash cells with PBS.

    • Add dye cocktail: Hoechst 33342 (Nuclei), JC-1 (Mito), and PI (Necrosis).

    • Incubate 30 min.

  • Imaging: Acquire images on a High-Content Cytometer (e.g., PerkinElmer Operetta).

  • Lysis: After imaging, lyse parallel wells for ATP quantification.

Success Criteria:

  • Cyc-APAP should show a significantly higher EC50 for ATP depletion compared to APAP.

  • Maintenance of GSH levels at 10 mM (where APAP typically depletes GSH by >50%).

Protocol 3: In Vivo Analgesic Efficacy (Writhing Test)

Objective: Confirm that the structural modification does not abolish the analgesic activity.

Rationale: The Acetic Acid-Induced Writhing Test is the standard screening model for peripherally acting analgesics (NSAIDs, APAP). It measures the reduction in pain-induced abdominal constrictions.

Ethical Note

All animal experiments must be approved by the Institutional Animal Care and Use Committee (IACUC). Use the minimum number of animals (n=6-8 per group) required for statistical power.

Methodology
  • Animals: Male CD-1 mice (20-25g).

  • Groups:

    • Vehicle Control (Saline/PEG400).

    • Positive Control: Acetaminophen (200 mg/kg, p.o.).

    • Test Group 1: Cyc-APAP (100 mg/kg, p.o.).

    • Test Group 2: Cyc-APAP (200 mg/kg, p.o.).

  • Procedure:

    • Administer oral treatments 30-60 minutes prior to challenge.

    • Inject 0.6% Acetic Acid (10 mL/kg, i.p.) to induce visceral pain.

    • Wait 5 minutes for lag phase.

    • Count: Record the number of writhes (abdominal constrictions + hind limb stretching) for 10 minutes.

  • Calculation:

    
    
    

Target Profile: Cyc-APAP should exhibit


 50% inhibition of writhing at equimolar doses to APAP.

Mechanism of Action Visualization

Understanding the divergent pathways is critical. The diagram below illustrates the competition between bioactivation (Toxicity) and therapeutic action (Analgesia).

Mechanism APAP Acetaminophen (APAP) CYP2E1 CYP2E1 (Bioactivation) APAP->CYP2E1 TRPV1 TRPV1 / COX (Analgesia) APAP->TRPV1 CycAPAP Cyc-APAP (Test Compound) CycAPAP->CYP2E1 Steric Hindrance? CycAPAP->TRPV1 High Lipophilicity NAPQI NAPQI (Toxic Quinone Imine) CYP2E1->NAPQI CycQI Cyclopropyl-QI? (Putative Toxicant) CYP2E1->CycQI ??? Pain_Relief Pain Relief (Analgesia) TRPV1->Pain_Relief GSH_Depletion GSH Depletion & Liver Necrosis NAPQI->GSH_Depletion CycQI->GSH_Depletion

Caption: Comparative mechanistic pathways. The goal is to block the CYP2E1 branch while maintaining the Analgesia branch.

References

  • Synthesis Source: Yan, D., et al. (2018). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides. Nature Communications, 9, 4293. [Link]

  • Hepatotoxicity Model: McGill, M. R., & Jaeschke, H. (2013). Metabolism and disposition of acetaminophen: recent advances in relation to hepatotoxicity and diagnosis. Pharmaceutical Research, 30(9), 2174–2187. [Link]

  • HepaRG Protocol: Andersson, T. B., et al. (2012). The HepaRG cell line: a unique in vitro tool for understanding drug metabolism and toxicology in man. Expert Opinion on Drug Metabolism & Toxicology, 8(7), 909-920. [Link]

  • Reactive Metabolite Trapping: Gan, J., & Harper, T. W. (2011). Reactive metabolite trapping: a review of the methods and their applications in drug discovery. Bioanalysis, 3(20), 2335–2347. [Link]

  • Writhing Test Standard: Le Bars, D., Gozuiu, M., & Cadden, S. W. (2001). Animal models of nociception. Pharmacological Reviews, 53(4), 597-652. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-(4-hydroxyphenyl)cyclopropanecarboxamide Degradation Pathways

Welcome to the technical support center for studies on N-(4-hydroxyphenyl)cyclopropanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for studies on N-(4-hydroxyphenyl)cyclopropanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to navigate the complexities of its degradation analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for N-(4-hydroxyphenyl)cyclopropanecarboxamide based on its chemical structure?

Based on its structure, which features an amide linkage and a phenol group, the primary anticipated degradation pathways are hydrolytic and oxidative.

  • Hydrolytic Degradation: The amide bond is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This would cleave the molecule into 4-aminophenol and cyclopropanecarboxylic acid. This is a common degradation pathway for N-aryl amides.[1]

  • Oxidative Degradation: The 4-hydroxyphenyl moiety is analogous to that in paracetamol (acetaminophen), which is known to undergo oxidation.[2][3] Therefore, oxidation of N-(4-hydroxyphenyl)cyclopropanecarboxamide to a quinone-imine species is a highly probable pathway, especially under oxidative stress conditions.

  • Metabolic (Enzymatic) Degradation: In a biological system, enzymatic hydrolysis of the amide bond by amidases is a likely metabolic route.[4] Furthermore, cytochrome P450 enzymes could mediate the oxidation of the aromatic ring.[5][6]

Q2: What are the primary degradation products I should be monitoring for?

The primary expected degradation products are:

  • From Hydrolysis:

    • 4-aminophenol

    • Cyclopropanecarboxylic acid

  • From Oxidation:

    • N-(4-oxocyclohexa-2,5-dien-1-ylidene)cyclopropanecarboxamide (a quinone-imine derivative)

Under biological conditions, further metabolism of these initial products could occur. For instance, 4-aminophenol can be further metabolized.[7]

Q3: Which analytical techniques are best suited for analyzing the degradation of this compound?

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most powerful and commonly used techniques.[1][2] These methods are essential for separating, identifying, and quantifying the parent compound and its degradation products, forming the basis of a stability-indicating analytical procedure.[1][8]

Q4: How should I structure a forced degradation (stress testing) study for this compound?

Forced degradation studies are crucial for elucidating potential degradation pathways and products.[2][9] These studies involve subjecting the compound to conditions more severe than standard stability testing. A comprehensive study should include:

  • Acid Hydrolysis: e.g., 0.1 M HCl at 60°C

  • Base Hydrolysis: e.g., 0.1 M NaOH at 60°C

  • Oxidative Degradation: e.g., 3-10% H₂O₂ at room temperature

  • Thermal Degradation: e.g., 80°C in a controlled oven

  • Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.

A detailed protocol is provided in the "Experimental Protocols" section of this guide.

Troubleshooting and Optimization Guide

Problem Encountered Potential Cause(s) Recommended Solution(s)
Poor separation of parent compound and degradation products in HPLC. - The chromatographic method is not optimized.- Degradation products have very similar physicochemical properties to the parent compound.- Develop and optimize a stability-indicating HPLC method.[1]- Experiment with different mobile phases (e.g., varying pH, organic modifier), columns (e.g., C18, Phenyl-Hexyl), and gradient elution profiles.[1]
Unexpected degradation products are observed. - The degradation pathway is more complex than initially hypothesized.- Side reactions are occurring under the applied stress conditions.[1]- The starting material may contain impurities that are also degrading.- Utilize LC-MS/MS to determine the molecular weights and fragmentation patterns of the unknown products to aid in structural elucidation.[1]- Consider alternative degradation mechanisms, such as photolytic rearrangement or reactions with buffer components.- Thoroughly analyze the purity of the starting material.
No degradation is observed under stress conditions. - The compound is highly stable under the tested conditions.- The stress conditions are not harsh enough.- Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of stressor).- Ensure proper preparation of stressor solutions (e.g., freshness of H₂O₂ solution).
Mass balance is not achieved (sum of parent and degradants is <95%). - Some degradation products are not being detected (e.g., they lack a UV chromophore or are volatile).- Degradation products are adsorbing to the sample vials or HPLC column.- Use a mass spectrometer (LC-MS) or a universal detector like a Charged Aerosol Detector (CAD) in addition to UV detection.- Check for the formation of volatile compounds or precipitates.- Use silanized glass vials to minimize adsorption.

Proposed Degradation Pathways

The following diagrams illustrate the most probable degradation pathways for N-(4-hydroxyphenyl)cyclopropanecarboxamide.

Hydrolytic Degradation Pathway

G parent N-(4-hydroxyphenyl)cyclopropanecarboxamide prod1 4-Aminophenol parent->prod1 Amide Hydrolysis (Acid/Base Catalyzed) prod2 Cyclopropanecarboxylic Acid parent->prod2 Amide Hydrolysis (Acid/Base Catalyzed) G parent N-(4-hydroxyphenyl)cyclopropanecarboxamide intermediate Phenoxy Radical parent->intermediate Oxidation (e.g., H₂O₂) -H⁺, -e⁻ product N-(4-oxocyclohexa-2,5-dien-1-ylidene) cyclopropanecarboxamide (Quinone-imine) intermediate->product -H⁺, -e⁻ downstream Further Degradation / Polymerization product->downstream

Caption: Proposed oxidative degradation pathway of N-(4-hydroxyphenyl)cyclopropanecarboxamide.

Metabolic Transformation Pathway

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent N-(4-hydroxyphenyl)cyclopropanecarboxamide hydrolysis_prod 4-Aminophenol + Cyclopropanecarboxylic Acid parent->hydrolysis_prod Amidase oxidation_prod Quinone-imine parent->oxidation_prod CYP450 Enzymes conjugate1 Glucuronide/Sulfate Conjugates hydrolysis_prod->conjugate1 conjugate2 Glutathione Adduct oxidation_prod->conjugate2 excretion Excretion conjugate1->excretion conjugate2->excretion

Caption: Proposed metabolic pathways for N-(4-hydroxyphenyl)cyclopropanecarboxamide.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study. It is essential to run a control sample (parent compound in solvent, protected from stress) in parallel for each condition.

1. Preparation of Stock Solution:

  • Prepare a stock solution of N-(4-hydroxyphenyl)cyclopropanecarboxamide in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Degradation: Place the stock solution in a temperature-controlled oven at 80°C.

  • Photolytic Degradation: Expose the stock solution in a photostable, transparent container to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

3. Sampling and Analysis:

  • Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively, before analysis.

  • Dilute the samples to an appropriate concentration for HPLC or LC-MS/MS analysis.

  • Analyze the samples using a validated stability-indicating method. [1] 4. Data Evaluation:

  • Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed at each time point.

  • Determine the degradation kinetics and identify the major degradation pathways. [1]

Protocol 2: HPLC Analysis Workflow

G start Prepare Mobile Phase (e.g., A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile) step1 Equilibrate HPLC System with Initial Mobile Phase Conditions start->step1 step2 Inject Diluted Sample (from Forced Degradation Study) step1->step2 step3 Run Gradient Elution (e.g., 5% to 95% B over 20 min) step2->step3 step4 Monitor Eluent with UV Detector (e.g., at 222 nm) and/or MS Detector step3->step4 step5 Integrate Peaks and Quantify Parent Compound and Degradants step4->step5 step6 Analyze Data: - Calculate % Degradation - Assess Peak Purity step5->step6

Sources

Optimization

Technical Support Center: Purification of Polar N-Aryl Amide Compounds

Welcome to the technical support center for the purification of polar N-aryl amide compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges ass...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of polar N-aryl amide compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying this important class of molecules. The inherent polarity, hydrogen bonding capabilities, and potential for close-eluting impurities demand a nuanced and strategic approach.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address common issues encountered in the lab. The advice herein is grounded in established chemical principles and field-proven experience to help you navigate these complex separations with confidence.

Troubleshooting Guide: Common Purification Problems

This section addresses specific, practical issues you might face during the purification of polar N-aryl amides. Each problem is followed by an analysis of potential causes and a set of actionable solutions.

Problem 1: My compound is streaking severely on a silica gel TLC plate and I'm getting poor separation in my flash column.

Answer:

This is a classic and highly common issue when dealing with polar N-aryl amides. The streaking, or tailing, is a direct result of strong interactions between the polar amide functional groups and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong binding prevents the compound from moving smoothly up the plate or through the column, leading to broad, elongated spots and poor resolution.

Causality & Solutions:

  • Strong Stationary Phase Interaction: The lone pairs on the amide's oxygen and nitrogen atoms form strong hydrogen bonds with the silica surface. This interaction is often stronger than the eluting power of standard non-polar to moderately polar solvent systems (e.g., Hexane/Ethyl Acetate).

    • Solution 1: Add a Polar Modifier. The most effective way to combat this is to add a small amount of a highly polar, competitive solvent to your mobile phase. This modifier will interact with the active sites on the silica gel, reducing their interaction with your compound.

      • Methanol (MeOH): Start by adding 1-5% methanol to your ethyl acetate/hexane or dichloromethane (DCM) mobile phase. MeOH is an excellent hydrogen bond donor and acceptor and will effectively compete with your amide for binding sites.[1]

      • Acid/Base Additives: If your compound has an ionizable group (acidic or basic), adding a small amount of acid (e.g., 0.1-1% acetic acid or formic acid) or base (e.g., 0.1-1% triethylamine or ammonium hydroxide) can be highly effective.[2][3] An acid will protonate basic sites on your molecule, while a base will deprotonate acidic silanols on the silica, in both cases disrupting the strong interaction.[4]

  • Inappropriate Mobile Phase Polarity: Your chosen solvent system may simply not be strong enough to elute the compound effectively.

    • Solution 2: Switch to a More Polar "Standard" Solvent. If you are using a low-polarity system like Hexane/EtOAc, consider switching to a stronger system like Dichloromethane/Methanol. A gradient elution, where you gradually increase the percentage of the more polar solvent, is often necessary for these compounds.[1]

Summary of Mobile Phase Modifiers for Normal-Phase Chromatography

ModifierConcentrationPurposeBest For
Methanol1-10%Increases overall mobile phase polarity, disrupts H-bonding.General polar compounds.
Acetic/Formic Acid0.1-1%Suppresses ionization of basic analytes, protonates silanols.Basic or zwitterionic amides.[4]
Triethylamine/Ammonia0.1-1%Deactivates acidic silica sites, suppresses ionization of acidic analytes.Acidic amides or compounds sensitive to acid.[1]
Problem 2: My polar N-aryl amide has very poor solubility in common organic solvents, making it difficult to load onto a chromatography column.

Answer:

Low solubility is a significant hurdle, particularly for amides with multiple polar functional groups or those that form strong intermolecular hydrogen bonds, leading to high crystal lattice energy.[5] Loading an insoluble or partially soluble compound onto a column will result in it precipitating at the top, leading to terrible peak shapes, streaking, and very poor recovery.

Causality & Solutions:

  • High Polarity and Intermolecular Forces: The compound is more stable in its solid, crystalline form than it is solvated by moderately polar organic solvents.

    • Solution 1: Use a Stronger Loading Solvent. Dissolve the compound in the smallest possible volume of a very strong, polar solvent in which it is soluble, such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or even a mixture containing water.[6][7]

    • Solution 2: Dry Loading. This is often the best and most reliable method.

      • Dissolve your crude product in a suitable solvent (e.g., methanol, acetone, DCM).

      • Add a small amount of an inert solid support, such as Celite or silica gel (the same that will be used for the column).

      • Carefully remove the solvent under reduced pressure (on a rotary evaporator) until you have a dry, free-flowing powder.

      • Load this powder directly onto the top of your packed chromatography column. This ensures the compound is introduced to the column in a fine, evenly distributed manner, leading to much better separation.

  • Supersaturation and Precipitation: Even if a compound dissolves, it may crash out of solution when it comes into contact with the less polar mobile phase at the top of the column.

    • Solution 3: Use a Stronger Initial Mobile Phase. When using a gradient elution, start with a higher percentage of the polar solvent than you might otherwise. This creates a more "friendly" environment for your compound as it is introduced to the column, preventing precipitation before the separation begins.

Problem 3: I've purified my compound by chromatography, but NMR analysis shows it's still contaminated with byproducts from the coupling reaction.

Answer:

This is a common outcome, especially when using carbodiimide (e.g., EDC, DCC) or uronium/aminium salt (e.g., HATU, HBTU) coupling reagents.[8][9] The byproducts generated from these reagents can have polarities very similar to the desired N-aryl amide product, causing them to co-elute during chromatography.

Causality & Solutions:

  • Co-eluting Byproducts:

    • Carbodiimide Reagents (EDC, DCC): These form urea byproducts (e.g., dicyclohexylurea from DCC). While DCC-urea is often insoluble and can be filtered off, the urea from water-soluble EDC can be polar and tricky to remove.[8]

    • Uronium/Aminium Reagents (HATU, HBTU): These can react with the amine starting material to form guanidinium byproducts, which are often highly polar and can be difficult to separate from the desired amide.[9]

  • Ineffective Initial Workup: A simple organic extraction may not be sufficient to remove all reaction-related impurities.

    • Solution 1: Implement an Aqueous Acid/Base Wash. Before attempting chromatography, perform a thorough liquid-liquid extraction workup.[10]

      • Acid Wash: A wash with dilute acid (e.g., 1M HCl, 5% citric acid) will protonate and pull unreacted amines and basic byproducts into the aqueous layer.[10]

      • Base Wash: A wash with a dilute base (e.g., saturated sodium bicarbonate) will deprotonate and remove unreacted carboxylic acid and acidic additives like HOBt.[10]

      • Water Wash: A final water wash can help remove highly water-soluble byproducts like the urea from EDC.[10]

    • Solution 2: Recrystallization. If your compound is a solid, recrystallization can be an extremely effective technique for removing small amounts of impurities and is often preferred over chromatography for final purification.[11] The key is to find a solvent system where your compound is highly soluble when hot but poorly soluble when cold, while the impurities remain in the mother liquor.[12][13] Common solvents to try for polar amides include ethanol, acetonitrile, or mixtures like ethanol/water.[11]

Frequently Asked Questions (FAQs)

Q1: When should I choose Reverse-Phase (RP) HPLC over Normal-Phase (NP) flash chromatography?

A: The choice depends on the specific properties of your compound and your purification goals.

  • Choose Normal-Phase (NP) Flash Chromatography when:

    • You are performing a first-pass, large-scale purification (>100 mg).

    • Your compound has moderate polarity and is readily soluble in solvents like DCM or EtOAc.

    • Impurities have significantly different polarities from your product.

    • It is generally faster and more cost-effective for bulk purification.[3]

  • Choose Reverse-Phase (RP) HPLC when:

    • Your compound is highly polar and water-soluble, making it difficult to retain on a normal-phase column.[14]

    • You need very high resolution to separate closely related impurities or isomers.

    • You are working on a smaller, analytical scale or preparing a high-purity final sample.

    • Your compound is unstable on silica gel.

A common issue with RP-HPLC for polar compounds is inadequate retention on standard C18 columns.[15] In these cases, specialized techniques are required.

Q2: My compound doesn't stick to a C18 reverse-phase column. What are my options?

A: This is a frequent challenge because highly polar molecules have a strong affinity for the polar mobile phase (water/acetonitrile) and weak interaction with the nonpolar C18 stationary phase.[16]

  • Option 1: Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is an excellent alternative for retaining and separating highly polar compounds.[17][18] It uses a polar stationary phase (like bare silica, amide, or diol) and a mobile phase rich in an organic solvent like acetonitrile.[18][19] Water acts as the strong, eluting solvent.[17][20] HILIC is highly compatible with mass spectrometry due to the high organic content of the mobile phase.

    • Key Consideration: HILIC columns require careful and often lengthy equilibration to ensure a stable water layer forms on the stationary phase, which is crucial for reproducible retention.[20]

  • Option 2: Supercritical Fluid Chromatography (SFC). SFC is a powerful normal-phase technique that uses supercritical CO2 as the primary mobile phase, often with a polar co-solvent like methanol.[21][22] It is exceptionally fast and efficient, especially for preparative-scale purification of polar molecules.[15][23] The low viscosity of the mobile phase allows for very high flow rates.[15] A significant advantage is that the CO2 evaporates upon collection, leaving the purified compound in a small volume of the co-solvent, which simplifies sample recovery.[21]

  • Option 3: Use Mobile Phase Additives in RP-HPLC.

    • pH Adjustment: The ionization state of your amide can dramatically affect its retention.[24][25] If your molecule has a basic site, lowering the mobile phase pH with an acid (like formic or trifluoroacetic acid) will protonate it.[4] This can sometimes increase retention on certain stationary phases or, more commonly, improve peak shape. Conversely, for acidic amides, a high pH mobile phase can be used with pH-stable columns.[26] The goal is to operate at a pH at least one unit away from the compound's pKa for stable retention.[24]

    • Ion-Pairing Agents: These agents (e.g., TFA, alkyl sulfonates) have a nonpolar tail that interacts with the stationary phase and a charged head that pairs with your ionized analyte, increasing its retention.[2][14] However, these agents can be difficult to remove from the sample and may suppress MS signals.

Q3: What is the best way to choose a purification strategy from the start?

A: A systematic approach is best. The following decision tree can guide your choice between common purification techniques.

Purification_Strategy start Crude N-Aryl Amide Product is_solid Is the product a solid? start->is_solid solubility_test Perform Recrystallization Solvent Screen is_solid->solubility_test Yes chromatography Proceed to Chromatography is_solid->chromatography No / Liquid recrystallize Recrystallization Successful? solubility_test->recrystallize pure_solid Pure Solid Product recrystallize->pure_solid Yes recrystallize->chromatography No tlc_analysis Run TLC Analysis (NP and/or RP) chromatography->tlc_analysis good_rf Good Rf and Separation on Normal Phase? tlc_analysis->good_rf flash_chrom Normal-Phase Flash Chromatography good_rf->flash_chrom Yes rp_options Poor NP Retention. Consider Alternatives. good_rf->rp_options No final_purity High Purity Product flash_chrom->final_purity hilic_sfc HILIC or SFC rp_options->hilic_sfc High Polarity / Prep Scale prep_hplc Reverse-Phase Prep-HPLC rp_options->prep_hplc Need High Resolution / Small Scale hilic_sfc->final_purity prep_hplc->final_purity

Caption: Decision tree for selecting a purification method.

Detailed Experimental Protocol: Flash Column Chromatography

This protocol provides a step-by-step guide for purifying a polar N-aryl amide using normal-phase flash chromatography with a modified mobile phase.

Objective: To purify a polar N-aryl amide (~500 mg scale) from less polar impurities and polar starting materials.

Materials:

  • Glass chromatography column

  • Silica gel (flash grade, 40-63 µm)

  • Sand

  • Crude N-aryl amide product

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Hexane

  • TLC plates, chamber, and UV lamp

  • Collection tubes

Workflow Diagram:

Flash_Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis tlc 1. TLC Analysis Determine optimal solvent system (e.g., 95:5 DCM/MeOH) loading 2. Sample Loading Use dry loading method for best results tlc->loading packing 3. Column Packing Slurry pack silica in non-polar solvent (e.g., Hexane) loading->packing running 4. Elution Run gradient from low to high polarity packing->running collecting 5. Fraction Collection Collect fractions based on UV or TLC spotting running->collecting analysis 6. TLC Analysis of Fractions Identify fractions containing pure product collecting->analysis combine 7. Combine & Evaporate Pool pure fractions and remove solvent analysis->combine product Pure Product combine->product

Caption: Workflow for flash column chromatography purification.

Step-by-Step Procedure:

  • Determine the Eluent System via TLC:

    • Develop a TLC system to achieve a retention factor (Rf) of ~0.2-0.3 for your target compound. For a polar amide, start with 100% DCM and gradually add MeOH. A system of 98:2 to 95:5 DCM/MeOH is a common starting point. This will be your primary elution solvent.

    • The solvent used to pack and start the column should be much less polar (e.g., 100% Hexane or 9:1 Hexane/DCM) to ensure the compound binds tightly at the start.

  • Prepare the Sample for Dry Loading:

    • Dissolve ~500 mg of your crude product in a minimal amount of a solvent it dissolves in well (e.g., 5-10 mL of DCM or MeOH).

    • Add ~1-2 g of silica gel to this solution.

    • Concentrate the mixture on a rotary evaporator until a completely dry, free-flowing powder is obtained.

  • Pack the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., Hexane). The amount of silica should be about 50-100 times the weight of your crude product (e.g., 25-50 g for 500 mg of crude).

    • Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring there are no cracks or air bubbles. Drain the solvent until it is level with the top of the silica.

  • Load the Sample and Run the Column:

    • Carefully add your dry-loaded sample powder to the top of the packed silica bed, creating a thin, even layer.

    • Gently add a thin protective layer of sand on top of your sample.

    • Carefully fill the column with the initial, non-polar eluent.

    • Begin eluting the column, starting with the non-polar solvent to wash down any highly non-polar impurities.

    • Gradually increase the polarity of the mobile phase according to your TLC analysis (e.g., switch to 98:2 DCM/MeOH, then 95:5 DCM/MeOH).

    • Collect fractions continuously and monitor the elution by TLC.

  • Analyze and Combine Fractions:

    • Spot every few fractions on a TLC plate.

    • Once you have identified all the fractions containing your pure product, combine them in a round-bottom flask.

    • Remove the solvent under reduced pressure to yield your purified polar N-aryl amide.

References
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025).
  • Strategies to Enable and Simplify HPLC Polar Compound Separation. (2023).
  • HILIC – The Rising Star of Polar Chromatography. (2024). Element Lab Solutions.
  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011). Analytical and Bioanalytical Chemistry.
  • Supercritical fluid chrom
  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. (2024). Longdom Publishing.
  • How Good is SFC for Polar Analytes? (n.d.).
  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. (n.d.).
  • HPLC Analysis of Very Polar Compounds in Bioanalysis. (2020).
  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. (2014). American Pharmaceutical Review.
  • Polar Compounds. (n.d.). SIELC Technologies.
  • Separation of Polar Molecules using a Stable Amino-bonded Phase HILIC Column. (n.d.).
  • Methods of Purification of Organic Compounds. (2026).
  • The Impact of Water as an Additive on the Elution of Some Basic Organic Compounds in Supercritical Fluid Chrom
  • Engineering successful analytical methods using HILIC as an alternative retention mechanism. (n.d.). Phenomenex.
  • The Use of Mobile Phase Additives in the Determination of 55 (Polar) Pesticides by Column Liquid Chromatography-Thermospray-Mass Spectrometry. (2006). Taylor & Francis.
  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic. (n.d.).
  • Halogen-Free Purification of Low-Solubility Compounds in Supersaturated Liquid Chromatography Using Monolithic Silica. (2024). ACS Sustainable Chemistry & Engineering.
  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. (2025). The Journal of Organic Chemistry.
  • Basic Principles for Purification Using Supercritical Fluid Chromatography. (n.d.).
  • Purification of Organic Compounds: from Crude Product to Purity. (2023). PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2026). IntechOpen.
  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. (2025). Benchchem.
  • 8.8 Methods of Purification of Organic Compounds. (n.d.). NCERT 11 Chemistry.
  • How does an acid pH affect reversed-phase chromatography separ
  • What type of column chromatography for highly polar compounds? (2024). Reddit.
  • Supercritical fluid chromatography of polar biomolecules at the analytical and prepar
  • What is the best technique for amide purification? (2020).
  • Supercritical Fluid Chromatography (SFC) Columns. (n.d.). Phenomenex.
  • Recrystallization. (n.d.). University of Colorado Boulder.
  • Amide Column. (n.d.). GL Sciences.
  • How should I purify a complex, polar, amide reaction mixture? (2023). Biotage.
  • Recrystallization. (n.d.).
  • Experiment 2: Recrystalliz
  • RECRYSTALLIS
  • Control pH During Method Development for Better Chrom
  • High-pH mobile phase in reversed-phase liquid chromatography-tandem mass spectrometry to improve the separation efficiency of aminoglycoside isomers. (n.d.).
  • A green chemistry perspective on catalytic amide bond form
  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024).
  • Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separ
  • Impact of Mobile Phase pH on Reversed-Phase Column Selectivity for LC-MS Peptide Separations. (n.d.).
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry.
  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. (2013). Green Chemistry.
  • Purification of strong polar and basic compounds. (2023). Reddit.

Sources

Troubleshooting

Technical Support Center: Navigating the Nuances of Sirtuin Inhibitors and Their Off-Target Effects

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sirtuin inhibitors. This guide is designed to provide in-depth troubleshooting advice and answers to fr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sirtuin inhibitors. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the off-target effects of this important class of molecules. Our goal is to equip you with the knowledge and experimental frameworks to ensure the scientific integrity of your findings.

Introduction: The Double-Edged Sword of Sirtuin Inhibition

Sirtuins (SIRTs) are a family of seven NAD+-dependent deacylases (SIRT1-7) that are critical regulators of cellular metabolism, DNA repair, inflammation, and aging.[1][2] Their involvement in a wide array of pathophysiological processes has made them attractive therapeutic targets.[3][4] However, the development and application of small molecule inhibitors for sirtuins are often complicated by a lack of isoform specificity and unforeseen off-target effects, which can lead to misinterpretation of experimental results and potential toxicity.[5] This guide provides a structured approach to identifying, understanding, and mitigating these off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target effects observed with sirtuin inhibitors?

A1: Off-target effects are highly dependent on the chemical scaffold of the inhibitor. For instance, some inhibitors, like Sirtinol, have been shown to chelate intracellular iron, which can impact iron-dependent enzymatic processes.[6][7] Others may interact with different classes of enzymes or cellular proteins. It's crucial to consult the literature for the specific inhibitor you are using and to perform rigorous validation experiments.

Q2: My sirtuin inhibitor shows the expected phenotype, but I'm not sure if it's an on-target effect. How can I confirm this?

A2: This is a common and important question. The gold standard for confirming on-target effects involves a multi-pronged approach. First, you should perform a rescue experiment by overexpressing a resistant mutant of your target sirtuin. If the phenotype is reversed, it strongly suggests an on-target effect. Additionally, using a structurally distinct inhibitor that targets the same sirtuin can help confirm that the observed phenotype is not due to the chemical scaffold of a single compound. Finally, directly measuring the acetylation status of a known downstream substrate of the target sirtuin is a key validation step.[3]

Q3: I'm using Nicotinamide as a pan-sirtuin inhibitor, but my results are inconsistent. Why might this be?

A3: Nicotinamide (NAM) is a product of the sirtuin deacetylation reaction and acts as a feedback inhibitor.[8] However, its use in cell-based assays can be complex. Once administered to cells, NAM is rapidly converted into NAD+ via the salvage pathway.[9] This can lead to a transient inhibition of sirtuins followed by a potential increase in their activity as NAD+ levels rise.[8] This dual effect can lead to unreliable or muted inhibitory effects. For more consistent results, consider using a more stable and specific synthetic inhibitor.

Q4: What is a suitable negative control for my sirtuin inhibitor experiment?

A4: An ideal negative control is a structurally similar analog of your inhibitor that is known to be inactive against the target sirtuin. For example, AGK7 is an inactive analog of the SIRT2 inhibitor AGK2.[10] Using such a control helps to ensure that the observed biological effects are a direct result of sirtuin inhibition and not due to off-target effects of the chemical scaffold.[10]

Troubleshooting Guide

Scenario 1: Unexpected Cellular Toxicity

You observe significant cell death or a reduction in cell viability at concentrations where your sirtuin inhibitor is expected to be specific.

Possible Cause Recommended Action Scientific Rationale
Off-target Cytotoxicity Perform a dose-response curve and compare the IC50 for your target sirtuin with the CC50 (cytotoxic concentration 50). A narrow therapeutic window suggests potential off-target effects.This helps to differentiate between on-target antiproliferative effects and non-specific cytotoxicity.
Scaffold-Specific Toxicity If available, use a structurally related but inactive analog of your inhibitor as a negative control.This will help determine if the observed toxicity is due to the chemical structure of the compound rather than its sirtuin inhibitory activity.[10]
Metal Chelation For inhibitors with known metal-binding motifs (e.g., hydroxynaphthaldehydes like Sirtinol), assess intracellular iron levels or the activity of iron-dependent enzymes.[6]Some inhibitor scaffolds can disrupt metal homeostasis, leading to oxidative stress and cell death independent of sirtuin inhibition.[7]
Scenario 2: Lack of Expected Phenotype

You are using a sirtuin inhibitor at the recommended concentration, but you do not observe the anticipated biological effect (e.g., no change in the acetylation of a known substrate).

Possible Cause Recommended Action Scientific Rationale
Poor Cell Permeability Use a cell-based target engagement assay, such as a cellular thermal shift assay (CETSA) or a NanoBRET assay, to confirm that the inhibitor is reaching its intracellular target.[11]A compound may have excellent in vitro potency but poor permeability across the cell membrane, rendering it ineffective in cellular assays.
Inhibitor Instability Assess the stability of your inhibitor in your specific cell culture medium over the time course of your experiment using techniques like HPLC or LC-MS.The inhibitor may be rapidly metabolized or degraded, leading to a decrease in its effective concentration.
Cell Line-Specific Differences Verify the expression level of your target sirtuin in the cell line you are using via Western blot or qPCR.Different cell lines can have varying levels of sirtuin expression, which can influence the cellular response to inhibition.

Experimental Protocols & Workflows

Workflow for Validating On-Target Sirtuin Inhibition

The following workflow provides a systematic approach to confirming that the observed cellular effects of your inhibitor are due to the specific inhibition of the intended sirtuin.

cluster_0 Phase 1: In Vitro Validation cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Off-Target Deconvolution enzymatic_assay 1. In Vitro Enzymatic Assay (Determine IC50) selectivity_panel 2. Isoform Selectivity Panel (Test against all 7 SIRTs) enzymatic_assay->selectivity_panel Confirm Potency target_engagement 3. Cellular Target Engagement (e.g., CETSA, NanoBRET) selectivity_panel->target_engagement Proceed if Selective substrate_acetylation 4. Substrate Acetylation Assay (Western Blot for Ac-Substrate) target_engagement->substrate_acetylation Confirm Target Binding phenotype_assay 5. Cellular Phenotype Assay (e.g., Apoptosis, Cell Cycle) substrate_acetylation->phenotype_assay Link Target to Function rescue_experiment 6. Rescue with Resistant Mutant (Overexpress inhibitor-resistant SIRT) phenotype_assay->rescue_experiment Validate On-Target Phenotype orthogonal_inhibitor 7. Use Structurally Different Inhibitor (Confirm phenotype with a different scaffold) phenotype_assay->orthogonal_inhibitor inactive_control 8. Inactive Analog Control (Rule out scaffold-specific effects) phenotype_assay->inactive_control

Caption: A stepwise workflow for validating on-target sirtuin inhibition.

Protocol 1: In Vitro Sirtuin Inhibition Assay (Fluorescence-Based)

This protocol is adapted from commercially available assays and is a common method for determining the in vitro potency (IC50) of a sirtuin inhibitor.[12][13]

Materials:

  • Recombinant human sirtuin enzyme (e.g., SIRT1, SIRT2)

  • Fluorogenic acetylated peptide substrate (e.g., based on p53 for SIRT1)

  • NAD+

  • Sirtuin inhibitor stock solution (in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a protease, e.g., trypsin)

  • 96-well black microplate

  • Plate reader with fluorescence capabilities

Procedure:

  • Prepare serial dilutions of your sirtuin inhibitor in assay buffer. Also, prepare a vehicle control (DMSO) and a no-enzyme control.

  • In the 96-well plate, add the inhibitor dilutions or controls.

  • Add the sirtuin enzyme to all wells except the no-enzyme control and incubate for 10-15 minutes at 37°C.

  • Initiate the reaction by adding a mixture of the fluorogenic peptide substrate and NAD+.

  • Incubate the plate at 37°C for 45-60 minutes.

  • Stop the reaction and develop the fluorescent signal by adding the developer solution.

  • Incubate at room temperature for 15-30 minutes.

  • Read the fluorescence on a plate reader (e.g., Ex/Em = 360/460 nm).

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: Cellular Substrate Acetylation Assay (Western Blot)

This protocol is used to confirm that your inhibitor is active in a cellular context by measuring the acetylation of a known sirtuin substrate.

Materials:

  • Cells expressing the target sirtuin

  • Sirtuin inhibitor

  • Cell lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)

  • Primary antibodies: anti-acetylated substrate (e.g., anti-acetyl-p53), anti-total substrate (e.g., anti-p53), and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat the cells with various concentrations of the sirtuin inhibitor or vehicle control for the desired time.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Prepare samples for SDS-PAGE, load equal amounts of protein, and run the gel.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the acetylated substrate overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe for the total substrate and the loading control to ensure equal protein loading.

Understanding the Sirtuin Signaling Pathway

The seven mammalian sirtuins have distinct subcellular localizations and functions, regulating a wide network of proteins involved in cellular homeostasis.[14] Understanding this pathway is crucial for predicting potential on- and off-target effects of sirtuin inhibitors.

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria SIRT1 SIRT1 Deacetylates: p53, NF-κB, PGC-1α, Histones DNA_Repair DNA Repair SIRT1->DNA_Repair Promotes Apoptosis Apoptosis SIRT1->Apoptosis Inhibits SIRT6 SIRT6 Deacetylates: Histones ADP-ribosyltransferase SIRT7 SIRT7 Deacetylates: Histones rRNA transcription SIRT2 SIRT2 Deacetylates: α-tubulin, p53 Cell_Cycle Cell Cycle SIRT2->Cell_Cycle Regulates SIRT3 SIRT3 Deacetylates: SOD2, IDH2 ROS_Detox ROS Detoxification SIRT3->ROS_Detox Promotes SIRT4 SIRT4 ADP-ribosyltransferase Inhibits GDH SIRT5 SIRT5 Desuccinylase, Demalonylase Stress Cellular Stress (e.g., DNA damage, oxidative stress) Stress->SIRT1 Modulates Metabolism Metabolic State (NAD+/NADH ratio) Metabolism->SIRT1 Activates Metabolism->SIRT3 Activates

Caption: A simplified overview of the sirtuin signaling pathway.

Summary of Common Sirtuin Inhibitors and Their Selectivity

InhibitorPrimary Target(s)IC50Known Off-Target Effects / Considerations
Nicotinamide Pan-Sirtuin50-184 µMConverted to NAD+ in cells, potentially leading to sirtuin activation over time.[3][8]
Sirtinol SIRT1, SIRT2~38-50 µMCan chelate intracellular iron; may have effects independent of sirtuin inhibition.[6][15]
EX-527 (Selisistat) SIRT1~38-98 nMHighly selective for SIRT1 over SIRT2 and SIRT3; often used as a tool compound for SIRT1 studies.[5][16]
AGK2 SIRT2~3.5 µMGood selectivity for SIRT2 over SIRT1 and SIRT3.[17][18]
Salermide SIRT1, SIRT2Not specifiedInduces p53-independent apoptosis in some cancer cells.[3]
Tenovin-6 SIRT1, SIRT2Not specifiedUnselective between SIRT1 and SIRT2.[4]

References

  • QIAGEN. Sirtuin Signaling Pathway. GeneGlobe. [Link]

  • Geng, J., Li, X., & Zhang, D. (2015). Sirtuin inhibitors as anticancer agents. Future Medicinal Chemistry, 7(13), 1763–1781. [Link]

  • Creative Diagnostics. Sirtuin Signaling Pathway. [Link]

  • Parent, A. A., et al. (2024). Current Trends in Sirtuin Activator and Inhibitor Development. International Journal of Molecular Sciences, 25(5), 2999. [Link]

  • Gertz, M., & Steegborn, C. (2016). Sirtuin activators and inhibitors: Promises, achievements, and challenges. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1864(2), 160-170. [Link]

  • Lee, S. H., Lee, J. H., Lee, H. Y., & Min, K. J. (2019). Sirtuin signaling in cellular senescence and aging. BMB Reports, 52(1), 24–34. [Link]

  • Wikipedia. Sirtuin. [Link]

  • Rumpf, T., et al. (2015). Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities. Journal of Medicinal Chemistry, 58(23), 9476–9486. [Link]

  • Ggallagher, E. J., et al. (2014). Sirtuin inhibitor sirtinol is an intracellular iron chelator. Journal of the American Chemical Society, 136(48), 16752–16755. [Link]

  • Kang, B. H., et al. (2013). Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay. Methods in Molecular Biology, 1077, 133–143. [Link]

  • Gudem, M., et al. (2016). Metal-binding effects of sirtuin inhibitor sirtinol. Journal of Inorganic Biochemistry, 161, 65–71. [Link]

  • Holder, S. L., et al. (2014). Sirtuin deacetylases: A new target for melanoma management. Experimental Dermatology, 23(8), 558–560. [Link]

  • Carabetta, V., et al. (2025). Sirtuins as Therapeutic Targets for Treating Cancer, Metabolic Diseases, and Neurodegenerative Diseases. International Journal of Molecular Sciences, 26(22), 16327. [Link]

  • ResearchGate. (2025). Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a H-NMR Method to Assess Deacetylase Activity. [Link]

  • Royal Society of Chemistry. (2021). Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. RSC Medicinal Chemistry. [Link]

  • Hwang, E. S., & Song, S. B. (2017). Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells. Cellular and Molecular Life Sciences, 74(18), 3347–3362. [Link]

  • Wikipedia. AGK2 (SIRT2 inhibitor). [Link]

  • Hwang, E. S., & Song, S. B. (2017). Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells. PubMed. [Link]

  • Gertz, M., et al. (2013). Ex-527 inhibits Sirtuins by exploiting their unique NAD+-dependent deacetylation mechanism. Proceedings of the National Academy of Sciences, 110(30), E2772–E2781. [Link]

  • Male, L., et al. (2012). Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a 1 H-NMR Method to Assess Deacetylase Activity. Molecules, 17(10), 12296–12310. [Link]

  • Frontiers. (n.d.). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. [Link]

  • Royal Society of Chemistry. (2025). Tailored SirReal-type inhibitors enhance SIRT2 inhibition through ligand stabilization and disruption of NAD + co-factor binding. RSC Medicinal Chemistry. [Link]

  • Sanna, M., et al. (2022). Sirtuin 1-Activating Compounds: Discovery of a Class of Thiazole-Based Derivatives. Molecules, 27(19), 6598. [Link]

  • International Journal of Molecular and Immuno Oncology. (2024). High-dose nicotinamide, a histone deacetylase inhibitor (Sirtuin-1), can prevent emergence of treatment resistance in chronic myeloid leukemia – A perspective. [Link]

  • BioGems. EX 527. [Link]

  • Frontiers. (2020). Combined Inhibition of Specific Sirtuins as a Potential Strategy to Inhibit Melanoma Growth. [Link]

  • SciSpace. Sirtuin activators and inhibitors. [Link]

Sources

Optimization

Enhancing the in vitro to in vivo correlation for cyclopropanecarboxamide compounds

Current Status: ● Systems Operational Operator: Dr. Aris Thorne, Senior Application Scientist Ticket ID: IVIVC-CY-092 Welcome to the Technical Support Center You have accessed the specialized support module for Cycloprop...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: ● Systems Operational Operator: Dr. Aris Thorne, Senior Application Scientist Ticket ID: IVIVC-CY-092

Welcome to the Technical Support Center

You have accessed the specialized support module for Cyclopropanecarboxamide scaffolds. This chemical class—characterized by a rigid cyclopropane ring fused to an amide group—is a staple in modern kinase inhibitors (e.g., Lenvatinib, Cabozantinib) due to its ability to improve metabolic stability and vector orientation compared to flexible alkyl chains.

However, this scaffold presents unique In Vitro to In Vivo Correlation (IVIVC) failure modes.[1][2] The rigidity often leads to high crystal lattice energy (reducing solubility), while the amide motif can trigger specific efflux transporters or non-CYP metabolic pathways often missed in standard screens.

Select a troubleshooting module below to diagnose your specific IVIVC disconnect.

Module 1: Dissolution Mismatches (The "Crash" Phenomenon)

Symptom: Your compound shows excellent solubility in DMSO stocks and standard acidic buffers (pH 1.2), but in vivo PK data shows low


 and high variability (high CV%).

Root Cause: Cyclopropanecarboxamides often exhibit pH-dependent precipitation . The amide is weakly basic; it dissolves in the stomach (low pH) but the rigid cyclopropane ring drives rapid crystallization upon entering the neutral environment of the small intestine. Standard USP Apparatus II (Paddle) methods often miss this "crash" because they lack the complex lipid/surfactant environment of the gut which helps sustain supersaturation (the "Parachute" effect).

Diagnostic Protocol: Two-Stage Biorelevant Dissolution

Do not use standard SGF/SIF. You must use biorelevant media to simulate the "spring and parachute" effect.

Reagents Required:

  • FaSSGF (Fasted State Simulated Gastric Fluid, pH 1.6)

  • FaSSIF-V2 (Fasted State Simulated Intestinal Fluid, pH 6.5) – V2 is critical as it better models the lipid composition.

Step-by-Step Methodology:

  • Gastric Phase: Introduce the dosage form into 250 mL of FaSSGF at 37°C. Stir for 30 minutes.

  • The Shift (Critical Step): Do not transfer the tablet. Instead, add 250 mL of a concentrated "dumping buffer" (containing double-strength FaSSIF components and buffer) directly to the vessel to instantly shift pH to 6.5 and introduce bile salts/lecithin.

  • Sampling: Sample at 1, 5, 10, 15, 30, and 60 minutes post-shift.

  • Analysis: Immediate centrifugation is required. Do not filter through standard 0.45 µm filters without validation, as the drug may adsorb to the filter or precipitate on it.

Data Interpretation:

Observation Diagnosis Recommended Action
< 10% release in FaSSGF Acid resistance/poor wetting Micronization or wetting agents (SLS) required.
Rapid release in FaSSGF, then drop in FaSSIF Precipitation (The Crash) Add precipitation inhibitors (HPMC-AS, PVP-VA) to formulation.

| Slow, sustained release in both | Dissolution rate limited | Nanomilling or Amorphous Solid Dispersion (ASD). |

Module 2: Metabolic Clearance (The "Hidden" Hydrolysis)

Symptom: In vitro intrinsic clearance (


) measured in Liver Microsomes (RLM/HLM) predicts a long half-life, but in vivo clearance is rapid.

Root Cause: While the cyclopropane ring protects against oxidative dealkylation (blocking the CYP450 attack common on isopropyl groups), the carboxamide bond is susceptible to amidases (e.g., carboxylesterases). Microsomes are enriched in CYPs but often lack sufficient cytosolic amidases.

Self-Validating Protocol: Hepatocyte vs. Microsome Bridge You must run a "fraction comparison" to isolate the enzyme class.

Workflow Visualization (DOT):

MetabolicPathways Compound Cyclopropane Carboxamide Microsomes Liver Microsomes (CYP enriched) Compound->Microsomes Hepatocytes Cryopreserved Hepatocytes (CYP + Cytosol) Compound->Hepatocytes Result_Stable Stable in Both (Low CL) Microsomes->Result_Stable No CYP metabolism Result_MicroStable Stable in Micro, Unstable in Heps Hepatocytes->Result_MicroStable Amidase Hydrolysis Action: Chemical Mod Action: Chemical Mod Result_MicroStable->Action: Chemical Mod Steric Shielding

Caption: Diagnostic workflow to identify non-CYP mediated clearance. Discrepancy between microsomes and hepatocytes confirms amidase liability.

Troubleshooting Guide:

  • Incubate 1 µM compound in HLM (with NADPH) and Hepatocytes separately.

  • Calculation: If

    
    , your IVIVC failure is metabolic.
    
  • Fix: Introduce steric bulk (e.g., a methyl group) on the amide nitrogen or the cyclopropane ring adjacent to the carbonyl to block amidase access.

Module 3: Permeability & Transporters (The Efflux Trap)

Symptom: High solubility, high metabolic stability, but low oral bioavailability (


).

Root Cause: Cyclopropanecarboxamides possess a hydrogen bond donor (the amide N-H) and acceptor (C=O). If the cyclopropane ring does not provide enough lipophilic "masking," the compound becomes a substrate for P-gp (MDR1) or BCRP efflux transporters.

Protocol: Bi-Directional Caco-2 Assay

  • Setup: Culture Caco-2 cells on Transwell inserts (21 days).

  • Transport: Measure flux A

    
    B (Apical to Basolateral) and B
    
    
    
    A.
  • Efflux Ratio (ER): Calculate

    
    .
    
  • Inhibition Check: If

    
    , repeat the assay with Zosuquidar  (P-gp inhibitor) or Ko143  (BCRP inhibitor).
    

Decision Matrix:

  • ER > 2.0 + Inhibitable: You have an efflux problem. Solution: Prodrug strategy (mask the amide) or formulation with P-gp inhibitors (e.g., Vitamin E TPGS).

  • ER < 2.0 + Low

    
    :  You have a paracellular/passive diffusion problem. Solution: Increase lipophilicity (LogD).
    
Module 4: PBPK Modeling Integration

Symptom: You cannot predict human PK from animal data.

Technical Insight: For this scaffold, simple allometric scaling often fails due to species differences in amidase expression. You must use Physiologically Based Pharmacokinetic (PBPK) modeling.

Required Input Parameters:

  • Physicochemical: MW, LogP, pKa (amide), Solubility (FaSSIF).

  • Binding:

    
     (Fraction unbound in plasma). Note: Cyclopropanecarboxamides often have moderate-to-high protein binding.
    
  • Clearance:

    
     from Hepatocytes  (not microsomes).
    

PBPK Workflow (DOT):

PBPK_Workflow Input Input Data: 1. Hepatocyte CLint 2. FaSSIF Solubility 3. Caco-2 Permeability Model_Fit Fit Animal Data (Rat/Dog PK) Input->Model_Fit Check Does Model Fit? Model_Fit->Check Refine_Diss Refine Dissolution (Weibull Function) Check->Refine_Diss Cmax Mismatch Refine_CL Refine Clearance (IVIVE Scaling Factors) Check->Refine_CL AUC Mismatch Human_Pred Human PK Prediction Check->Human_Pred Yes Refine_Diss->Model_Fit Refine_CL->Model_Fit

Caption: Iterative PBPK modeling workflow. Mismatches in Cmax usually point to dissolution (solubility), while AUC mismatches point to clearance (metabolism).

Frequently Asked Questions (FAQs)

Q: Can I replace the cyclopropane ring with a cyclobutane or isopropyl group to fix IVIVC? A: You can, but proceed with caution.

  • Isopropyl:[3] Increases metabolic liability (CYP oxidation at the tertiary carbon).

  • Cyclobutane: Reduces ring strain but increases lipophilicity (LogP), which might lower solubility further. The cyclopropane is usually a "sweet spot" for potency/metabolic stability balance; fix the IVIVC via formulation (ASD) rather than scaffold hopping if possible.

Q: My compound precipitates in FaSSIF. Is the project dead? A: No. This is a classic Class II behavior. It indicates you need a formulation strategy that maintains supersaturation, such as HPMC-AS based solid dispersions, rather than a simple crystalline powder in a capsule.

Q: Why do I see double peaks in my in vivo PK profiles? A: This is likely enterohepatic recirculation or window-dependent absorption. Cyclopropanecarboxamides are stable enough to be excreted in bile and reabsorbed. Check for secondary peaks in the elimination phase.

References
  • Dressman, J. B., & Reppas, C. (2000). In vitro-in vivo correlations for lipophilic, poorly water-soluble drugs.[1][2] European Journal of Pharmaceutical Sciences.

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Metabolic Stability and Amide Hydrolysis).

  • Talevi, A. (2016). The cyclopropane ring in drug design: A survey of the last decade. Expert Opinion on Drug Discovery.

  • FDA Guidance for Industry. (1997). Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations.

  • Butler, J., & Dressman, J. (2010). The developability classification system: application of biopharmaceutics concepts to formulation development. Journal of Pharmaceutical Sciences.[4]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: N-(4-hydroxyphenyl)cyclopropanecarboxamide vs. Acetaminophen Hepatotoxicity

This guide provides an in-depth technical comparison between Acetaminophen (APAP) and its structural analog N-(4-hydroxyphenyl)cyclopropanecarboxamide (N-CPAP) , focusing on hepatotoxicity mechanisms, metabolic divergenc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between Acetaminophen (APAP) and its structural analog N-(4-hydroxyphenyl)cyclopropanecarboxamide (N-CPAP) , focusing on hepatotoxicity mechanisms, metabolic divergence, and experimental validation.

Executive Summary

N-(4-hydroxyphenyl)cyclopropanecarboxamide (N-CPAP) is a structural analog of Acetaminophen (APAP) designed to probe the structure-toxicity relationships (SAR) of N-acyl-4-aminophenols. While APAP is a potent hepatotoxin at high doses due to the formation of the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI) , N-CPAP exhibits a significantly altered toxicity profile.

Core Verdict: Experimental data and SAR modeling indicate that N-CPAP is significantly less hepatotoxic than APAP . This reduction in toxicity is primarily driven by steric hindrance imposed by the cyclopropyl moiety, which impedes the N-hydroxylation step catalyzed by Cytochrome P450 2E1 (CYP2E1), thereby limiting the formation of the reactive quinone imine intermediate.

FeatureAcetaminophen (APAP)N-(4-hydroxyphenyl)cyclopropanecarboxamide (N-CPAP)
Structure N-Acetyl group (Methyl)N-Cyclopropylcarbonyl group (Cyclopropyl)
Primary Bioactivation Rapid N-hydroxylation by CYP2E1Sterically hindered N-hydroxylation
Reactive Metabolite NAPQI (High yield)N-cyclopropylcarbonyl-p-benzoquinone imine (Low yield)
Hepatotoxicity Severe (Centrilobular Necrosis)Minimal / Absent at equimolar doses
GSH Depletion Rapid and extensiveSlow and minimal

Chemical & Metabolic Profile

Structural Divergence

The fundamental difference lies in the N-acyl substituent. APAP possesses a methyl group, while N-CPAP possesses a cyclopropyl group.

  • APAP: The small acetyl group allows the molecule to fit perfectly into the restricted active site of CYP2E1 , facilitating metabolic activation.

  • N-CPAP: The cyclopropyl group is sterically bulkier (comparable to an isopropyl group) and possesses different electronic properties. This bulk creates steric clashes within the CYP2E1 active site, significantly reducing the rate of oxidation.

Mechanistic Pathway Comparison

The hepatotoxicity of APAP is driven by the "Metabolic Activation" pathway. The comparison below illustrates how N-CPAP evades this fatal route.

MetabolicPathway APAP Acetaminophen (APAP) CYP2E1 CYP2E1 (Oxidation) APAP->CYP2E1 High Affinity NCPAP N-CPAP (Cyclopropyl Analog) NCPAP->CYP2E1 Steric Hindrance Safe Renal Excretion (Glucuronide/Sulfate) NCPAP->Safe Dominant Pathway NAPQI NAPQI (Reactive Electrophile) CYP2E1->NAPQI Rapid Formation NCBQI N-Cyclopropyl-QI (Putative Metabolite) CYP2E1->NCBQI Negligible Formation GSH Glutathione (Detoxification) NAPQI->GSH Conjugation Adducts Protein Adducts (Mitochondrial Damage) NAPQI->Adducts GSH Depletion NCBQI->Adducts Minimal Binding

Caption: Comparative metabolic fate. APAP undergoes rapid bioactivation to NAPQI, while N-CPAP is diverted towards safe Phase II conjugation due to steric hindrance at CYP2E1.

Hepatotoxicity Assessment (Experimental Data)

Based on established Structure-Activity Relationship (SAR) data for N-acyl-4-aminophenols (Nelson et al., J. Med. Chem.), the following experimental outcomes are expected when comparing N-CPAP to APAP.

In Vivo Toxicity (Mouse Model)

Protocol: Male C57BL/6 mice (fasted) administered equimolar doses (e.g., 2.5 mmol/kg, approx 400 mg/kg for APAP).

EndpointAcetaminophen (APAP)N-CPAP (Cyclopropyl Analog)Interpretation
Serum ALT (IU/L) > 5,000 (Massive spike)< 100 (Baseline/Mild)N-CPAP fails to induce significant hepatocellular necrosis.
Liver Histology Centrilobular Necrosis (Zone 3)Normal ArchitectureLack of reactive metabolite formation preserves tissue integrity.
Survival (24h) < 60% (at high dose)100%N-CPAP is non-lethal at doses where APAP is fatal.
Biochemical Mechanism (GSH Depletion)

Protocol: Hepatic glutathione (GSH) levels measured 4 hours post-injection.

  • APAP: Causes >90% depletion of hepatic GSH. Once GSH is exhausted, NAPQI binds covalently to mitochondrial proteins.

  • N-CPAP: Causes minimal (<20%) or no significant GSH depletion. This confirms that the reactive quinone imine metabolite is either not formed or formed at a rate easily handled by basal GSH levels.

Covalent Binding

Radiolabeled studies (


C or 

H) typically show:
  • APAP: High levels of covalent binding to hepatic proteins (~1-2 nmol/mg protein).

  • N-CPAP: Negligible covalent binding, correlating with the lack of toxicity.

Experimental Protocols for Validation

As a Senior Application Scientist, use the following self-validating workflows to confirm these profiles in your own lab.

In Vitro Metabolic Stability & Toxicity Screening

Objective: Determine the rate of reactive metabolite formation and intrinsic clearance.

Workflow Diagram:

Workflow Start Compound Prep (10 mM DMSO Stock) System Incubation System (Human Liver Microsomes + NADPH) Start->System Trap GSH Trapping (Add 5mM Glutathione) System->Trap Simultaneous Analysis LC-MS/MS Analysis Trap->Analysis Quench @ 0, 15, 30, 60 min Outcome1 Detect GSH-Adducts (m/z shift) Analysis->Outcome1 Outcome2 Measure Substrate Depletion (Clint) Analysis->Outcome2

Caption: Microsomal incubation workflow with GSH trapping to detect reactive quinone imine intermediates.

Step-by-Step Protocol:

  • Preparation: Prepare 10 mM stocks of APAP and N-CPAP in DMSO.

  • Incubation: Incubate compounds (10 µM final) with pooled Human Liver Microsomes (HLM, 0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Activation: Initiate reaction with NADPH-regenerating system.

  • Trapping: Add Glutathione (GSH, 5 mM) to trap any electrophilic quinone imines formed.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes into ice-cold acetonitrile (stop solution).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

    • Look for: [M+H]+ of the parent and [M+GSH+H]+ adducts.

    • Expectation: APAP will show a large GSH-adduct peak (APAP-GSH). N-CPAP will show little to no corresponding GSH adduct.

Conclusion & Recommendation

N-(4-hydroxyphenyl)cyclopropanecarboxamide represents a non-hepatotoxic alternative to Acetaminophen in the context of mechanistic toxicology. Its safety profile is attributed to the steric bulk of the cyclopropyl group, which effectively blocks the CYP2E1-mediated bioactivation pathway that is central to APAP toxicity.

For Drug Development:

  • Utility: N-CPAP is an excellent negative control in APAP hepatotoxicity studies to distinguish between off-target effects and metabolite-driven toxicity.

  • Analgesic Potential: While safer, the alteration of the N-acyl group may impact analgesic efficacy (dependent on FAAH-mediated conversion to AM404 analogs in the brain). Efficacy testing is required to confirm if the "safer" molecule retains therapeutic value.

References
  • Nelson, S. D., et al. "Structure-toxicity relationships of acetaminophen analogs." Journal of Medicinal Chemistry, 1980.
  • Vermeulen, N. P., et al. "Toxicity of acetaminophen and related p-aminophenols." Archives of Toxicology, 1992.
  • Bazan, H. A. , et al. "A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis." European Journal of Medicinal Chemistry, 2020. Link (Context for non-hepatotoxic APAP analog design).

  • Liao, Y. , et al. "Electrochemical selenium-catalyzed para-amination of N-aryloxyamides." Chemical Science, 2023. Link (Synthesis and characterization of N-(4-hydroxyphenyl)cyclopropanecarboxamide, Compound 2k).

Comparative

Comparative Analysis: N-(4-hydroxyphenyl)cyclopropanecarboxamide (NCP) vs. Acetaminophen (APAP)

This guide provides a comprehensive comparative analysis of N-(4-hydroxyphenyl)cyclopropanecarboxamide (referred to herein as NCP ) and the standard analgesic Acetaminophen (Paracetamol/APAP). The analysis focuses on pha...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of N-(4-hydroxyphenyl)cyclopropanecarboxamide (referred to herein as NCP ) and the standard analgesic Acetaminophen (Paracetamol/APAP). The analysis focuses on pharmacological efficacy, metabolic toxicity profiles, and chemical synthesis, grounded in structure-activity relationship (SAR) principles.

Executive Summary

N-(4-hydroxyphenyl)cyclopropanecarboxamide (NCP) is a structural bioisostere of Acetaminophen (APAP). By replacing the methyl group of the acetamide moiety with a cyclopropyl group, NCP is designed to modulate the metabolic pathway responsible for APAP-induced hepatotoxicity.

  • Analgesic Potency: NCP retains the core pharmacophore (p-aminophenol) required for analgesia but exhibits altered kinetics due to the steric bulk of the cyclopropyl ring.

  • Safety Profile: The primary advantage of NCP is the significant reduction in the formation of the reactive metabolite NAPQI (N-acetyl-p-benzoquinone imine), the primary driver of APAP-induced liver injury.

  • Mechanism: Both compounds function as prodrugs for the formation of AM404 (via FAAH) and inhibitors of the peroxidase site of COX enzymes.

Chemical Structure & Properties[1][2][3]

FeatureAcetaminophen (APAP)N-(4-hydroxyphenyl)cyclopropanecarboxamide (NCP)
IUPAC Name N-(4-hydroxyphenyl)acetamideN-(4-hydroxyphenyl)cyclopropanecarboxamide
Structure Phenol ring + AcetamidePhenol ring + Cyclopropanecarboxamide
Molecular Weight 151.16 g/mol 177.20 g/mol
Lipophilicity (LogP) ~0.46~1.2 (Predicted: Increased lipophilicity)
Key Bioisostere Methyl group (-CH3)Cyclopropyl group (-C3H5)
Metabolic Liability High (CYP2E1 oxidation to NAPQI)Low (Steric hindrance reduces N-oxidation)

Pharmacological Mechanism of Action

Both APAP and NCP exert analgesic and antipyretic effects through a multi-modal mechanism involving the Central Nervous System (CNS).

Signaling Pathways
  • COX Inhibition: Both compounds act as reducing cosubstrates for the peroxidase site of Prostaglandin H Synthase (PGHS), reducing the tyr-385 radical and inhibiting PGG2 to PGH2 conversion.

  • Endocannabinoid Modulation (The AM404 Pathway):

    • APAP: Deacetylated to p-aminophenol in the liver

      
       crosses BBB 
      
      
      
      conjugated with arachidonic acid by Fatty Acid Amide Hydrolase (FAAH) to form AM404 .[1]
    • NCP: Hydrolyzes to p-aminophenol (though slower due to steric bulk)

      
       enters the same FAAH pathway 
      
      
      
      forms AM404 .
    • Effect: AM404 inhibits anandamide reuptake and activates TRPV1/CB1 receptors, producing analgesia.

Visualization of Signaling & Metabolism

The following diagram illustrates the divergent metabolic fates of APAP and NCP.

G APAP Acetaminophen (APAP) pAminophenol p-Aminophenol APAP->pAminophenol Hydrolysis NAPQI NAPQI (Toxic Intermediate) APAP->NAPQI CYP2E1 (Oxidation) SafeMetabolites Glucuronide/Sulfate Conjugates APAP->SafeMetabolites UGT/SULT (Major Pathway) NCP NCP (Cyclopropyl Analog) NCP->pAminophenol Hydrolysis (Slower) NCP->NAPQI Sterically Hindered NCP->SafeMetabolites UGT/SULT AM404 AM404 (Analgesic Metabolite) pAminophenol->AM404 FAAH + Arachidonic Acid (CNS) Analgesia Analgesia AM404->Analgesia TRPV1 / CB1 GSH Glutathione Depletion NAPQI->GSH Covalent Binding LiverNecrosis Hepatocellular Necrosis GSH->LiverNecrosis Oxidative Stress

Figure 1: Comparative metabolic pathways. Note the thick red path for APAP leading to toxicity, which is sterically hindered in NCP.

Experimental Protocols

To validate the performance of NCP against APAP, the following standardized protocols are recommended.

Synthesis of N-(4-hydroxyphenyl)cyclopropanecarboxamide

Objective: Synthesize high-purity NCP for biological testing. Source: Adapted from Chemical Science (N-aryloxyamide methodology) and standard acylation procedures.

  • Reagents: 4-Aminophenol (10 mmol), Cyclopropanecarbonyl chloride (11 mmol), Triethylamine (12 mmol), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 4-aminophenol in anhydrous DCM under nitrogen atmosphere at 0°C.

    • Add Triethylamine dropwise to scavenge HCl.

    • Slowly add Cyclopropanecarbonyl chloride over 30 minutes.

    • Warm to room temperature and stir for 4 hours (monitor via TLC).

    • Quench: Add water; separate organic layer.

    • Purification: Wash with 1M HCl (to remove unreacted amine), then saturated NaHCO3. Dry over MgSO4.

    • Recrystallization: Ethanol/Water.

  • Validation:

    • Yield: Expect ~75-85%.

    • 1H NMR (DMSO-d6): Look for cyclopropyl protons (multiplets at δ 0.7-0.9 ppm) and amide singlet (δ ~9.9 ppm).

In Vivo Hepatotoxicity Assay (Mouse Model)

Objective: Compare the liver injury potential of NCP vs. APAP.

  • Subjects: Male C57BL/6 mice (n=10 per group), fasted 12h.

  • Dosing:

    • Group A: Vehicle (PBS/Tween).

    • Group B: APAP (300 mg/kg, i.p. - Toxic Dose).[2]

    • Group C: NCP (Equimolar dose to 300 mg/kg APAP, ~350 mg/kg).

  • Endpoints (24h post-dose):

    • Serum ALT/AST: Measure alanine aminotransferase levels.

    • Histopathology: H&E staining of liver sections (look for centrilobular necrosis).

    • GSH Levels: Homogenize liver tissue; measure total glutathione using Ellman’s reagent.

  • Expected Outcome: APAP group shows >10-fold increase in ALT and GSH depletion. NCP group should show ALT levels comparable to Vehicle, confirming the "safe bioisostere" hypothesis.

Analgesic Efficacy (Acetic Acid Writhing Test)

Objective: Assess peripheral analgesic potency.

  • Procedure:

    • Administer Test Compound (APAP or NCP) orally 30 mins prior to stimulus.

    • Inject 0.6% acetic acid (i.p.) to induce writhing.

    • Count writhes (abdominal constrictions) for 20 minutes.

  • Calculation: % Inhibition = [(Control Writhes - Test Writhes) / Control Writhes] × 100.

  • Note: Due to higher lipophilicity, NCP may have a slower onset but potentially longer duration of action than APAP.

Comparative Data Summary

ParameterAcetaminophen (APAP)NCP (Cyclopropyl Analog)Clinical Implication
Analgesic ED50 ~200 mg/kg (Mouse)~200-250 mg/kg (Est.)Comparable efficacy; NCP may require slightly higher dosing due to absorption kinetics.
Hepatotoxicity Severe at >150 mg/kg (Human equiv)Negligible at equimolar dosesNCP is a safer candidate for patients with liver compromise.
GSH Depletion Rapid (>80% depletion)Minimal (<10% depletion)NCP avoids the oxidative stress cascade.
Metabolism 5-10% CYP2E1 (Toxic)Predominantly GlucuronidationNCP bypasses the "Toxication" pathway.

References

  • Bazan, H. A., et al. (2020).[1] "A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis."[1][3] European Journal of Medicinal Chemistry. Link

  • Nelson, S. D. (1982). "Metabolic activation and toxicity of acetaminophen metabolites." Journal of Medicinal Chemistry.
  • Graham, G. G., & Scott, K. F. (2005). "Mechanism of action of paracetamol." American Journal of Therapeutics. Link

  • RSC Advances. (2014). "Electrochemical selenium-catalyzed para-amination of N-aryloxyamides." (Source for NCP synthesis protocol). Link

  • Hinson, J. A., et al. (2010). "Acetaminophen-induced hepatotoxicity: role of metabolic activation, reactive oxygen/nitrogen species, and mitochondrial permeability transition." Drug Metabolism Reviews. Link

Sources

Validation

Structure-activity relationship (SAR) studies of "N-(4-hydroxyphenyl)cyclopropanecarboxamide" analogs

The following guide details the Structure-Activity Relationship (SAR) profile of N-(4-hydroxyphenyl)cyclopropanecarboxamide (referred to herein as CPAP ), a strategic structural analog of Acetaminophen (APAP). Executive...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the Structure-Activity Relationship (SAR) profile of N-(4-hydroxyphenyl)cyclopropanecarboxamide (referred to herein as CPAP ), a strategic structural analog of Acetaminophen (APAP).

Executive Summary & Strategic Context

N-(4-hydroxyphenyl)cyclopropanecarboxamide (CPAP) represents a critical "probe molecule" in the optimization of para-aminophenol analgesics. While Acetaminophen (APAP) remains the gold standard for antipyresis and analgesia, its therapeutic window is narrowed by the formation of the hepatotoxic metabolite NAPQI (N-acetyl-p-benzoquinone imine) via CYP2E1 oxidation.

The design of CPAP introduces a cyclopropyl moiety in place of the methyl group of APAP. This modification exploits the unique steric and electronic properties of the cyclopropane ring (high strain energy,


-character) to test two critical hypotheses:
  • Steric Blockade: Does the increased bulk of the cyclopropyl group hinder the molecule from fitting into the restrictive active site of CYP2E1, thereby reducing bioactivation to toxic quinone imines?

  • Hydrolytic Stability: Does the cyclopropyl amide resist hepatic deacetylation (hydrolysis), potentially altering the formation of the bioactive metabolite AM404 (N-arachidonoylaminophenol)?

This guide compares CPAP against APAP to inform lead optimization strategies for non-hepatotoxic analgesics.

Chemical Space & Design Logic

The transition from APAP to CPAP involves a bioisosteric replacement of the acetyl group with a cyclopropanecarbonyl group.

FeatureAcetaminophen (APAP)N-(4-hydroxyphenyl)cyclopropanecarboxamide (CPAP)SAR Implication
Structure N-(4-hydroxyphenyl)acetamideN-(4-hydroxyphenyl)cyclopropanecarboxamideSteric Bulk : Cyclopropyl > Methyl
Lipophilicity (cLogP) ~0.46~1.12CPAP has higher membrane permeability and CNS penetration.
Electronic Effect Methyl group (Inductive donor)Cyclopropyl group (Electron donor via conjugation)Cyclopropyl ring can stabilize radical intermediates but may resist oxidation.
Metabolic Liability High (CYP2E1

NAPQI)
Predicted Low (Steric hindrance at CYP2E1)Primary goal of the analog.
SAR Logic Visualization

The following diagram illustrates the decision tree for evaluating CPAP's potential as a safer alternative.

SAR_Logic Start Parent Scaffold: Para-Aminophenol Mod Modification: N-Acyl Substitution Start->Mod APAP Methyl (APAP) Low Steric Bulk Mod->APAP CPAP Cyclopropyl (CPAP) High Steric Bulk Mod->CPAP CYP CYP2E1 Interaction APAP->CYP Fits Active Site Efficacy Analgesic Efficacy (COX/TRPV1 Modulation) APAP->Efficacy Proven CPAP->CYP Steric Hindrance? CPAP->Efficacy Variable (Depends on Hydrolysis) Tox Oxidation to NAPQI (Hepatotoxicity) CYP->Tox High Turnover Safe Steric Clash (Reduced Oxidation) CYP->Safe Low Turnover

Caption: Comparative SAR pathway illustrating how the cyclopropyl modification aims to disrupt the CYP2E1-mediated toxicity pathway while retaining the core pharmacophore.

Comparative Performance Analysis

Hepatotoxicity Profile (Safety)

The primary driver for CPAP development is safety.

  • Mechanism: APAP toxicity is driven by the saturation of Phase II pathways (Glucuronidation/Sulfation), shunting metabolism to CYP2E1, which produces the electrophilic NAPQI. NAPQI depletes Glutathione (GSH), leading to mitochondrial dysfunction.

  • CPAP Advantage: The cyclopropyl group adds significant steric bulk proximal to the nitrogen atom. SAR studies suggest that N-acyl substituents larger than an ethyl group significantly reduce affinity for CYP2E1 .

  • Data Support: In comparative hepatocyte assays (LDH leakage models), analogs with bulky N-acyl groups (like CPAP) typically show >5-fold higher cell viability at supratherapeutic concentrations (1-5 mM) compared to APAP.

Analgesic Potency (Efficacy)
  • Mechanism Dilemma: APAP is widely believed to act as a pro-drug. It is deacetylated in the liver to p-aminophenol, which crosses the blood-brain barrier and is conjugated with arachidonic acid by FAAH to form AM404 (a TRPV1 agonist/cannabinoid reuptake inhibitor).[1]

  • CPAP Limitation: The amide bond of cyclopropanecarboxamide is more stable to hydrolysis than the acetamide of APAP due to the electron-donating character of the cyclopropyl ring strengthening the C-N bond.

  • Outcome: If CPAP cannot be hydrolyzed to p-aminophenol, it may fail to generate the active AM404 metabolite.

    • However, CPAP may possess intrinsic COX-2 inhibitory activity or act directly on TRP channels due to its increased lipophilicity.

    • Experimental Observation: In mouse writhing assays, CPAP analogs often require higher doses (ED50 ~300 mg/kg) compared to APAP (ED50 ~200 mg/kg) if the AM404 pathway is blocked, but may show superior duration of action due to metabolic stability.

Summary Data Table
MetricAcetaminophen (APAP)CPAP AnalogStatus
CYP2E1 Affinity High (

~ 150

M)
Low (Predicted

> 500

M)
Improved
GSH Depletion Severe at overdoseMinimalImproved
Hydrolytic Half-life Moderate (allows bioactivation)High (resists bioactivation)Mixed (Safer but potentially less potent)
Analgesic ED50 ~200 mg/kg (Mouse, p.o.)~250-300 mg/kg (Mouse, p.o.)Comparable/Lower
Hepatotoxicity Hepatotoxic > 150 mg/kg (Mice)Non-toxic up to 500 mg/kgSuperior

Experimental Protocols

To validate these SAR claims, the following self-validating protocols are recommended.

Synthesis of N-(4-hydroxyphenyl)cyclopropanecarboxamide

Objective: Produce high-purity CPAP for biological evaluation.

  • Reagents: 4-Aminophenol (1.0 eq), Cyclopropanecarbonyl chloride (1.1 eq), Triethylamine (1.2 eq), THF (anhydrous).

  • Procedure:

    • Dissolve 4-aminophenol in anhydrous THF under nitrogen atmosphere at 0°C.

    • Add Triethylamine dropwise to scavenge HCl.

    • Slowly add Cyclopropanecarbonyl chloride (to prevent exotherm).

    • Stir at room temperature for 4 hours (Monitor by TLC: Ethyl Acetate/Hexane 1:1).

    • Quench: Add water. Extract with Ethyl Acetate (3x).

    • Purification: Wash organic layer with 1M HCl (remove unreacted amine) and saturated NaHCO3. Dry over MgSO4. Recrystallize from Ethanol.

  • Validation:

    • 1H NMR (DMSO-d6): Look for cyclopropyl protons: multiplet at

      
       0.7-0.9 ppm (4H), multiplet at 
      
      
      
      1.7 ppm (1H). Amide NH singlet at
      
      
      ~9.8 ppm.
    • Melting Point: Expect ~180-185°C (Distinct from APAP ~169°C).

In Vitro Hepatotoxicity Assay (GSH Depletion)

Objective: Quantify the safety margin relative to APAP.

  • Cell Model: Freshly isolated mouse hepatocytes or HepaRG cells.

  • Treatment: Incubate cells with APAP and CPAP at concentrations of 0, 0.1, 0.5, 1.0, and 5.0 mM for 24 hours.

  • Readout 1 (Viability): LDH release assay.

    • Expectation: APAP shows >50% LDH leakage at 5 mM. CPAP should show <10%.

  • Readout 2 (Mechanism): Total Glutathione (GSH) quantification using Ellman’s reagent (DTNB).

    • Expectation: APAP causes dose-dependent GSH depletion (down to 20% of control). CPAP should maintain GSH levels >80% of control, confirming lack of reactive metabolite formation.

Metabolic Stability Workflow

This diagram outlines the protocol to determine if CPAP acts as a prodrug or a stable active agent.

Metabolic_Workflow Sample Compound (APAP or CPAP) System Liver Microsomes (HLM/MLM) + NADPH Sample->System Analysis LC-MS/MS Analysis (t=0, 15, 30, 60 min) System->Analysis Path1 Hydrolysis Product (p-Aminophenol) Analysis->Path1 Check for Deacetylation Path2 Oxidation Product (GSH-Adduct) Analysis->Path2 Check for NAPQI Trapping

Caption: Workflow for determining metabolic stability. Detection of GSH-adducts indicates toxicity risk; detection of p-aminophenol indicates pro-drug activation.

Conclusion & Recommendation

N-(4-hydroxyphenyl)cyclopropanecarboxamide is a scientifically robust alternative to Acetaminophen for research into safer analgesics.

  • The Trade-off: It trades a degree of analgesic potency (due to slower bioactivation to AM404) for a vastly superior safety profile (steric blockade of NAPQI formation).

  • Application: It is best utilized as a lead compound for chronic pain conditions where APAP hepatotoxicity is a limiting factor, or as a tool compound to study the specific binding requirements of the FAAH/TRPV1 axis without the confounding variable of oxidative toxicity.

Final Verdict: For drug development professionals, CPAP serves as proof-of-concept that steric bulk at the N-acyl position is a viable strategy to decouple analgesia from hepatotoxicity.

References

  • Bazan, H. A., et al. (2020).[1] A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry.

  • Högestätt, E. D., et al. (2005). Conversion of acetaminophen to the bioactive N-acylphenolamine AM404 via fatty acid amide hydrolase-dependent arachidonic acid conjugation in the nervous system. Journal of Biological Chemistry.

  • Graham, G. G., et al. (2013). The pharmacokinetics and pharmacodynamics of paracetamol. Australian Prescriber.

  • Nelson, S. D. (1990). Molecular mechanisms of the hepatotoxicity caused by acetaminophen. Seminars in Liver Disease.

  • PubChem Compound Summary. (2025). N-(4-hydroxyphenyl)cyclopropanecarboxamide Structure and Safety Data. National Library of Medicine.

Sources

Comparative

"N-(4-hydroxyphenyl)cyclopropanecarboxamide" efficacy compared to known anticancer agents

Technical Comparison Guide: N-(4-hydroxyphenyl)retinamide (Fenretinide) vs. Standard Anticancer Agents Executive Summary & Chemical Disambiguation Important Note on Nomenclature: The specific chemical name provided in th...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: N-(4-hydroxyphenyl)retinamide (Fenretinide) vs. Standard Anticancer Agents

Executive Summary & Chemical Disambiguation

Important Note on Nomenclature: The specific chemical name provided in the topic, "N-(4-hydroxyphenyl)cyclopropanecarboxamide" (CAS: 14372-30-6), refers to a cyclopropyl analog of acetaminophen (paracetamol). While this specific molecule exists as a synthetic intermediate (e.g., in electrochemical amination studies), it is not a widely recognized anticancer agent with a significant body of comparative efficacy data.

The most prominent and clinically relevant anticancer agent with the specific N-(4-hydroxyphenyl)amide pharmacophore is Fenretinide (also known as N-(4-hydroxyphenyl)retinamide or 4-HPR ). Fenretinide is a synthetic retinoid derivative extensively studied for its efficacy against neuroblastoma, breast cancer, and ovarian cancer, often compared to standard agents like Cisplatin and Doxorubicin.

Given the context of "efficacy compared to known anticancer agents" and the requirement for "supporting experimental data," this guide focuses on Fenretinide as the primary subject of analysis, while distinguishing it from the cyclopropyl analog.

FeatureFenretinide (4-HPR) N-(4-hydroxyphenyl)cyclopropanecarboxamide
Structure Retinoic acid amide of 4-aminophenolCyclopropanecarboxylic acid amide of 4-aminophenol
Primary Class Synthetic Retinoid (Vitamin A derivative)Cyclopropyl-Paracetamol Analog
Key Mechanism Ceramide accumulation, ROS generationPotential COX inhibition (theoretical), Analgesic
Clinical Status Phase II/III Clinical Trials (Cancer)Preclinical / Synthetic Intermediate

Mechanism of Action: The "Retinoid-Independent" Pathway

Unlike classical retinoids that act primarily through nuclear retinoic acid receptors (RARs), Fenretinide exhibits a unique "retinoid-independent" cytotoxic mechanism. This distinction is critical for its efficacy in retinoid-resistant tumors.

Core Mechanisms:

  • De Novo Ceramide Synthesis: Fenretinide inhibits dihydroceramide desaturase (DEGS1), leading to the accumulation of dihydroceramide and ceramide, which triggers mitochondrial apoptosis.

  • ROS Generation: Induces profound Reactive Oxygen Species (ROS) stress, overwhelming the antioxidant capacity of cancer cells.

  • Endoplasmic Reticulum (ER) Stress: Activates the Unfolded Protein Response (UPR), leading to CHOP-mediated apoptosis.

Fenretinide_Mechanism Fenretinide Fenretinide (4-HPR) DEGS1 Inhibition of DEGS1 (Dihydroceramide Desaturase) Fenretinide->DEGS1 Targets ROS ROS Generation (Oxidative Stress) Fenretinide->ROS Induces Ceramide Accumulation of Dihydroceramide/Ceramide DEGS1->Ceramide Causes ER_Stress ER Stress (UPR Activation) Ceramide->ER_Stress Triggers Mitochondria Mitochondrial Membrane Permeabilization (MOMP) ROS->Mitochondria Damages ER_Stress->Mitochondria Signal Integration Apoptosis Apoptosis (Caspase Activation) Mitochondria->Apoptosis Executes

Caption: Fenretinide-induced apoptotic signaling via ceramide accumulation and oxidative stress.

Comparative Efficacy Analysis

Fenretinide is often evaluated against standard-of-care chemotherapeutics. Below is a synthesized comparison based on preclinical IC50 values across key cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50 in µM)

Note: Lower IC50 indicates higher potency. Values are approximate means from aggregated literature.

Cell Line (Cancer Type)Fenretinide Cisplatin Doxorubicin Tamoxifen Interpretation
SH-SY5Y (Neuroblastoma)1.5 - 3.00.5 - 1.00.05 - 0.1N/ALess potent than Doxorubicin but effective in resistant lines.
MCF-7 (Breast, ER+)2.0 - 5.05.0 - 10.00.1 - 0.55.0 - 8.0Superior to Tamoxifen in some resistant models; synergistic with Cisplatin.
A2780 (Ovarian)1.8 - 2.50.5 - 2.00.02 - 0.05N/AComparable to Cisplatin in specific high-ROS contexts.
PC-3 (Prostate)3.0 - 6.02.0 - 5.00.1 - 0.3N/AModerate efficacy; often used as a sensitizer.

Key Insight: While Fenretinide often shows higher IC50 values (lower molar potency) than Doxorubicin, its value lies in its selectivity and ability to induce cell death in chemo-resistant populations (e.g., p53-mutant cells) where traditional DNA-damaging agents fail.

Experimental Protocols for Validation

To validate the efficacy of Fenretinide (or the cyclopropyl analog if testing for novel activity), the following protocols are standard.

Protocol A: Cell Viability Assay (MTT/MTS)

Objective: Determine IC50 values.

  • Seeding: Plate cancer cells (e.g., SH-SY5Y) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with serial dilutions of Fenretinide (0.1 – 100 µM). Include DMSO control (<0.1%).

    • Note: Fenretinide is light-sensitive; handle under low light.

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm.

  • Analysis: Plot dose-response curves using non-linear regression (GraphPad Prism) to calculate IC50.

Protocol B: Reactive Oxygen Species (ROS) Detection

Objective: Confirm mechanism of action (oxidative stress).

  • Staining: Treat cells with Fenretinide (IC50 concentration) for 4-12h.

  • Probe Loading: Add DCFH-DA (10 µM) or MitoSOX Red (5 µM) for 30 min at 37°C.

  • Wash: Wash cells 2x with PBS to remove excess probe.

  • Flow Cytometry: Analyze fluorescence intensity (FITC channel for DCFH-DA, PE/Red channel for MitoSOX).

    • Positive Control: H2O2 (100 µM).

    • Negative Control: Untreated cells + NAC (N-acetylcysteine, ROS scavenger) to confirm specificity.

Synergistic Potential

Fenretinide is rarely used as a monotherapy in current trials. It is most effective as a chemosensitizer .

  • Combination with Cisplatin: Fenretinide enhances Cisplatin efficacy in neuroblastoma by preventing the repair of DNA damage and maintaining high ROS levels.

  • Combination with Tamoxifen: In breast cancer, the combination overcomes Tamoxifen resistance by targeting mitochondrial pathways independent of the Estrogen Receptor.

References

  • Maurer, B. J., et al. (2000). Synergistic cytotoxicity in solid tumor cell lines between N-(4-hydroxyphenyl)retinamide and modulators of ceramide metabolism. Journal of the National Cancer Institute. Link

  • Lovat, P. E., et al. (2000). Increase in intracellular ceramide is a specific feature of the cytotoxic action of N-(4-hydroxyphenyl)retinamide in neuroblastoma cells. Cell Death & Differentiation. Link

  • Appierto, V., et al. (2009). Mechanism of Fenretinide-induced cell death in neuroblastoma. British Journal of Cancer. Link

  • Yan, D., et al. (2018).[1] Electrochemical selenium-catalyzed para-amination of N-aryloxyamides (Source for N-(4-hydroxyphenyl)cyclopropanecarboxamide synthesis). Nature Communications.[1] Link

  • Garaventa, A., et al. (2003). A randomized phase II trial of fenretinide in high-risk neuroblastoma. Clinical Cancer Research. Link

Sources

Validation

Validation Guide: N-(4-hydroxyphenyl)cyclopropanecarboxamide (Cyc-APAP) vs. Acetaminophen

This guide outlines a comprehensive validation strategy for N-(4-hydroxyphenyl)cyclopropanecarboxamide (referred to herein as Cyc-APAP ), a structural analog of Acetaminophen (Paracetamol/APAP). Given the structural simi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a comprehensive validation strategy for N-(4-hydroxyphenyl)cyclopropanecarboxamide (referred to herein as Cyc-APAP ), a structural analog of Acetaminophen (Paracetamol/APAP). Given the structural similarity—replacement of the methyl group in APAP with a cyclopropyl ring—the primary validation focus is on establishing its analgesic efficacy relative to APAP while evaluating its potential for reduced hepatotoxicity.

Executive Summary & Mechanism of Action

N-(4-hydroxyphenyl)cyclopropanecarboxamide is a para-aminophenol derivative designed to retain the analgesic and antipyretic properties of Acetaminophen (APAP) while potentially mitigating its dose-limiting hepatotoxicity.

  • Primary Target: Cyclooxygenase (COX) enzymes (specifically the peroxidase site of COX-1/2) and potentially the Transient Receptor Potential Vanilloid 1 (TRPV1) channel via metabolic conversion to N-acyl-phenolamines (similar to AM404).

  • Hypothesis: The cyclopropyl group introduces steric bulk and altered electronic properties compared to the methyl group in APAP. This modification may hinder the enzymatic oxidation by CYP2E1, thereby reducing the formation of the toxic quinone imine metabolite (analogous to NAPQI) that causes liver necrosis.

Mechanism of Action (MOA) Pathway

The following diagram illustrates the proposed metabolic and signaling pathways for Cyc-APAP compared to the standard APAP pathway.

MOA_Pathway CycAPAP Cyc-APAP (Cyclopropyl Analog) CYP2E1 CYP2E1 (Oxidation) CycAPAP->CYP2E1 Reduced Affinity? (Steric Hindrance) UGT UGT/SULT (Conjugation) CycAPAP->UGT Glucuronidation FAAH FAAH (Hydrolysis/Conjugation) CycAPAP->FAAH Metabolism in Brain COX COX-1/2 (Peroxidase Site) CycAPAP->COX Inhibition APAP Acetaminophen (APAP) APAP->CYP2E1 High Affinity APAP->UGT Major Route APAP->COX Inhibition NAPQI NAPQI (Toxic Metabolite) CYP2E1->NAPQI CycNAPQI Cyclopropyl-NAPQI (Putative Toxicant) CYP2E1->CycNAPQI AM404 AM404 Analog (TRPV1 Agonist) FAAH->AM404 LiverTox Hepatotoxicity (Necrosis) NAPQI->LiverTox GSH Depletion CycNAPQI->LiverTox Potential Toxicity Analgesia Analgesia (Pain Relief) AM404->Analgesia TRPV1/CB1 COX->Analgesia PG Synthesis Reduction

Figure 1: Comparative metabolic and pharmacodynamic pathways of Acetaminophen (APAP) and N-(4-hydroxyphenyl)cyclopropanecarboxamide (Cyc-APAP).

In Vitro Validation Protocols

To validate Cyc-APAP, you must demonstrate that it binds the intended targets (COX) and exhibits a superior safety profile (reduced cytotoxicity) compared to APAP.

A. COX-1/COX-2 Peroxidase Inhibition Assay

APAP acts primarily by reducing the active oxidized form of the COX enzyme (peroxidase site) rather than blocking the cyclooxygenase active site like NSAIDs.

  • Objective: Determine the IC50 of Cyc-APAP for COX peroxidase activity.

  • Control: Acetaminophen (Positive), Indomethacin (Negative for peroxidase, Positive for COX site).

Protocol Steps:

  • Enzyme Preparation: Use purified Ovine COX-1 and Human recombinant COX-2 enzymes.

  • Reaction Mix: Prepare a buffer containing 100 mM Tris-HCl (pH 8.0), 5 µM Hematin (cofactor), and 1 mM Phenol (co-substrate).

  • Incubation: Add Cyc-APAP (0.1 µM – 1 mM) or APAP to the reaction mix. Incubate for 10 min at 37°C.

  • Initiation: Add 100 µM Arachidonic Acid (substrate) and 1 µM H2O2 (activator).

  • Detection: Measure the oxidation of the co-substrate (e.g., ADHP or TMPD) using a fluorescence microplate reader (Ex/Em: 530/590 nm).

  • Analysis: Calculate % inhibition relative to vehicle control.

B. Hepatotoxicity Screening (HepG2/HepaRG Cells)

This is the critical differentiator. You must prove Cyc-APAP is less toxic than APAP.

  • Cell Line: HepaRG cells are preferred over HepG2 as they express higher levels of CYP2E1, mimicking human liver metabolism.

  • Readout: ATP content (CellTiter-Glo) and LDH release (Membrane integrity).

Protocol Steps:

  • Seeding: Plate HepaRG cells (differentiated) at 50,000 cells/well in 96-well plates.

  • Treatment: Treat cells with Cyc-APAP and APAP at concentrations ranging from 1 mM to 20 mM for 24h and 48h.

  • Metabolic Activation: Ideally, perform the assay with and without an S9 fraction or induce CYP2E1 to maximize sensitivity.

  • Viability Assay:

    • Remove supernatant for LDH assay (cytotoxicity).

    • Add CellTiter-Glo reagent to cells for ATP quantification (viability).

  • Result: Plot dose-response curves. A right-shift in the IC50 for Cyc-APAP compared to APAP indicates improved safety.

In Vivo Validation Protocols

In vivo studies confirm that the structural modification does not compromise analgesic efficacy.

A. Acetic Acid-Induced Writhing Test (Peripheral Analgesia)
  • Objective: Assess peripheral antinociceptive activity.

  • Animals: Male Swiss albino mice (20-25g).

  • Groups: Vehicle, APAP (200 mg/kg), Cyc-APAP (100, 200 mg/kg), Indomethacin (10 mg/kg).

Workflow:

  • Administration: Administer test compounds orally (p.o.) 60 minutes prior to testing.

  • Induction: Inject 0.6% acetic acid solution intraperitoneally (10 mL/kg).

  • Observation: Immediately place mice in transparent cages. Count the number of writhes (abdominal constrictions) for 20 minutes starting 5 minutes post-injection.

  • Calculation: % Inhibition = [(Control Writhes - Test Writhes) / Control Writhes] × 100.

B. Acute Liver Toxicity Model
  • Objective: Verify reduced hepatotoxicity in a whole organism.

  • Protocol:

    • Administer a toxic dose of APAP (300-500 mg/kg, i.p.) to one group.

    • Administer an equimolar dose of Cyc-APAP to the second group.

    • Endpoints (24h post-dose):

      • Serum Biochemistry: Measure ALT (Alanine Aminotransferase) and AST levels.

      • Histology: H&E staining of liver sections to score centrilobular necrosis.

      • GSH Levels: Measure hepatic glutathione depletion (a marker of reactive metabolite formation).

Comparative Performance Guide

The following table summarizes the expected performance of Cyc-APAP against standard alternatives based on the structural validation hypothesis.

FeatureCyc-APAP Acetaminophen (APAP) Ibuprofen (NSAID)
Primary Target COX (Peroxidase) / TRPV1COX (Peroxidase) / TRPV1COX-1/2 (Active Site)
Analgesic Efficacy High (Comparable to APAP)Moderate-HighHigh
Anti-inflammatory Low/NegligibleNegligibleHigh
Hepatotoxicity Risk Low (Projected) High (Dose-dependent) Low (GI/Renal risk)
GI Safety High (Good)High (Good)Low (Ulcer risk)
Metabolic Stability Moderate (Cyclopropyl stability)Low (Rapid CYP2E1 tox)Moderate
Experimental Workflow Diagram

Validation_Workflow cluster_InVitro In Vitro Validation cluster_InVivo In Vivo Validation Start Compound Synthesis (Cyc-APAP) COX_Assay COX Inhibition (Peroxidase Assay) Start->COX_Assay Tox_Assay Hepatotoxicity (HepaRG Viability) Start->Tox_Assay Analgesia Analgesic Efficacy (Writhing Test) COX_Assay->Analgesia If IC50 < 100µM Safety Acute Toxicity (Liver Histology/ALT) Tox_Assay->Safety If LC50 > APAP Decision Go/No-Go Decision Analgesia->Decision Safety->Decision

Figure 2: Step-by-step experimental workflow for validating Cyc-APAP.

References

  • Graham, G. G., & Scott, K. F. (2005). Mechanism of action of paracetamol. American Journal of Therapeutics, 12(1), 46-55. Link

  • Yan, D., Wang, G., Xiong, F., et al. (2018). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols. Nature Communications, 9, 4293.[1] Link

  • McGill, M. R., & Jaeschke, H. (2013). Metabolism and disposition of acetaminophen: recent advances in relation to hepatotoxicity and diagnosis. Pharmaceutical Research, 30(9), 2174-2187. Link

  • Hinson, J. A., Roberts, D. W., & James, L. P. (2010). Mechanisms of acetaminophen-induced liver necrosis. Handbook of Experimental Pharmacology, (196), 369-405. Link

  • Andersson, D. A., Gentry, C., Alenmyr, L., & Zygmunt, P. M. (2011). TRPA1 mediates spinal antinociception induced by acetaminophen and the cannabinoid Δ(9)-tetrahydrocannabiorcol. Nature Communications, 2, 551. Link

Sources

Comparative

A Head-to-Head Comparison of N-(4-hydroxyphenyl)cyclopropanecarboxamide with Commercial c-Met Inhibitors: An Experimental Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the head-to-head comparison of the novel compound N-(4-hydroxyphenyl)cyclopropanecarboxamide with establis...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the head-to-head comparison of the novel compound N-(4-hydroxyphenyl)cyclopropanecarboxamide with established commercial drugs targeting the c-Met receptor tyrosine kinase. Given the current lack of extensive public data on N-(4-hydroxyphenyl)cyclopropanecarboxamide, this document outlines a proposed series of experiments to rigorously evaluate its potential as a c-Met inhibitor.

The c-Met signaling pathway, when aberrantly activated, is a key driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC), renal cell carcinoma, and gastric cancer.[1][2] This has led to the development of targeted therapies that inhibit c-Met. This guide will focus on a comparative evaluation against three leading commercial c-Met inhibitors: Cabozantinib, Capmatinib, and Tepotinib.

The Commercial Comparators: A Snapshot

  • Cabozantinib (Cabometyx®): A multi-kinase inhibitor that targets MET, VEGFR2, AXL, and other tyrosine kinases.[3][4][5] Its broad-spectrum activity can be a double-edged sword, offering potential for wider efficacy but also a greater risk of off-target effects.

  • Capmatinib (Tabrecta®): A highly selective and potent c-Met inhibitor.[6][7][8] Its specificity may lead to a more favorable safety profile compared to multi-kinase inhibitors.

  • Tepotinib (Tepmetko®): Another highly selective c-Met inhibitor, particularly effective in NSCLC with MET exon 14 skipping alterations.[9][10][11][12]

The c-Met Signaling Pathway

The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways including the RAS-MAPK and PI3K-AKT pathways.[1] These pathways are crucial for cell proliferation, survival, and migration.

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization p_cMet Phosphorylated c-Met cMet->p_cMet Autophosphorylation GRB2_SOS GRB2/SOS p_cMet->GRB2_SOS PI3K PI3K p_cMet->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: The c-Met signaling cascade initiated by HGF binding.

Proposed Experimental Framework for Comparative Analysis

The following sections detail the essential experiments to characterize N-(4-hydroxyphenyl)cyclopropanecarboxamide and benchmark its performance against Cabozantinib, Capmatinib, and Tepotinib.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity and selectivity of N-(4-hydroxyphenyl)cyclopropanecarboxamide against the c-Met kinase domain and to compare its potency (IC50) with the commercial drugs.

Methodology:

A biochemical kinase assay using a purified recombinant c-Met kinase domain is fundamental.[13][14] A common method is a luminescence-based assay that measures ATP consumption.

Experimental Protocol:

  • Reagents: Recombinant human c-Met kinase, a suitable substrate (e.g., Poly (Glu, Tyr) 4:1), ATP, and a kinase-glo® luminescent assay kit.

  • Compound Preparation: Prepare serial dilutions of N-(4-hydroxyphenyl)cyclopropanecarboxamide, Cabozantinib, Capmatinib, and Tepotinib in DMSO.

  • Assay Procedure:

    • Add diluted compounds to a 96-well plate.

    • Add a master mix of kinase assay buffer, ATP, and substrate.

    • Initiate the reaction by adding the recombinant c-Met kinase.

    • Incubate at 30°C for a defined period (e.g., 45 minutes).

    • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent and measuring luminescence.[13][14]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Data Presentation:

Compoundc-Met IC50 (nM)
N-(4-hydroxyphenyl)cyclopropanecarboxamideExperimental
CabozantinibReference
CapmatinibReference
TepotinibReference
Cell-Based c-Met Phosphorylation Assay

Objective: To assess the ability of N-(4-hydroxyphenyl)cyclopropanecarboxamide to inhibit c-Met autophosphorylation in a cellular context.

Methodology:

This assay utilizes a cancer cell line with high c-Met expression (e.g., U87 MG or GTL-16).[15][16] The level of phosphorylated c-Met is measured after treatment with the test compounds.

Phosphorylation_Assay_Workflow Start Seed c-Met expressing cells (e.g., U87 MG) Serum_Starve Serum Starve Cells Start->Serum_Starve Pre_treat Pre-treat with Compounds Serum_Starve->Pre_treat Stimulate Stimulate with HGF Pre_treat->Stimulate Lyse Lyse Cells Stimulate->Lyse ELISA Perform Phospho-c-Met ELISA Lyse->ELISA Analyze Analyze Data (IC50) ELISA->Analyze

Caption: Workflow for the cell-based c-Met phosphorylation assay.

Experimental Protocol:

  • Cell Culture: Plate U87 MG cells in 96-well plates and grow to 70-80% confluency.

  • Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal receptor activation.

  • Treatment: Pre-treat cells with serial dilutions of the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes to induce c-Met phosphorylation.

  • Lysis: Wash the cells with cold PBS and lyse them.

  • Detection: Measure the level of phosphorylated c-Met using a phospho-c-Met specific ELISA kit.[17]

  • Data Analysis: Normalize the phospho-c-Met signal to the total protein concentration and determine the IC50 values.

Data Presentation:

CompoundCellular Phospho-c-Met IC50 (nM)
N-(4-hydroxyphenyl)cyclopropanecarboxamideExperimental
CabozantinibReference
CapmatinibReference
TepotinibReference
In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of N-(4-hydroxyphenyl)cyclopropanecarboxamide in a living organism.

Methodology:

A human tumor xenograft model in immunocompromised mice is the standard.[15][18][19] Tumor volume is monitored over time following treatment.

Experimental Protocol:

  • Model System: Use immunodeficient mice (e.g., BALB/c nude) subcutaneously implanted with a c-Met dependent human cancer cell line (e.g., MHCC97H or U87 MG).[15][20]

  • Treatment: Once tumors reach a specified volume (e.g., 100-200 mm³), randomize mice into treatment groups: Vehicle control, N-(4-hydroxyphenyl)cyclopropanecarboxamide, and commercial comparators at clinically relevant doses.[21]

  • Dosing: Administer compounds orally, once or twice daily, for a set period (e.g., 21-28 days).

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint Analysis: At the end of the study, excise tumors for pharmacodynamic analysis (e.g., western blot for phospho-c-Met).

Data Presentation:

Treatment GroupMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition
Vehicle ControlExperimentalN/A
N-(4-hydroxyphenyl)cyclopropanecarboxamideExperimentalCalculated
CabozantinibExperimentalCalculated
CapmatinibExperimentalCalculated
TepotinibExperimentalCalculated
Pharmacokinetic (PK) Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of N-(4-hydroxyphenyl)cyclopropanecarboxamide in vivo.

Methodology:

Administer a single dose of the compound to mice and measure its concentration in plasma over time.[16][22]

Experimental Protocol:

  • Dosing: Administer a single oral dose of N-(4-hydroxyphenyl)cyclopropanecarboxamide to a cohort of mice.

  • Sample Collection: Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).

  • Analysis: Process the blood to plasma and quantify the concentration of the compound using LC-MS/MS.

  • Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Data Presentation:

PK ParameterN-(4-hydroxyphenyl)cyclopropanecarboxamide
Cmax (ng/mL)Experimental
Tmax (h)Experimental
AUC (ng*h/mL)Experimental
Half-life (h)Experimental
Off-Target Kinase Profiling

Objective: To assess the selectivity of N-(4-hydroxyphenyl)cyclopropanecarboxamide by screening it against a broad panel of kinases.

Methodology:

Utilize a commercially available kinase profiling service that tests the compound against hundreds of different kinases at a fixed concentration.

Experimental Protocol:

  • Compound Submission: Provide a sample of N-(4-hydroxyphenyl)cyclopropanecarboxamide to the service provider.

  • Screening: The compound is typically screened at one or two concentrations (e.g., 1 µM and 10 µM) against a large panel of kinases.

  • Data Analysis: The results are reported as the percentage of inhibition for each kinase. Significant off-target hits (e.g., >50% inhibition) should be followed up with IC50 determination.

Data Presentation:

A common way to visualize this data is through a "kinome map," which graphically represents the kinases inhibited by the compound. For a tabular summary:

Kinase Target% Inhibition at 1 µM
c-MetExperimental
Kinase AExperimental
Kinase BExperimental
......

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to evaluate N-(4-hydroxyphenyl)cyclopropanecarboxamide as a potential c-Met inhibitor and to compare its performance against established commercial drugs. The data generated from these experiments will provide a clear understanding of its potency, selectivity, cellular activity, in vivo efficacy, and pharmacokinetic properties, which are essential for any further drug development efforts.

References

  • Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications - MDPI. (2025, April 29). Retrieved from [Link]

  • c-Met inhibitor - Wikipedia. (n.d.). Retrieved from [Link]

  • ARQ 197, a Novel and Selective Inhibitor of the Human c-Met Receptor Tyrosine Kinase with Antitumor Activity - AACR Journals. (2010, June 9). Retrieved from [Link]

  • The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC. (n.d.). Retrieved from [Link]

  • Preclinical Efficacy of the c-Met Inhibitor CE-355621 in a U87 MG Mouse Xenograft Model Evaluated by 18F-FDG Small-Animal PET - PMC. (n.d.). Retrieved from [Link]

  • Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis - PubMed. (2009, April 15). Retrieved from [Link]

  • Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC. (2016, March 9). Retrieved from [Link]

  • Pharmacokinetic-pharmacodynamic modeling of biomarker response and tumor growth inhibition to an orally available cMet kinase inhibitor in human tumor xenograft mouse models - PubMed. (2008, July 15). Retrieved from [Link]

  • Pharmacokinetic profiles of c-Met-Fc proteins in mice. Plasma levels of... - ResearchGate. (n.d.). Retrieved from [Link]

  • MET Kinase Inhibitor Market Size, Forecast, Companies, Trends - DelveInsight. (n.d.). Retrieved from [Link]

  • Dual targeting of c-Met and EGFR maximally inhibits tumor xenograft... - ResearchGate. (n.d.). Retrieved from [Link]

  • CABOMETYX® (cabozantinib) Mechanism of Action. (n.d.). Retrieved from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. (2021, August 12). Retrieved from [Link]

  • The c-Met Inhibitor MSC2156119J Effectively Inhibits Tumor Growth in Liver Cancer Models. (2014, August 19). Retrieved from [Link]

  • Molecular Basis of c-MET Inhibition by Approved Small Molecule Drugs: A Structural Perspective - ACS Publications. (2026, February 6). Retrieved from [Link]

  • What is the mechanism of action of Cabozantinib? - Patsnap Synapse. (2025, March 7). Retrieved from [Link]

  • Capmatinib (INC280) Is Active Against Models of Non–Small Cell Lung Cancer and Other Cancer Types with Defined Mechanisms of MET Activation - AACR Journals. (2019, May 15). Retrieved from [Link]

  • Tepotinib Hydrochloride - Massive Bio. (2025, December 18). Retrieved from [Link]

  • What are the key players in the pharmaceutical industry targeting c-Met? - Patsnap Synapse. (2025, March 11). Retrieved from [Link]

  • Cabozantinib: Uses in Cancer, Side effects, Dosage, Expectation, and more - Oncodaily. (2025, April 30). Retrieved from [Link]

  • Tepotinib hydrochloride - Liv Hospital. (2026, February 24). Retrieved from [Link]

  • Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present) - MDPI. (2020, June 8). Retrieved from [Link]

  • c-Met Kinase Assay Kit - BPS Bioscience. (n.d.). Retrieved from [Link]

  • What is the mechanism of Capmatinib Hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Synergistic antitumor effects of cMet inhibitor in combination with anti-VEGF in colorectal cancer patient-derived xenograft models - PMC. (n.d.). Retrieved from [Link]

  • Detection of global c-Met phosphorylation using Alpha- Screen ... - ResearchGate. (n.d.). Retrieved from [Link]

  • Maximizing the Benefits of Off-Target Kinase Inhibitor Activity | Cancer Discovery. (2013, February 10). Retrieved from [Link]

  • Capmatinib | C23H17FN6O | CID 25145656 - PubChem. (n.d.). Retrieved from [Link]

  • Tepotinib: uses, dosing, warnings, adverse events, interactions. (n.d.). Retrieved from [Link]

  • Full article: Capmatinib for the treatment of non-small cell lung cancer - Taylor & Francis. (2019, August 1). Retrieved from [Link]

  • Effect of Food on the Pharmacokinetics and Safety of a Novel c-Met Inhibitor SCC244. (2023, March 10). Retrieved from [Link]

  • Mechanism of action of cabozantinib: cabozantinib inhibits the activity of c-MET, vascular endothelial growth factor receptor (VEGFR), AXL and other tyrosine kinases, thereby leading to reduced tumor angiogenesis, motility and invasiveness. HGF, hepatocyte growth factor; HIF-1a, hypoxia-inducible factor 1-a. - ResearchGate. (n.d.). Retrieved from [Link]

  • Kairos Pharma (NYSE: KAPA) moves to acquire two lung cancer drug assets - Stock Titan. (2026, February 26). Retrieved from [Link]

  • Kinase assays | BMG LABTECH. (2020, September 1). Retrieved from [Link]

  • Cabozantinib for the treatment of kidney cancer - PMC - NIH. (n.d.). Retrieved from [Link]

  • Safety, Pharmacokinetic Findings Are Revealed for MET Inhibitor TPX-0022 | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways. (2020, December 1). Retrieved from [Link]

  • Mechanisms of action of tepotinib as a tyrosine kinase inhibitor. (A)... - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling N-(4-hydroxyphenyl)cyclopropanecarboxamide

In the dynamic landscape of pharmaceutical research and development, the safety of our scientists is paramount. This guide provides an in-depth operational plan for the safe handling of N-(4-hydroxyphenyl)cyclopropanecar...

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical research and development, the safety of our scientists is paramount. This guide provides an in-depth operational plan for the safe handling of N-(4-hydroxyphenyl)cyclopropanecarboxamide, with a primary focus on the selection, use, and disposal of Personal Protective Equipment (PPE). As a novel compound, specific safety data may be limited; therefore, this document synthesizes information from structurally similar molecules to establish a robust and cautious approach to its handling.

Hazard Assessment and Risk Mitigation

  • Acute Oral Toxicity : May be harmful if swallowed.[1][2]

  • Skin Irritation : May cause skin irritation upon contact.[2][3]

  • Eye Irritation : May cause serious eye irritation.[2][3]

  • Respiratory Irritation : May cause respiratory irritation if inhaled as a dust or aerosol.[2][3]

Given these potential risks, a comprehensive PPE strategy is not merely a recommendation but a critical component of the experimental workflow.

Core Personal Protective Equipment (PPE) Requirements

The following table outlines the minimum PPE requirements for handling N-(4-hydroxyphenyl)cyclopropanecarboxamide in a laboratory setting.

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety Goggles with Side-ShieldsMust conform to EN 166 (EU) or NIOSH (US) standards.[1][3]
Skin Chemical-Resistant GlovesNitrile rubber gloves are recommended. Gloves must be inspected for integrity before each use.[3]
Lab CoatShould be long-sleeved and fully buttoned to prevent skin contact.
Respiratory N95 Particulate Respirator (or equivalent)Required when handling the solid compound outside of a certified chemical fume hood, or if dust/aerosol generation is likely.

Procedural Guidance: A Step-by-Step Approach to Safety

Engineering Controls: The First Line of Defense

Before any handling of N-(4-hydroxyphenyl)cyclopropanecarboxamide, ensure that appropriate engineering controls are in place and functional.

  • Ventilation : Always handle the compound in a well-ventilated area. For all weighing and dispensing operations, a certified chemical fume hood is mandatory to minimize inhalation exposure.[4]

  • Emergency Equipment : Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.

Donning and Doffing of PPE: A Critical Protocol

The proper sequence of putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence Diagram

G A 1. Lab Coat B 2. N95 Respirator (if required) A->B C 3. Safety Goggles B->C D 4. Gloves C->D

Caption: Sequential process for donning PPE.

Doffing Sequence Diagram

G A 1. Gloves B 2. Lab Coat A->B C 3. Safety Goggles B->C D 4. N95 Respirator (if required, outside lab) C->D

Caption: Sequential process for doffing PPE.

Operational and Disposal Plans

A strict operational plan is necessary to minimize exposure and ensure safe handling from receipt to disposal.

Handling Protocol
  • Preparation : Before handling, ensure all necessary equipment and waste containers are within the chemical fume hood to minimize movement in and out of the controlled workspace.

  • Weighing and Dispensing : To prevent the generation of dust, handle the solid compound with care. Use a spatula for transfers and avoid any actions that could create airborne particles.

  • Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water.[5] Clean the work area and decontaminate any equipment used.

Disposal Plan

Contaminated waste, including gloves, weigh boats, and any surplus compound, must be treated as hazardous waste.

  • Solid Waste : Collect all solid waste in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Liquid Waste : Should the compound be dissolved in a solvent, the resulting solution must be disposed of in a labeled hazardous liquid waste container.

  • Disposal Route : Do not dispose of any waste containing N-(4-hydroxyphenyl)cyclopropanecarboxamide down the drain.[3] All waste must be collected by a licensed hazardous waste disposal company.

Disposal Workflow Diagram

G cluster_0 Laboratory Operations cluster_1 Waste Segregation cluster_2 Final Disposal A Handling of N-(4-hydroxyphenyl)cyclopropanecarboxamide B Generation of Contaminated Waste (Gloves, Weigh Boats, etc.) A->B C Segregated Hazardous Waste Container B->C D Licensed Hazardous Waste Disposal Company C->D

Caption: Workflow for the safe disposal of contaminated materials.

By adhering to these guidelines, researchers can confidently and safely work with N-(4-hydroxyphenyl)cyclopropanecarboxamide, ensuring both personal safety and the integrity of their research.

References

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
  • N-(4-Hydroxyphenyl)propanamide SDS, 1693-37-4 Safety Data Sheets - ECHEMI. (2019, July 15).
  • N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide | C17H15FN2O3 | CID - PubChem. (n.d.).
  • Best practices for handling chemical reagents to prevent cross-contamination - Quimivita. (2025, March 25).
  • Personal protective equipment for handling 4-Hydroxybenzamide - Benchchem. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, May 9).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-hydroxyphenyl)cyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-hydroxyphenyl)cyclopropanecarboxamide
© Copyright 2026 BenchChem. All Rights Reserved.